molecular formula C83H115F3N20O20S2 B15602977 Cortistatin-14 tfa

Cortistatin-14 tfa

Katalognummer: B15602977
Molekulargewicht: 1834.1 g/mol
InChI-Schlüssel: VNPCUSIKAUYHAK-BJUJOSGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cortistatin-14 tfa is a useful research compound. Its molecular formula is C83H115F3N20O20S2 and its molecular weight is 1834.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C83H115F3N20O20S2

Molekulargewicht

1834.1 g/mol

IUPAC-Name

(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]-16-[(1R)-1-hydroxyethyl]-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-[[(2S)-pyrrolidine-2-carbonyl]amino]-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C81H114N20O18S2.C2HF3O2/c1-46(104)67-81(119)96-59(38-49-24-9-4-10-25-49)74(112)97-62(42-102)77(115)98-63(43-103)78(116)100-64(79(117)89-53(68(86)106)28-13-16-32-82)44-120-121-45-65(99-69(107)54-31-19-35-87-54)80(118)91-55(29-14-17-33-83)70(108)95-61(40-66(85)105)76(114)93-57(36-47-20-5-2-6-21-47)72(110)92-58(37-48-22-7-3-8-23-48)73(111)94-60(39-50-41-88-52-27-12-11-26-51(50)52)75(113)90-56(71(109)101-67)30-15-18-34-84;3-2(4,5)1(6)7/h2-12,20-27,41,46,53-65,67,87-88,102-104H,13-19,28-40,42-45,82-84H2,1H3,(H2,85,105)(H2,86,106)(H,89,117)(H,90,113)(H,91,118)(H,92,110)(H,93,114)(H,94,111)(H,95,108)(H,96,119)(H,97,112)(H,98,115)(H,99,107)(H,100,116)(H,101,109);(H,6,7)/t46-,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,67+;/m1./s1

InChI-Schlüssel

VNPCUSIKAUYHAK-BJUJOSGCSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Biological Functions of Cortistatin-14 in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cortistatin-14 (CST-14), a cyclic neuropeptide with significant structural homology to somatostatin-14 (SST-14), has emerged as a pleiotropic modulator of neuronal function within the central nervous system (CNS). Predominantly expressed in cortical and hippocampal interneurons, CST-14 exerts a range of biological effects, including the regulation of sleep, modulation of memory and learning processes, neuroprotection, and anticonvulsant activities. These functions are mediated through its interaction with a variety of G-protein coupled receptors (GPCRs), most notably the five somatostatin (B550006) receptor subtypes (sst1-5), the ghrelin receptor (GHS-R1a), and the Mas-related G-protein coupled receptor member X2 (MRGPRX2). This technical guide provides a comprehensive overview of the biological functions of CST-14 in the CNS, detailing its signaling pathways, summarizing quantitative data on its interactions and effects, and providing methodologies for key experimental investigations.

Introduction

Cortistatin-14 is a 14-amino acid cyclic neuropeptide that shares 11 of its 14 amino acids with somatostatin-14. Despite this structural similarity and their shared ability to bind to all five somatostatin receptors, CST-14 is encoded by a separate gene and exhibits distinct physiological functions. Its name is derived from its abundant expression in the cerebral cortex and its ability to depress cortical activity. The diverse actions of CST-14 in the CNS, ranging from sleep promotion to neuroprotection, make it a compelling target for therapeutic development in a variety of neurological and psychiatric disorders.

Receptor Binding Profile and Affinity

CST-14's biological effects are initiated by its binding to several GPCRs. Its affinity for these receptors has been quantified in various studies, providing a basis for understanding its mechanism of action.

Receptor SubtypeLigandIC50 (nM)Cell LineReference
sst1Cortistatin-145HEK293
sst2Cortistatin-140.09HEK293
sst3Cortistatin-140.3HEK293
sst4Cortistatin-140.2HEK293
sst5Cortistatin-140.3HEK293
MRGPRX2Cortistatin-14EC50 = 25HEK293
GHS-R1aCortistatin-14Binds with similar affinity as ghrelinHuman Pituitary Gland

Biological Functions in the Central Nervous System

Regulation of Sleep and Wakefulness

CST-14 is a potent modulator of sleep. Intracerebroventricular administration of CST-14 has been shown to enhance electroencephalogram (EEG) synchronization and selectively promote deep slow-wave sleep (SWS) in rats. This effect is observed during both the light and dark periods. Furthermore, CST-14 increases the level of slow-wave activity (SWA) within deep SWS, particularly within the first two hours following administration. The expression of preprocortistatin mRNA exhibits a circadian rhythm and is significantly upregulated following sleep deprivation, suggesting a homeostatic role for CST-14 in sleep regulation.

Modulation of Learning and Memory

CST-14 plays a complex role in cognitive processes. Studies have shown that intracerebroventricular injection of CST-14 after footshock avoidance training impairs memory retention in mice at doses of 0.5-5.0 micrograms. This suggests that CST-14 may negatively modulate memory consolidation.

Neuroprotection

CST-14 exhibits significant neuroprotective properties in various models of neuronal injury. In a mouse model of sepsis-associated encephalopathy, cortistatin treatment improved survival rates and cognitive function, while also reducing blood-brain barrier disruption, inflammatory cytokine release, and microglial activation. It has also been shown to have protective effects in preclinical models of ischemic stroke and Parkinson's disease.

Anticonvulsant Activity

CST-14 has demonstrated potent anticonvulsant effects. In a pilocarpine-induced seizure model in rats, intrahippocampal perfusion of CST-14 (1 and 10 μM) significantly attenuated seizure severity. These anticonvulsant actions are mediated, at least in part, through the activation of sst2 and sst3 receptors. The ghrelin receptor does not appear to be involved in the anticonvulsant effects of CST-14.

Antidepressant-like Effects

Recent studies have highlighted the potential of CST-14 as an antidepressant. Intracerebroventricular administration of CST-14 in mice produced antidepressant-like effects in behavioral models of depression, such as the forced swimming test and tail suspension test. These effects were found to be mediated through the ghrelin receptor and the GABA-A receptor system, but not somatostatin receptors.

Signaling Pathways

The diverse biological functions of CST-14 are a consequence of its ability to activate multiple downstream signaling cascades upon binding to its cognate receptors.

Somatostatin Receptor (sst) Signaling

Upon binding to sst receptors, particularly sst2 and sst3, which are coupled to inhibitory G-proteins (Gαi), CST-14 can inhibit the activity of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in the activity of protein kinase A (PKA). This pathway is implicated in the anticonvulsant effects of CST-14. Additionally, activation of sst receptors by CST-14 can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization and reduced excitability.

CST14 Cortistatin-14 sst2_3 sst2/sst3 Receptor CST14->sst2_3 G_alpha_i Gαi sst2_3->G_alpha_i G_beta_gamma Gβγ sst2_3->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC GIRK GIRK Channel G_beta_gamma->GIRK cAMP cAMP ATP ATP ATP->cAMP AC PKA PKA cAMP->PKA Neuronal Activity Neuronal Activity PKA->Neuronal Activity Inhibition K_ion GIRK->K_ion Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization CST14 Cortistatin-14 GHS_R1a Ghrelin Receptor (GHS-R1a) CST14->GHS_R1a G_alpha_q Gαq GHS_R1a->G_alpha_q PLC Phospholipase C (PLC) G_alpha_q->PLC IP3 IP3 PLC->IP3 hydrolyzes PIP2 DAG DAG PLC->DAG PIP2 PIP2 Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Antidepressant Effects Antidepressant Effects Ca_release->Antidepressant Effects PKC->Antidepressant Effects GABA_A GABA-A Receptor GABA_A->Antidepressant Effects CST14 Cortistatin-14 GPCR GPCR (e.g., sst2) CST14->GPCR GRK GRK GPCR->GRK activates Beta_arrestin β-arrestin GPCR->Beta_arrestin recruits GRK->GPCR phosphorylates Src Src Beta_arrestin->Src Raf Raf Src->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_factors Transcription Factors (e.g., CREB) ERK->Transcription_factors phosphorylates Gene Expression\n(Neuroprotection, Plasticity) Gene Expression (Neuroprotection, Plasticity) Transcription_factors->Gene Expression\n(Neuroprotection, Plasticity) start Start anesthetize Anesthetize and Mount Mouse in Stereotaxic Frame start->anesthetize incise Scalp Incision to Expose Skull anesthetize->incise drill Drill Burr Hole over Lateral Ventricle incise->drill lower_needle Lower Injection Needle to Target Coordinates drill->lower_needle inject Inject Cortistatin-14 (e.g., 1-5 µL over 2-5 min) lower_needle->inject wait Wait 2-5 min Post-injection inject->wait withdraw Withdraw Needle wait->withdraw close Seal Burr Hole and Suture Scalp withdraw->close recover Animal Recovery close->recover end End recover->end

A Comparative Analysis of Cortistatin-14 and Somatostatin-14: Structure, Receptor Affinity, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of the structural and functional differences between Cortistatin-14 (CST-14) and Somatostatin-14 (SST-14). While these two neuropeptides share significant structural homology and a primary set of receptors, their subtle structural distinctions lead to important differences in receptor activation and downstream signaling, with significant implications for therapeutic development. This document outlines their structural variances, comparative receptor binding affinities, detailed experimental protocols for their characterization, and a visualization of their distinct signaling pathways.

Core Structural Differences

Cortistatin-14 and Somatostatin-14 are both 14-amino-acid cyclic neuropeptides, but they originate from separate genes.[1][2] Their primary structures share 11 of the 14 amino acid residues, including the critical FWKT (Phe-Trp-Lys-Thr) tetramer responsible for receptor interaction.[1] The key structural differences lie at the N- and C-termini of the peptides.

  • Somatostatin-14 (SST-14): The sequence is Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys.[3] It features an alanine (B10760859) at position 1 and a glycine (B1666218) at position 2. The cyclic structure is formed by a disulfide bridge between the cysteine residues at positions 3 and 14.[3]

  • Cortistatin-14 (CST-14): The sequence for human and rat CST-14 is Pro-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Ser-Ser-Cys-Lys.[4] It begins with a proline at position 1 and is characterized by a C-terminal lysine (B10760008) residue. The disulfide bridge in CST-14 is formed between the cysteines at positions 2 and 13.[4][5]

These seemingly minor changes in amino acid sequence and the positioning of the disulfide bond contribute to the distinct pharmacological profiles of the two peptides.

Quantitative Data: Receptor Binding Affinity

Both SST-14 and CST-14 bind with high affinity to all five cloned somatostatin (B550006) receptor subtypes (sst₁, sst₂, sst₃, sst₄, and sst₅). However, their affinity profiles show notable differences. The following table summarizes the binding affinities (Ki, nM) of human Somatostatin-14 and Cortistatin-14 for each of the human somatostatin receptor subtypes, as determined by radioligand binding assays.

Receptor SubtypeSomatostatin-14 (Ki, nM)Cortistatin-14 (Ki, nM)
sst₁ 1.742.19
sst₂ 0.220.24
sst₃ 0.690.74
sst₄ 1.480.49
sst₅ 0.480.40

Data derived from pKi values presented in Siehler et al. (1999). Naunyn-Schmiedeberg's Archives of Pharmacology, 360(5), 488-499. Ki values were calculated using the formula Ki = 10^(-pKi) x 10^9.

Experimental Protocols

The quantitative data presented above are typically generated through competitive radioligand binding assays and functional assays such as cAMP accumulation measurements.

Radioligand Displacement Binding Assay

This protocol outlines the methodology for determining the binding affinity (Ki) of unlabeled ligands (SST-14 or CST-14) by measuring their ability to displace a radiolabeled ligand from somatostatin receptors.

Objective: To determine the inhibition constant (Ki) of test compounds by competing for binding with a known radioligand at specific human somatostatin receptor subtypes.

Materials:

  • Cell Membranes: Membranes prepared from CHO-K1 or HEK293 cells stably expressing a single human somatostatin receptor subtype (sst₁, sst₂, sst₃, sst₄, or sst₅).

  • Radioligand: A suitable radiolabeled somatostatin analog, such as [¹²⁵I]Tyr¹¹-SST-14 or [¹²⁵I]LTT-SRIF-28.

  • Test Compounds: Somatostatin-14 and Cortistatin-14 TFA salt.

  • Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration (1 µM) of unlabeled SST-14.

  • Apparatus: 96-well microplates, glass fiber filters (e.g., Whatman GF/C), cell harvester, and a gamma counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend them in binding buffer to a final protein concentration of 10-40 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

    • 50 µL of binding buffer (for total binding) or 1 µM unlabeled SST-14 (for non-specific binding).

    • 50 µL of various concentrations of the test compound (CST-14 or SST-14).

    • 50 µL of the radioligand at a final concentration close to its Kd value (e.g., 50-100 pM).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plates for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. The filters will trap the membrane-bound radioligand.

  • Washing: Wash the filters three to four times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in vials and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This assay measures the functional consequence of receptor activation, specifically the inhibition of adenylyl cyclase activity.

Objective: To quantify the potency (EC₅₀) of SST-14 and CST-14 in inhibiting forskolin-stimulated cAMP production.

Materials:

  • Cells: Whole CHO-K1 or HEK293 cells stably expressing a single sst subtype.

  • Stimulant: Forskolin (B1673556).

  • Test Compounds: Somatostatin-14 and Cortistatin-14.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), and 0.1% BSA, pH 7.4.

  • cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence polarization-based).

Procedure:

  • Cell Plating: Seed the cells in 96-well plates and grow them to near confluency.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate them with various concentrations of the test compound (SST-14 or CST-14) for 15-30 minutes at 37°C.

  • Stimulation: Add forskolin (e.g., 1-10 µM final concentration) to all wells (except the basal control) to stimulate adenylyl cyclase and incubate for an additional 15-30 minutes at 37°C.

  • Lysis and Detection: Terminate the reaction and lyse the cells according to the cAMP detection kit manufacturer's instructions.

  • Quantification: Measure the intracellular cAMP levels using the detection kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels) using a non-linear regression curve fit.

Signaling Pathways and Visualizations

The primary signaling mechanism shared by SST-14 and CST-14 is through the family of G protein-coupled somatostatin receptors. A key distinction arises from Cortistatin's ability to activate other receptors outside the somatostatin family.

Shared Signaling Pathway via Somatostatin Receptors

All five somatostatin receptors (sst₁-sst₅) are coupled to inhibitory G proteins (Gαi/o).[3] Upon binding of either SST-14 or CST-14, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP), which in turn reduces the activity of Protein Kinase A (PKA) and subsequent downstream signaling events.

G_Protein_Signaling cluster_membrane Plasma Membrane sst sst₁₋₅ Receptor g_protein Gαiβγ sst->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits cAMP cAMP ac->cAMP Converts SST14 SST-14 SST14->sst CST14 CST-14 CST14->sst ATP ATP PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Hormone Secretion) PKA->Response Phosphorylates Targets

Fig. 1: Shared Gαi-mediated signaling pathway for SST-14 and CST-14.
Divergent Signaling Pathways of Cortistatin-14

A crucial difference setting Cortistatin-14 apart is its ability to bind to and activate receptors beyond the somatostatin family.[3] Notably, CST-14 is an agonist for the ghrelin receptor (GHS-R1a) and the Mas-related G protein-coupled receptor X2 (MRGPRX2).[3] Somatostatin-14 does not bind to these receptors. This functional divergence accounts for the unique physiological effects of CST-14, such as the induction of slow-wave sleep and modulation of immune responses, which are not observed with SST-14.

Divergent_Signaling SST14 Somatostatin-14 sst_receptors sst₁₋₅ Receptors SST14->sst_receptors CST14 Cortistatin-14 CST14->sst_receptors ghsr1a GHS-R1a (Ghrelin Receptor) CST14->ghsr1a mrgprx2 MRGPRX2 CST14->mrgprx2 shared_response Shared Responses (e.g., GH Inhibition) sst_receptors->shared_response cst_unique_response Unique CST-14 Responses (e.g., Slow-Wave Sleep, Immune Modulation) ghsr1a->cst_unique_response mrgprx2->cst_unique_response

Fig. 2: Ligand-receptor interaction map for SST-14 and CST-14.

References

Endogenous expression of Cortistatin-14 in cortical neurons

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Endogenous Expression of Cortistatin-14 in Cortical Neurons

Introduction

Cortistatin (CST) is a neuropeptide that bears significant structural and functional similarities to somatostatin (B550006) (SRIF).[1][2][3] The active form, Cortistatin-14 (CST-14), shares 11 of its 14 amino acids with somatostatin-14.[2][4] Despite being encoded by a separate gene, this resemblance allows CST-14 to bind to all five known somatostatin receptors (sst1-5).[1][2][5] Named for its predominant expression in the cerebral cortex and its ability to depress neuronal activity, CST plays a unique role in the central nervous system.[1][2] Unlike somatostatin, CST-14 has been shown to induce slow-wave sleep, reduce locomotor activity, and activate specific cation selective currents.[1][2][3] This guide provides a comprehensive overview of the endogenous expression of CST-14 in cortical neurons, detailing its cellular localization, quantitative expression levels, relevant signaling pathways, and the experimental protocols used for its study.

Cellular and Regional Expression in the Cortex

In the cerebral cortex and hippocampus, preprocortistatin mRNA, the precursor to CST-14, is expressed in a specific subpopulation of GABAergic interneurons.[4][6] This expression pattern is distinct from, though partially overlapping with, that of somatostatin.[4]

Co-localization with Neuronal Markers:

  • GABA: CST-14 is found in GABAergic cells.[4]

  • Somatostatin (SRIF): There is a partial overlap in the populations of neurons expressing CST-14 and SRIF.[4]

  • Parvalbumin (PV) and Calbindin: A significant percentage of cortistatin-positive neurons also express PV and calbindin.[4]

  • Markers of Exclusion: Studies have found no co-localization between cortistatin and calretinin, cholecystokinin (B1591339) (CCK), or vasoactive intestinal peptide (VIP).[4][7]

Developmental Expression: The expression of CST-14 is dynamically regulated during development. A transient increase in the number of cortistatin-expressing cells is observed during the second postnatal week (around P16) in all cortical areas and in the dentate gyrus of the hippocampus.[4][7]

Data Presentation: Quantitative Analysis of Cortistatin-14 Expression

Quantitative analysis reveals specific densities and developmental changes in the population of CST-14 expressing neurons in the rat brain.

Table 1: Density of Cortistatin-Expressing Cells in Adult Rat Cortex

Cortical Area Density (cells/mm²)
Somatosensory & Visual 263 ± 15

Data sourced from studies on adult rats.[4]

Table 2: Developmental Changes in Cortistatin-Expressing Cell Numbers

Brain Region Postnatal Day 16 (P16) Adult
Cortex (cells/mm²) 480 ± 23 263 ± 15
Hippocampus (cells/section) 68 ± 7 51 ± 5.3

Data highlights the transient increase in CST-14 expression during early postnatal development.[4]

Table 3: Co-localization of Cortistatin mRNA with Somatostatin Immunoreactivity in Somatosensory Cortex

Layer % of CST+ Cells also SRIF+ % of SRIF+ Cells also CST+
II-III 25% 15%
IV 20% 12%
V-VI 35% 20%

This table illustrates the partial overlap between the two neuropeptide systems.[4]

Signaling Pathways and Molecular Interactions

CST-14 exerts its biological effects by binding to a range of G-protein-coupled receptors (GPCRs). Its primary targets are the five somatostatin receptors (sst1-sst5).[5][8] Additionally, CST-14 has been shown to interact with the ghrelin receptor (GHSR) and the orphan receptor MrgX2.[5][6] This binding initiates downstream signaling cascades that typically lead to the inhibition of neuronal activity.[3] For instance, CST-14 can activate M-currents, leading to neuronal hyperpolarization.[5] Its anticonvulsant effects, for example, are mediated specifically through sst2 and sst3 receptors.[5][8]

G CST Cortistatin-14 sst2 sst2 Receptor CST->sst2 sst3 sst3 Receptor CST->sst3 GHSR Ghrelin Receptor (GHSR) CST->GHSR MrgX2 MrgX2 Receptor CST->MrgX2 G_protein Gi/o Protein sst2->G_protein sst3->G_protein GHSR->G_protein MrgX2->G_protein AC Adenylyl Cyclase (AC) G_protein->AC α subunit inhibits K_channel ↑ K+ Channel (GIRK/M-current) G_protein->K_channel βγ subunits modulate Ca_channel ↓ Ca2+ Channel G_protein->Ca_channel βγ subunits modulate cAMP ↓ cAMP AC->cAMP Response Neuronal Inhibition (e.g., Reduced Excitability, Anticonvulsant Effects) cAMP->Response K_channel->Response Ca_channel->Response

Caption: Cortistatin-14 signaling pathways in cortical neurons.

Experimental Protocols

The study of endogenous CST-14 expression relies on a combination of molecular biology and histology techniques.

In Situ Hybridization for Preprocortistatin mRNA Detection

This method is used to visualize the specific cells expressing the mRNA that encodes the cortistatin precursor peptide.

  • Tissue Preparation:

    • Anesthetize the animal (e.g., Sprague Dawley rat) and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).[9]

    • Dissect the brain and post-fix overnight in 4% PFA at 4°C.

    • Cryoprotect the brain by immersing it in a sucrose (B13894) solution (e.g., 30% in PBS) until it sinks.

    • Freeze the brain and cut coronal sections (e.g., 30-40 µm thick) using a cryostat or sliding microtome.

  • Hybridization:

    • Mount sections on coated glass slides (e.g., SuperFrost Plus).

    • Treat sections with proteinase K to improve probe penetration.

    • Hybridize overnight at a specific temperature (e.g., 60°C) with a labeled antisense riboprobe for preprocortistatin. The probe is typically labeled with digoxigenin (B1670575) (DIG) or a radioactive isotope.

    • Perform stringent washes in saline-sodium citrate (B86180) (SSC) buffer to remove non-specifically bound probe.

  • Detection:

    • If using a DIG-labeled probe, incubate with an anti-DIG antibody conjugated to an enzyme like alkaline phosphatase (AP).

    • Develop the signal using a chromogenic substrate (e.g., NBT/BCIP) which produces a colored precipitate in the cells expressing the target mRNA.

    • Dehydrate, clear, and coverslip the slides for microscopy.

Immunohistochemistry (IHC) for Co-localization Studies

IHC is used to identify the proteins (e.g., parvalbumin, somatostatin) present in the same cells that express CST-14 mRNA, often performed in combination with in situ hybridization.

  • Procedure (following in situ hybridization):

    • After the hybridization and washing steps, block the sections with a solution containing normal serum (e.g., normal goat serum) and a detergent like Triton X-100 to prevent non-specific antibody binding.

    • Incubate the sections with a primary antibody against the protein of interest (e.g., mouse anti-parvalbumin) overnight at 4°C.

    • Wash the sections in PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to Alexa Fluor 488).

    • Wash, mount with an anti-fade mounting medium, and coverslip.

    • Visualize using a confocal or fluorescence microscope, capturing images for both the in situ hybridization signal and the IHC signal to determine co-localization.

Quantitative Real-Time PCR (qPCR) for mRNA Expression Levels

qPCR is employed to quantify the relative abundance of CST-14 mRNA in cortical tissue samples, particularly for comparing different conditions (e.g., control vs. stress).[6]

  • RNA Extraction and cDNA Synthesis:

    • Dissect the cortical region of interest from fresh or frozen brain tissue.

    • Homogenize the tissue and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) or a Trizol-based method.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

    • Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

  • qPCR Reaction:

    • Prepare a reaction mix containing cDNA, forward and reverse primers for the CST-14 gene, a fluorescent dye (e.g., SYBR Green), and DNA polymerase.

    • Use a housekeeping gene (e.g., GAPDH) as an endogenous control for normalization.

    • Primer Sequences (Mus musculus): [6]

      • CST-14 Forward: 5′-GGAGCGGCCTTCTGACTTTCC-3′

      • CST-14 Reverse: 5′-GCCTTTCCTGGCTCTTGGACA-3′

      • GAPDH Forward: 5′-GCCACAGACGTCACTTTCCTAC-3′

      • GAPDH Reverse: 5′-CGGGAACACAGTCACATACCA-3′

    • Run the reaction in a real-time PCR machine. The machine measures the fluorescence increase at each cycle, which is proportional to the amount of amplified DNA.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in CST-14 mRNA expression between different experimental groups.

Experimental and Logical Workflows

Visualizing the workflow for CST-14 research helps in understanding the logical sequence of experiments from tissue collection to data interpretation.

G cluster_0 Tissue Preparation cluster_1 Processing cluster_2 Analysis A1 Animal Perfusion & Brain Extraction A2 Post-fixation & Cryoprotection A1->A2 A3 Sectioning (Cryostat) A2->A3 B1 In Situ Hybridization (CST mRNA) A3->B1 B2 Immunohistochemistry (Protein Marker) B1->B2 Sequential Labeling C1 Confocal Microscopy B2->C1 C2 Image Acquisition C1->C2 C3 Quantitative Analysis (Cell Counting, Co-localization) C2->C3

Caption: Workflow for co-localization of CST-14 mRNA and proteins.

G A Experimental Groups (e.g., Control vs. Stress Model) B Tissue Collection (Cortical Dissection) A->B C Total RNA Extraction B->C D cDNA Synthesis (Reverse Transcription) C->D E Quantitative PCR (CST & GAPDH primers) D->E F Data Analysis (ΔΔCt Method) E->F G Result: Relative CST mRNA Expression F->G

Caption: Experimental workflow for qPCR analysis of CST-14 mRNA.

Conclusion and Future Directions

The endogenous expression of Cortistatin-14 is confined to a specific, yet important, subset of GABAergic interneurons within the cerebral cortex. Its expression pattern, which is distinct from the closely related neuropeptide somatostatin, and its dynamic regulation during postnatal development, point to a specialized role in modulating cortical network activity.[4] The ability of CST-14 to interact with multiple receptor systems, including all five somatostatin receptors and the ghrelin receptor, provides a complex mechanism for its diverse physiological functions, which range from the regulation of sleep to potential neuroprotection and anticonvulsant activity.[1][5][10]

For researchers and drug development professionals, understanding the precise cellular distribution and signaling of CST-14 is critical. Future therapeutic strategies could target the cortistatin system to address conditions involving cortical hyperexcitability, such as epilepsy, or to modulate sleep and inflammatory responses in the brain.[3][10] Further research is needed to fully elucidate the existence and identity of a CST-specific receptor and to explore the therapeutic potential of CST-14 analogues with tailored receptor-binding profiles.

References

Cortistatin-14 TFA: A Comprehensive Technical Guide to its Binding Affinity for Somatostatin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of Cortistatin-14 (CST-14) TFA for the five subtypes of somatostatin (B550006) receptors (SSTR1-5). Cortistatin-14, a neuropeptide with significant structural similarity to somatostatin-14 (SST-14), is a subject of growing interest in neuroscience and pharmacology due to its diverse physiological roles, including anticonvulsive and anti-inflammatory properties.[1] This document provides a detailed overview of its receptor binding profile, the experimental methodologies used to determine these affinities, and the downstream signaling pathways initiated upon receptor activation. The trifluoroacetate (B77799) (TFA) salt is a common formulation for this peptide in research settings.

Quantitative Binding Affinity Data

Cortistatin-14 exhibits a broad binding profile, displaying high affinity for all five somatostatin receptor subtypes. This characteristic distinguishes it from some synthetic somatostatin analogs, such as octreotide, which show more selective binding. The binding affinities, typically expressed as the half-maximal inhibitory concentration (IC50), are summarized in the tables below for comparison. Lower IC50 values indicate higher binding affinity.

Table 1: Binding Affinity (IC50, nM) of Cortistatin-14 and Somatostatin-14 for Human Somatostatin Receptor Subtypes

LigandSSTR1SSTR2SSTR3SSTR4SSTR5
Cortistatin-14 50.090.30.20.3
Somatostatin-14 High AffinityHigh AffinityHigh AffinityHigh AffinityHigh Affinity

Note: Specific IC50 values for Somatostatin-14 can vary between studies, but it is consistently reported to have high, sub-nanomolar affinity for all five receptor subtypes.[2] The data for Cortistatin-14 is derived from competitive binding assays.

Table 2: Comparative Binding Affinity (IC50, nM) of Octreotide for Human Somatostatin Receptor Subtypes

LigandSSTR1SSTR2SSTR3SSTR4SSTR5
Octreotide >10000.2 - 2.5Low Affinity>100Lower affinity than SSTR2

Octreotide, a widely used synthetic somatostatin analog, demonstrates high selectivity for SSTR2, with moderate to low affinity for other subtypes.[3][4][5]

Experimental Protocols: Radioligand Competition Binding Assay

The determination of the binding affinity of Cortistatin-14 TFA is predominantly achieved through radioligand competition binding assays. This technique measures the ability of the unlabeled peptide (CST-14) to compete with a radiolabeled ligand for binding to a specific somatostatin receptor subtype.

Key Methodological Steps:
  • Receptor Preparation:

    • Cell membranes are prepared from cell lines that stably express a single subtype of the human somatostatin receptor (e.g., Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells).[6]

    • The cells are cultured and harvested, followed by homogenization in a cold lysis buffer to isolate the cell membranes containing the receptors.

    • The membrane preparations are then centrifuged and resuspended in a binding buffer to a specific protein concentration.

  • Competitive Binding Assay:

    • A constant concentration of a high-affinity radiolabeled somatostatin analog, such as [¹²⁵I-Tyr¹¹]-Somatostatin-14 or [¹²⁵I-Tyr¹⁰]-Cortistatin-14, is incubated with the receptor-containing membranes.[6][7]

    • Increasing concentrations of the unlabeled competitor, this compound, are added to the incubation mixture.

    • The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Following incubation, the receptor-bound radioligand is separated from the unbound radioligand, typically through rapid vacuum filtration using glass fiber filters.

    • The filters are washed with cold buffer to remove any non-specifically bound radioactivity.

    • The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is quantified using a gamma counter.

  • Data Analysis:

    • The data is plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration.

    • Non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve.

    • The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined from this curve.

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Signaling Pathways and Experimental Workflows

The binding of Cortistatin-14 to somatostatin receptors initiates a cascade of intracellular signaling events. These pathways are primarily inhibitory and are mediated by the coupling of the receptors to pertussis toxin-sensitive Gi/o proteins.

SSTR Signaling Pathway SSTR Signaling Cascade Initiated by Cortistatin-14 CST14 Cortistatin-14 SSTR Somatostatin Receptor (SSTR) CST14->SSTR Binding G_protein Gi/o Protein SSTR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Voltage-gated Ca²⁺ Channels G_protein->Ca_channel Inhibition K_channel K⁺ Channels G_protein->K_channel Activation MAPK MAPK Pathway (ERK1/2) G_protein->MAPK Activation cAMP ↓ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Inhibition of hormone secretion, Modulation of neuronal activity) PKA->Cellular_Response Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Cellular_Response K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Cellular_Response MAPK->Cellular_Response

Caption: SSTR signaling cascade initiated by Cortistatin-14.

The following diagram illustrates the typical workflow for a radioligand competition binding assay used to determine the binding affinity of Cortistatin-14.

Experimental Workflow Workflow for Binding Affinity Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubation of Membranes, Radioligand, and CST-14 Receptor_Prep->Incubation Ligand_Prep Radioligand and Competitor (CST-14) Preparation Ligand_Prep->Incubation Separation Separation of Bound and Free Radioligand (Filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (Gamma Counting) Separation->Quantification Data_Analysis Data Analysis and IC50 Determination Quantification->Data_Analysis

Caption: Workflow of a binding affinity determination assay.

References

Methodological & Application

Cortistatin-14 TFA: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the solubility, reconstitution, and handling of Cortistatin-14 TFA, a synthetic peptide with significant biological activities. This document is intended to serve as a comprehensive resource to ensure accurate and reproducible experimental outcomes.

Introduction to Cortistatin-14

Cortistatin-14 is a neuropeptide that bears structural resemblance to somatostatin-14 and is expressed in various tissues, including the cortex and hippocampus. It exhibits a range of biological functions, including anticonvulsant, neuroprotective, and anti-inflammatory properties. Cortistatin-14 exerts its effects by binding to all five somatostatin (B550006) receptor subtypes (SSTR1-SSTR5), the ghrelin receptor (GHS-R1a), and the Mas-related G protein-coupled receptor member X2 (MRGPRX2). The trifluoroacetate (B77799) (TFA) salt form is a common counterion resulting from the peptide synthesis and purification process.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for accurate preparation of stock solutions and experimental buffers.

PropertyValueSource(s)
Molecular Formula C₈₁H₁₁₃N₁₉O₁₉S₂ (as free base)[1]
Molecular Weight 1721.03 g/mol (as free base)[2][3]
Appearance Lyophilized white powder[4]
Purity ≥95% (typically by HPLC)[2][3]
Solubility in Water Up to 1 mg/mL[4]
Solubility in PBS Soluble[5]

Note on Trifluoroacetate (TFA) Salt: The presence of TFA as a counterion can influence the net peptide weight and may have biological effects in sensitive assays. For applications requiring a TFA-free peptide, ion exchange procedures may be necessary.

Reconstitution of Lyophilized this compound

Proper reconstitution of lyophilized this compound is critical for maintaining its biological activity and ensuring accurate experimental concentrations.

Materials Required
  • Vial of lyophilized this compound

  • Sterile, high-purity water (e.g., WFI or HPLC-grade) or sterile phosphate-buffered saline (PBS)

  • Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes

  • Calibrated micropipettes and sterile, low-retention pipette tips

Protocol for Reconstituting a Stock Solution (e.g., 1 mg/mL)
  • Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature for 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect peptide stability.

  • Centrifuge the Vial: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1-2 minutes) to ensure all the lyophilized powder is at the bottom of the vial.

  • Solvent Addition: Carefully uncap the vial and add the desired volume of sterile water or PBS to achieve the target concentration. For a 1 mg/mL stock solution, add 1 mL of solvent to a vial containing 1 mg of peptide.

  • Dissolution: Gently swirl or rock the vial to dissolve the peptide. Avoid vigorous shaking or vortexing, as this can cause aggregation. If necessary, brief sonication in a water bath can aid dissolution. Ensure the solution is clear and free of particulates before use.

  • Aliquoting and Storage: For long-term storage, it is recommended to aliquot the stock solution into single-use, low-protein-binding polypropylene tubes. This minimizes waste and prevents degradation from repeated freeze-thaw cycles.

Storage and Stability

Proper storage of this compound is essential to maintain its integrity and biological activity over time.

FormStorage TemperatureStabilityNotes
Lyophilized Powder -20°C or -80°CUp to several yearsStore in a desiccator to protect from moisture.
Reconstituted Stock Solution -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
Reconstituted Stock Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.

Note: The stability of Cortistatin-14 in solution is dependent on the solvent, pH, and storage conditions. For optimal stability, it is recommended to use buffers within a neutral pH range and to store solutions frozen.

Experimental Protocols

Preparation for In Vitro Cell-Based Assays
  • Prepare a Concentrated Stock Solution: Reconstitute the lyophilized this compound in a sterile solvent such as water or PBS to a concentration of 1 mg/mL.

  • Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration using the appropriate cell culture medium.

  • Application to Cells: Add the diluted Cortistatin-14 solution to the cell cultures and incubate for the desired time period.

Preparation for In Vivo Administration
  • Vehicle Selection: A common vehicle for in vivo administration of peptides is sterile isotonic saline (0.9% NaCl) or PBS.

  • Reconstitution and Dilution: Reconstitute the lyophilized peptide in the chosen sterile vehicle to the desired concentration for injection. Ensure the final solution is sterile and free of particulates.

  • Administration: The route of administration (e.g., intravenous, intraperitoneal, subcutaneous) will depend on the experimental design. For example, in some studies, Cortistatin-14 has been administered via intraperitoneal injection.

Signaling Pathways of Cortistatin-14

Cortistatin-14's diverse biological effects are mediated through its interaction with multiple G protein-coupled receptors. The following diagrams illustrate the primary signaling cascades initiated by Cortistatin-14 binding to its receptors.

Cortistatin14_Signaling_Overview cluster_receptors Receptors CST14 Cortistatin-14 SSTRs SSTR1-5 CST14->SSTRs Binds GHSR1a GHS-R1a CST14->GHSR1a Binds MRGPRX2 MRGPRX2 CST14->MRGPRX2 Binds SSTRs_pathway SSTR Signaling SSTRs->SSTRs_pathway GHSR1a_pathway GHS-R1a Signaling GHSR1a->GHSR1a_pathway MRGPRX2_pathway MRGPRX2 Signaling MRGPRX2->MRGPRX2_pathway

Figure 1. Overview of Cortistatin-14 receptor binding.

Somatostatin Receptor (SSTR) Signaling

Cortistatin-14 binds to all five somatostatin receptor subtypes (SSTR1-5), which are primarily coupled to inhibitory G proteins (Gi/o). This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

SSTR_Signaling_Pathway CST14 Cortistatin-14 SSTR SSTR1-5 CST14->SSTR Gi Gi/o Protein SSTR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Inhibition of Hormone Secretion) PKA->CellularResponse Leads to

Figure 2. Cortistatin-14 signaling via Somatostatin Receptors.

Ghrelin Receptor (GHS-R1a) Signaling

Cortistatin-14 also acts as a ligand for the ghrelin receptor (GHS-R1a), which is coupled to the Gq/11 protein. Activation of this pathway leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.

GHSR1a_Signaling_Pathway CST14 Cortistatin-14 GHSR1a GHS-R1a CST14->GHSR1a Gq11 Gq/11 Protein GHSR1a->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Ca2 Intracellular Ca²⁺ IP3->Ca2 Increases PKC Protein Kinase C DAG->PKC Activates CellularResponse Cellular Response (e.g., Modulation of Neurotransmitter Release) Ca2->CellularResponse Leads to PKC->CellularResponse Leads to

Figure 3. Cortistatin-14 signaling via the Ghrelin Receptor.

MRGPRX2 Signaling

Cortistatin-14 is a potent agonist of MRGPRX2, a receptor primarily expressed on mast cells. MRGPRX2 couples to both Gq and Gi proteins, leading to the activation of PLC and PI3K/AKT pathways, respectively, which can trigger mast cell degranulation and the release of inflammatory mediators.

MRGPRX2_Signaling_Pathway CST14 Cortistatin-14 MRGPRX2 MRGPRX2 CST14->MRGPRX2 Gq Gq Protein MRGPRX2->Gq Activates Gi Gi Protein MRGPRX2->Gi Activates PLC Phospholipase C Gq->PLC Activates PI3K PI3K Gi->PI3K Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates AKT AKT PI3K->AKT Activates Ca2 Intracellular Ca²⁺ IP3_DAG->Ca2 Increases Degranulation Mast Cell Degranulation AKT->Degranulation Contributes to Ca2->Degranulation Triggers

Figure 4. Cortistatin-14 signaling via MRGPRX2.

Experimental Workflow for Studying Cortistatin-14 Effects

The following diagram outlines a general experimental workflow for investigating the biological effects of Cortistatin-14.

Experimental_Workflow start Start reconstitute Reconstitute Lyophilized This compound start->reconstitute prepare_working Prepare Working Solutions reconstitute->prepare_working in_vitro In Vitro Assay (e.g., Cell Culture) prepare_working->in_vitro in_vivo In Vivo Model (e.g., Animal Injection) prepare_working->in_vivo data_collection Data Collection in_vitro->data_collection in_vivo->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

Figure 5. General experimental workflow.

References

Preparation of Cortistatin-14 TFA for In Vivo Injection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of Cortistatin-14 (B8083240) TFA (trifluoroacetate salt) for in vivo injections. Cortistatin-14 is a neuropeptide with structural similarities to somatostatin-14, exhibiting anticonvulsive, neuroprotective, and anti-inflammatory properties[1]. Proper preparation of this lyophilized peptide is critical to ensure its stability, solubility, and the safety and reproducibility of in vivo experiments.

Product Information and Storage

Cortistatin-14 TFA is typically supplied as a lyophilized powder. It is essential to store the lyophilized peptide at -20°C for long-term stability. Before reconstitution, it is recommended to bring the vial to room temperature to prevent condensation.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound:

PropertyValue
Molecular Weight 1721.03 g/mol
Molecular Formula C₈₁H₁₁₃N₁₉O₁₉S₂
Purity ≥95%
Solubility in Water Soluble to 0.70 mg/mL[2][3][4]
Storage (Lyophilized) -20°C
Storage (Reconstituted) Short-term at 4°C for immediate use. For longer storage, aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
In Vivo Dosage (Mice) A study on the anti-inflammatory effects in a mouse model of lethal endotoxemia used a dose of 2 nmol/mouse (approximately 250 μg/kg) administered intraperitoneally[5].
In Vivo Administration (Humans) In a human study, Cortistatin-14 was administered intravenously at a rate of 2.0 μg/kg/h[6].

Experimental Protocol: Reconstitution and Dilution for In Vivo Injection

This protocol outlines the steps for reconstituting and diluting this compound for in vivo administration. It is crucial to maintain sterile conditions throughout the procedure to prevent contamination.

3.1. Materials and Equipment

  • Lyophilized this compound vial

  • Sterile, pyrogen-free vehicle:

    • Sterile 0.9% saline (recommended for intraperitoneal, subcutaneous, or intravenous injections)

    • Sterile Phosphate-Buffered Saline (PBS)

    • Artificial cerebrospinal fluid (aCSF) (for intracerebroventricular injections)

  • Sterile, disposable syringes and needles

  • Alcohol swabs

  • Vortex mixer (optional)

  • Centrifuge for vials

  • Sterile, low-protein binding microcentrifuge tubes for aliquoting

  • Sterile syringe filters (0.22 µm), low protein binding (e.g., PVDF)

3.2. Reconstitution Protocol (to create a stock solution)

  • Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature for at least 15-30 minutes before opening. This prevents moisture condensation inside the vial.

  • Centrifuge: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.

  • Sterilize: Wipe the rubber septum of the vial with an alcohol swab.

  • Add Vehicle: Using a sterile syringe, slowly add the desired volume of the chosen sterile vehicle (e.g., sterile 0.9% saline) to the vial. The volume will depend on the desired final concentration of the stock solution.

  • Dissolve: Gently swirl the vial to dissolve the peptide. If necessary, the solution can be gently vortexed. Avoid vigorous shaking, which can cause peptide degradation.

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter before proceeding.

3.3. Dilution to Final Injection Concentration

  • Calculate the required volume of the stock solution to achieve the final desired injection concentration and volume for your specific experimental animal model and administration route.

  • Using a sterile syringe, draw the calculated volume of the this compound stock solution.

  • Dilute the stock solution with the appropriate sterile vehicle to the final injection volume.

3.4. Sterile Filtration (Recommended for IV and ICV routes)

  • Draw the final diluted this compound solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Carefully filter the solution into a sterile, low-protein binding tube. This step is critical for removing any potential microbial contaminants.

3.5. Storage of Reconstituted Solution

  • It is highly recommended to use the reconstituted solution immediately.

  • If storage is necessary, aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes and store at -20°C.

  • Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.

Signaling Pathways and Experimental Workflow Diagrams

Signaling Pathway of Cortistatin-14

Cortistatin-14 exerts its biological effects by binding to several G protein-coupled receptors. It shares high structural and functional similarities with somatostatin-14 and binds to all five somatostatin (B550006) receptor subtypes (SST1-SST5). Additionally, it can bind to the ghrelin receptor (GHSR1a) and the Mas-related G-protein coupled receptor member X2 (MRGPRX2)[3].

G_Signaling_Pathway cluster_receptors Receptors cluster_effects Cellular Effects CST14 Cortistatin-14 SSTs SST1-5 CST14->SSTs GHSR1a GHSR1a CST14->GHSR1a MRGPRX2 MRGPRX2 CST14->MRGPRX2 Neuronal_Activity ↓ Neuronal Activity SSTs->Neuronal_Activity Hormone_Secretion ↓ Hormone Secretion SSTs->Hormone_Secretion Inflammation ↓ Inflammation MRGPRX2->Inflammation G_Workflow Start Start: Lyophilized This compound Vial Equilibrate Equilibrate to Room Temperature Start->Equilibrate Centrifuge Centrifuge Vial Equilibrate->Centrifuge Reconstitute Reconstitute with Sterile Vehicle Centrifuge->Reconstitute Dilute Dilute to Final Concentration Reconstitute->Dilute Filter Sterile Filter (0.22 µm) Dilute->Filter Inject Administer In Vivo Filter->Inject

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortistatin-14 (B8083240) (CST-14) is a neuropeptide with significant structural similarity to somatostatin-14. It is primarily expressed in the cortex and hippocampus and exerts a wide range of biological activities, including anticonvulsive, neuroprotective, and potent anti-inflammatory effects.[1] Cortistatin-14 mediates its functions by binding to all five somatostatin (B550006) receptor subtypes (sst1-sst5), the Mas-related G protein-coupled receptor X2 (MRGPRX2), and the growth hormone secretagogue receptor (GHS-R1a), also known as the ghrelin receptor. These application notes provide detailed recommendations for the storage, handling, and use of Cortistatin-14 TFA peptide in research settings.

Recommended Storage Conditions

Proper storage of this compound peptide is critical to maintain its stability and biological activity. The following conditions are recommended based on general peptide storage guidelines and specific product information.

Data Presentation: Storage Recommendations
Storage TypeConditionTemperatureDurationNotes
Lyophilized Peptide Long-Term-20°C or -80°CSeveral yearsProtect from moisture and light. Allow the vial to warm to room temperature before opening to prevent condensation.[2][3]
Short-Term4°CDays to weeksKeep in a desiccator, protected from light.[3]
Peptide in Solution Long-Term-20°C or colderUp to 3-4 monthsAliquot to avoid repeated freeze-thaw cycles. Use of sterile buffers (pH 5-6) is recommended to prolong stability.[3]
Short-Term4°CUp to 1-2 weeks

Reconstitution Protocol

Accurate reconstitution of the lyophilized peptide is essential for obtaining reliable and reproducible experimental results.

Materials:

  • Lyophilized this compound peptide

  • Sterile, high-purity water, or a suitable sterile buffer (e.g., PBS at pH 7.2-7.4)

  • Sterile, non-pyrogenic polypropylene (B1209903) or glass vials

  • Calibrated micropipettes with sterile tips

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 15-20 minutes. This prevents moisture condensation inside the vial, which can degrade the peptide.

  • Solvent Addition: Carefully add the appropriate volume of sterile water or buffer to the vial to achieve the desired stock solution concentration. For example, to prepare a 1 mg/mL stock solution, add 1 mL of solvent to 1 mg of peptide. One source indicates that Cortistatin-14 is soluble in water up to 0.70 mg/ml.

  • Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause peptide aggregation or degradation. Ensure that no visible particles remain.

  • Aliquoting and Storage: For long-term storage, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile vials. Store these aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Experimental Protocols

Application: In Vitro Anti-Inflammatory Assay in Macrophages

This protocol describes a cell-based assay to evaluate the anti-inflammatory effects of this compound peptide by measuring the inhibition of lipopolysaccharide (LPS)-induced cytokine production in murine macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound peptide stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for mouse Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to adhere.

  • Peptide Treatment: Prepare serial dilutions of this compound peptide in complete DMEM. Remove the old media from the wells and add 100 µL of the peptide dilutions. For control wells, add 100 µL of complete DMEM. One study showed a maximal inhibitory effect on cytokine production at a concentration of 10⁻⁸ M.[1]

  • Pre-incubation: Incubate the plates for 1-2 hours at 37°C.

  • LPS Stimulation: Add 10 µL of LPS solution (final concentration of 100 ng/mL) to the appropriate wells to induce an inflammatory response. For negative control wells, add 10 µL of sterile PBS.

  • Final Incubation: Incubate the plates for an additional 24 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 5 minutes. Carefully collect the supernatant from each well for cytokine analysis.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production by Cortistatin-14 compared to the LPS-only treated cells.

Signaling Pathways and Workflows

Cortistatin-14 Signaling Pathway

Cortistatin-14 exerts its effects by binding to G protein-coupled receptors, primarily the somatostatin receptors (sst) and MRGPRX2. This binding can activate different G proteins, such as Gαi and Gαq, leading to downstream signaling cascades that modulate cellular responses, including the inhibition of inflammatory mediator release.

Cortistatin14_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CST14 Cortistatin-14 SSTR Somatostatin Receptor (sst1-5) CST14->SSTR Binds MRGPRX2 MRGPRX2 CST14->MRGPRX2 Binds Gi Gαi SSTR->Gi Activates MRGPRX2->Gi Activates Gq Gαq MRGPRX2->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits Inflammatory_Mediators Inhibition of Inflammatory Mediator (e.g., TNF-α, IL-6) Release Gi->Inflammatory_Mediators Contributes to PLC Phospholipase C Gq->PLC Activates cAMP ↓ cAMP AC->cAMP cAMP->Inflammatory_Mediators Leads to IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Ca->Inflammatory_Mediators Modulates Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis reconstitute Reconstitute This compound add_peptide Add Cortistatin-14 Dilutions to Cells reconstitute->add_peptide seed_cells Seed RAW 264.7 Macrophages seed_cells->add_peptide pre_incubate Pre-incubate add_peptide->pre_incubate add_lps Stimulate with LPS pre_incubate->add_lps incubate_final Incubate add_lps->incubate_final collect_supernatant Collect Supernatants incubate_final->collect_supernatant elisa Perform TNF-α and IL-6 ELISA collect_supernatant->elisa analyze_data Analyze Data elisa->analyze_data

References

Application Notes and Protocols for Cortistatin-14 TFA in Rodent Epilepsy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Cortistatin-14 trifluoroacetate (B77799) (CST-14 TFA) in two established rodent models of epilepsy: the pilocarpine-induced and kainic acid-induced seizure models. This document includes information on dosage, administration, and the underlying mechanism of action, supported by data from preclinical studies.

Introduction

Cortistatin-14 (CST-14) is a neuropeptide with structural and functional similarities to somatostatin (B550006). It has demonstrated potent anticonvulsant and neuroprotective properties in preclinical models of epilepsy.[1][2] These effects are primarily mediated through the activation of somatostatin receptors, specifically the sst2 and sst3 subtypes.[1][2] This document offers comprehensive guidance for researchers investigating the therapeutic potential of CST-14 TFA in rodent epilepsy models.

Data Presentation

Table 1: Cortistatin-14 TFA Dosage and Administration in Rodent Epilepsy Models
Epilepsy ModelAnimal SpeciesAdministration RouteThis compound DosageObserved EffectReference
Pilocarpine-Induced SeizuresRatIntrahippocampal Perfusion0.1 µM and 1 µMDose-dependent decrease in total seizure duration.[1]Aourz et al., 2014[1]
Pilocarpine-Induced SeizuresMouseIntrahippocampal Perfusion1 µMSignificant decrease in total seizure duration.[1]Aourz et al., 2014[1]
Kainic Acid-Induced SeizuresRatIntracerebroventricular (i.c.v.) Injection1 nmol and 10 nmolAttenuation of seizure activity and inhibition of neuronal loss in the cortex and hippocampus.Braun et al., 1998

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Objective: To prepare a sterile, ready-to-use solution of this compound for intrahippocampal or intracerebroventricular administration in rodents.

Materials:

  • This compound salt

  • Sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or sterile, pyrogen-free 0.9% saline

  • Sterile, low-protein-binding microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Reconstitution of Lyophilized Peptide:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the lyophilized peptide in a small volume of sterile aCSF or saline to create a stock solution. For example, dissolve 1 mg of CST-14 TFA in 1 mL of vehicle to get a 1 mg/mL stock solution.

    • Gently vortex to ensure complete dissolution.

  • Preparation of Working Solution:

    • Dilute the stock solution to the desired final concentration for your experiment using sterile aCSF or saline.

    • For intrahippocampal perfusion (e.g., 1 µM), a further dilution will be necessary.

    • For intracerebroventricular injection (e.g., 1 nmol), calculate the volume needed based on the desired molar amount and the concentration of the working solution.

  • Sterilization and Storage:

    • Sterilize the final working solution by passing it through a 0.22 µm syringe filter into a sterile, low-protein-binding tube.

    • Prepare fresh solutions on the day of the experiment. If short-term storage is necessary, store at 4°C for no longer than 24 hours. For longer-term storage of the stock solution, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Pilocarpine-Induced Seizure Model and CST-14 TFA Administration (Rat)

Objective: To induce status epilepticus in rats using pilocarpine (B147212) and to assess the anticonvulsant effects of intrahippocampally administered this compound.

Materials:

  • Male Wistar rats (200-250 g)

  • Pilocarpine hydrochloride

  • Scopolamine (B1681570) methyl nitrate (B79036)

  • This compound solution (1 µM in aCSF)

  • aCSF (for control animals)

  • Stereotaxic apparatus

  • Microinfusion pump

  • Guide cannula and infusion cannula

  • EEG recording system (optional, for detailed seizure monitoring)

  • Behavioral observation chamber

Procedure:

  • Surgical Implantation of Guide Cannula (7 days prior to seizure induction):

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula into the hippocampus at the desired coordinates (e.g., AP: -3.8 mm, ML: ±2.5 mm, DV: -2.8 mm from bregma).

    • Secure the cannula with dental cement and allow the animal to recover for one week.

  • Seizure Induction and CST-14 TFA Administration:

    • On the day of the experiment, administer scopolamine methyl nitrate (1 mg/kg, i.p.) to reduce peripheral cholinergic effects.

    • 30 minutes after scopolamine, begin intrahippocampal perfusion with either aCSF (control) or this compound solution (1 µM) at a low flow rate (e.g., 1 µL/min) via the implanted cannula using a microinfusion pump.

    • After a pre-treatment period with CST-14 TFA or aCSF, administer pilocarpine hydrochloride (350 mg/kg, i.p.) to induce seizures.

    • Continuously perfuse CST-14 TFA or aCSF throughout the seizure monitoring period.

  • Seizure Assessment:

    • Monitor the animals for behavioral seizures for at least 2 hours following pilocarpine injection.

    • Score seizure severity using the Racine scale.

    • If using EEG, record electrographic seizure activity to determine seizure duration and frequency.

Protocol 3: Kainic Acid-Induced Seizure Model and CST-14 TFA Administration (Rat)

Objective: To induce seizures in rats using kainic acid and to evaluate the neuroprotective and anticonvulsant effects of intracerebroventricularly administered this compound.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Kainic acid

  • This compound solution (e.g., 1 nmol in 5 µL of saline)

  • Sterile 0.9% saline (for control animals)

  • Stereotaxic apparatus

  • Hamilton syringe

  • Guide cannula and injection cannula

Procedure:

  • Surgical Implantation of Guide Cannula (7 days prior to seizure induction):

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula into the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm, DV: -3.5 mm from bregma).

    • Secure the cannula and allow for a one-week recovery period.

  • CST-14 TFA Administration and Seizure Induction:

    • On the day of the experiment, administer this compound (1 or 10 nmol in 5 µL of saline) or an equivalent volume of saline (control) intracerebroventricularly through the implanted cannula over a period of 5 minutes.

    • 10 minutes after the i.c.v. injection, administer kainic acid (10 mg/kg, i.p.) to induce seizures.

  • Seizure and Neuroprotection Assessment:

    • Monitor and score behavioral seizures for at least 3 hours.

    • For neuroprotection studies, animals can be euthanized at a later time point (e.g., 3 days post-injection) for histological analysis of neuronal damage in the hippocampus and cortex.

Mandatory Visualizations

G cluster_0 Experimental Workflow: CST-14 TFA in Rodent Epilepsy Models A Animal Preparation (Rat or Mouse) B Surgical Implantation of Cannula (Intrahippocampal or Intracerebroventricular) A->B C Recovery Period (7 days) B->C E Administration of CST-14 TFA or Vehicle C->E D Preparation of CST-14 TFA Solution D->E F Induction of Seizures (Pilocarpine or Kainic Acid) E->F G Seizure Assessment (Behavioral Scoring, EEG) F->G H Neuroprotection Assessment (Histology) F->H

Caption: Workflow for evaluating this compound in rodent epilepsy models.

G cluster_1 Signaling Pathway of Cortistatin-14 in Neurons CST14 Cortistatin-14 sst2_sst3 sst2 / sst3 Receptors (GPCR) CST14->sst2_sst3 G_protein Gi/o Protein sst2_sst3->G_protein AC Adenylyl Cyclase G_protein->AC IonChannels Modulation of Ion Channels (e.g., K+, Ca2+) G_protein->IonChannels cAMP ↓ cAMP AC->cAMP Neurotransmission ↓ Neuronal Excitability & ↓ Neurotransmitter Release cAMP->Neurotransmission IonChannels->Neurotransmission

Caption: Proposed signaling pathway for Cortistatin-14's anticonvulsant effects.

References

Application Notes and Protocols for Cortistatin-14 TFA in Hippocampal Slice Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortistatin-14 (CST-14) is a neuropeptide with significant structural and functional homology to somatostatin-14 (SST-14).[1] Predominantly expressed in the cerebral cortex and hippocampus, CST-14 is implicated in a variety of neuromodulatory processes. It exerts its effects through binding to all five somatostatin (B550006) receptor subtypes (sst1-sst5), the ghrelin receptor (GHS-R1a), and the Mas-related G protein-coupled receptor member X2 (MrgX2). In the hippocampus, CST-14 is co-localized with GABA in interneurons and has been shown to hyperpolarize pyramidal neurons, exhibit anticonvulsant properties, and modulate synaptic plasticity, making it a molecule of significant interest for neuroscience research and therapeutic development.

This document provides detailed application notes and protocols for the use of Cortistatin-14 trifluoroacetate (B77799) (TFA) in hippocampal slice electrophysiology, including methodologies for assessing its impact on intrinsic neuronal properties and long-term potentiation (LTP).

Data Presentation

Quantitative Effects of Somatostatin-14 (SST-14) on Hippocampal Neurons

Due to the limited availability of specific quantitative data for Cortistatin-14 in hippocampal slice electrophysiology, the following tables summarize the reported effects of the closely related neuropeptide, Somatostatin-14 (SST-14). Given that CST-14 binds to all somatostatin receptors, these data can serve as a valuable proxy for designing experiments and forming hypotheses.

Table 1: Effects of SST-14 on Intrinsic Properties of Hippocampal CA1 Pyramidal Neurons

ParameterAgonist (Concentration)EffectReported Value
Resting Membrane PotentialSST-14Hyperpolarization~2-5 mV
Input ResistanceSST-14IncreaseNot consistently reported
Action Potential FiringSST-14InhibitionReduction in firing frequency

Table 2: Modulation of Long-Term Potentiation (LTP) in Hippocampal CA1 by SST-14

LTP ParameterAgonist (Concentration)EffectReported Value
fEPSP Slope PotentiationSST-14EnhancementPotentiation of LTP induction

Experimental Protocols

Protocol 1: Preparation of Acute Hippocampal Slices

This protocol outlines the procedure for preparing acute hippocampal slices from rodents suitable for electrophysiological recordings.

Materials:

  • Rodent (rat or mouse)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Dissection tools (scissors, forceps, scalpel)

  • Vibratome or tissue chopper

  • Carbogen gas (95% O₂, 5% CO₂)

  • Ice-cold cutting solution (see recipe below)

  • Artificial cerebrospinal fluid (aCSF) (see recipe below)

  • Recovery chamber

Solutions:

  • Cutting Solution (Sucrose-based): 210 mM Sucrose, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 7 mM MgCl₂, 0.5 mM CaCl₂, 10 mM D-glucose. To be prepared fresh and continuously bubbled with carbogen.

  • Artificial Cerebrospinal Fluid (aCSF): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM D-glucose. To be continuously bubbled with carbogen.

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Perfuse the animal transcardially with ice-cold, carbogenated cutting solution.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately in the ice-cold cutting solution.

  • Isolate the hippocampus and prepare 300-400 µm thick transverse or coronal slices using a vibratome.

  • Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.

  • After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until required for recording.

Protocol 2: Whole-Cell Patch-Clamp Recording of Intrinsic Properties

This protocol describes how to assess the effects of Cortistatin-14 TFA on the intrinsic electrophysiological properties of hippocampal neurons.

Materials:

  • Prepared hippocampal slices

  • Recording chamber with perfusion system

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • Micromanipulator

  • This compound

  • Internal solution (see recipe below)

Solutions:

  • Internal Solution (K-Gluconate based): 135 mM K-Gluconate, 10 mM HEPES, 10 mM KCl, 4 mM Mg-ATP, 0.3 mM Na-GTP, 10 mM Phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

Procedure:

  • Transfer a hippocampal slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.

  • Prepare a stock solution of this compound in sterile water or a suitable buffer. A common in vivo concentration used is 1 µM, which can be a starting point for in vitro studies.[1] The final concentration should be achieved by diluting the stock solution in aCSF immediately before application.

  • Obtain a whole-cell patch-clamp recording from a CA1 pyramidal neuron.

  • Record baseline intrinsic properties, including resting membrane potential, input resistance (by injecting small hyperpolarizing current steps), and action potential firing characteristics (by injecting depolarizing current steps of increasing amplitude).

  • Bath-apply this compound at the desired concentration and allow for equilibration (typically 5-10 minutes).

  • Repeat the recording of intrinsic properties to assess the effects of CST-14.

  • Perform a washout by perfusing with regular aCSF and record recovery.

Protocol 3: Field Potential Recording of Long-Term Potentiation (LTP)

This protocol details the methodology for investigating the modulatory effects of this compound on LTP at the Schaffer collateral-CA1 synapse.

Materials:

  • Prepared hippocampal slices

  • Recording chamber with perfusion system

  • Extracellular recording amplifier and data acquisition system

  • Stimulating and recording electrodes (e.g., tungsten or glass)

  • This compound

Procedure:

  • Place a hippocampal slice in the recording chamber and position a stimulating electrode in the stratum radiatum to activate Schaffer collateral fibers and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.

  • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

  • Record the potentiated fEPSPs for at least 60 minutes post-HFS to assess the induction and maintenance of LTP.

  • To test the effect of Cortistatin-14, pre-incubate a separate slice with CST-14 TFA for 20-30 minutes before HFS and maintain its presence in the perfusion solution throughout the recording.

  • Compare the magnitude of LTP in the presence and absence of CST-14. The fEPSP slope is the most common parameter for quantifying LTP.

Mandatory Visualizations

G cluster_0 Cortistatin-14 Signaling Pathways CST14 Cortistatin-14 sstR sst1-5 Receptors CST14->sstR GHS_R1a Ghrelin Receptor (GHS-R1a) CST14->GHS_R1a MrgX2 MrgX2 Receptor CST14->MrgX2 G_protein Gi/o Protein sstR->G_protein AC Adenylyl Cyclase G_protein->AC Inhibition K_channel K+ Channel G_protein->K_channel Activation Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization (↓ Neuronal Firing) K_channel->Hyperpolarization NT_release ↓ Neurotransmitter Release Ca_channel->NT_release

Caption: Signaling pathways of Cortistatin-14 in hippocampal neurons.

G cluster_1 Experimental Workflow for Intrinsic Property Analysis Slice_Prep Hippocampal Slice Preparation Recording Whole-Cell Patch-Clamp Slice_Prep->Recording Baseline Record Baseline Properties Recording->Baseline CST14_App Apply This compound Baseline->CST14_App Post_CST14 Record Properties with CST-14 CST14_App->Post_CST14 Washout Washout Post_CST14->Washout Recovery Record Recovery Washout->Recovery

Caption: Workflow for analyzing Cortistatin-14's effect on intrinsic properties.

G cluster_2 Experimental Workflow for LTP Analysis Slice_Prep Hippocampal Slice Preparation Field_Rec Field Potential Recording Setup Slice_Prep->Field_Rec Baseline_LTP Record Baseline fEPSPs Field_Rec->Baseline_LTP Pre_Incubate Pre-incubate with This compound (optional) Baseline_LTP->Pre_Incubate HFS Induce LTP (HFS) Baseline_LTP->HFS Pre_Incubate->HFS Post_HFS Record Potentiated fEPSPs HFS->Post_HFS Analysis Data Analysis (% change in fEPSP slope) Post_HFS->Analysis

Caption: Workflow for assessing Cortistatin-14's modulation of LTP.

References

Application Notes and Protocols for Cortistatin-14 TFA in Neuroinflammation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortistatin-14 (CST-14) is a cyclic neuropeptide with significant structural and functional similarities to somatostatin (B550006).[1][2] Emerging research has highlighted its potent anti-inflammatory and neuroprotective properties, making it a compelling therapeutic candidate for a variety of neuroinflammatory and neurodegenerative disorders.[3][4][5] CST-14 has been shown to mitigate neuronal damage, reduce microglial activation, and decrease the production of pro-inflammatory cytokines in preclinical models of sepsis-associated encephalopathy, ischemic stroke, and Parkinson's disease.[3][4][6] These application notes provide a comprehensive overview and detailed protocols for the administration of Cortistatin-14 TFA in neuroinflammation research.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight1832.8 g/mol [7]
FormulaC81H114N20O18S2.xC2HF3O2[7]
SequenceH-Pro-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Ser-Ser-Cys-Lys-NH2 (Disulfide bridge: Cys2-Cys13)[7]
SolubilitySoluble in water (up to 0.70 mg/ml) and PBS. Can also be dissolved in DMSO (10 mM).[7] For in vivo studies, dissolving in PBS is recommended.[1]
StorageStore solid powder at -20°C for up to 12 months. In solvent, store at -80°C for up to 6 months.[7]

Mechanism of Action in Neuroinflammation

Cortistatin-14 exerts its anti-inflammatory effects through a multi-faceted mechanism, primarily by modulating the activity of microglia, the resident immune cells of the central nervous system (CNS). During neuroinflammation, microglia become activated and release a barrage of pro-inflammatory cytokines, leading to neuronal damage. CST-14 has been shown to suppress this activation.[6]

The proposed signaling pathway for CST-14's anti-inflammatory action involves its binding to somatostatin receptors (SSTRs), which are expressed on microglia. This interaction is thought to inhibit downstream signaling cascades that lead to the production of inflammatory mediators.

G cluster_0 Microglia cluster_1 Legend CST14 Cortistatin-14 SSTR Somatostatin Receptor (e.g., sst2) CST14->SSTR Binds to AC Adenylyl Cyclase SSTR->AC Inhibits cAMP cAMP AC->cAMP Reduces PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB NF-κB Pathway PKA->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces transcription of Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Promotes Stimulation Stimulation Inhibition Inhibition StimArrow InhibArrow

Caption: Proposed signaling pathway for Cortistatin-14's anti-inflammatory effects in microglia.

Experimental Protocols

In Vivo Model of Lipopolysaccharide (LPS)-Induced Neuroinflammation

This protocol describes a common method for inducing neuroinflammation in mice using LPS, a component of the outer membrane of Gram-negative bacteria.[8][9][10] This model is widely used to study the mechanisms of neuroinflammation and to evaluate the efficacy of potential anti-inflammatory therapies.[11]

Materials:

  • This compound (lyophilized powder)

  • Sterile, pyrogen-free phosphate-buffered saline (PBS)

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)

  • 8-12 week old C57BL/6 mice

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Preparation of this compound Solution:

    • Reconstitute lyophilized this compound in sterile PBS to a final concentration of 1 mg/mL.

    • Vortex gently to ensure complete dissolution.

    • Prepare fresh on the day of the experiment.

  • Induction of Neuroinflammation:

    • Prepare a stock solution of LPS in sterile PBS. A common dose for inducing robust neuroinflammation is 0.5-1 mg/kg.[12]

    • Administer LPS via a single intraperitoneal (i.p.) injection.

  • Administration of this compound:

    • Cortistatin-14 is typically administered intraperitoneally.[6]

    • A range of effective doses has been reported, from 100 to 500 µg/kg.[6] A dose-response study may be necessary to determine the optimal dose for your specific experimental conditions.

    • Administration can occur either before or after the LPS challenge, depending on the study's objective (prophylactic vs. therapeutic). For a therapeutic approach, administer CST-14 at a set time point after LPS injection (e.g., 2 hours).

Experimental Workflow:

G cluster_workflow Experimental Workflow acclimatization Acclimatization (1 week) baseline Baseline Behavioral Testing (Optional) acclimatization->baseline lps LPS Injection (0.5-1 mg/kg, i.p.) baseline->lps cst14 CST-14 Administration (100-500 µg/kg, i.p.) lps->cst14 2 hours post-LPS behavioral Behavioral Testing (e.g., Open Field, Morris Water Maze) cst14->behavioral 24 hours post-LPS sacrifice Sacrifice and Tissue Collection (e.g., Brain, Serum) behavioral->sacrifice analysis Biochemical and Histological Analysis (e.g., ELISA, Immunohistochemistry) sacrifice->analysis

Caption: General experimental workflow for studying the effects of Cortistatin-14 in an LPS-induced neuroinflammation model.

Assessment of Neuroinflammation

1. Cytokine Analysis:

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA) or Multiplex Bead Array.

  • Sample: Serum and brain homogenates.

  • Procedure: Collect blood via cardiac puncture and isolate serum. Perfuse animals with ice-cold PBS, dissect the brain, and homogenize specific regions (e.g., hippocampus, cortex) in lysis buffer. Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6]

2. Microglial Activation Analysis:

  • Method: Immunohistochemistry (IHC) or Immunofluorescence (IF).

  • Sample: Fixed, sectioned brain tissue.

  • Procedure: Perfuse animals with PBS followed by 4% paraformaldehyde. Post-fix brains, cryoprotect in sucrose, and section on a cryostat. Stain sections with an antibody against a microglial marker, such as Iba1.[6] Activated microglia exhibit a morphological change from a ramified to an amoeboid shape, which can be quantified.

Quantitative Data Summary

The following tables summarize the reported effects of Cortistatin-14 on key inflammatory markers in a mouse model of sepsis-associated encephalopathy.

Table 1: Effect of Cortistatin-14 on Serum Cytokine Levels

CytokineControl Group (pg/mL)Sepsis Group (pg/mL)Sepsis + CST-14 (500 µg/kg) Group (pg/mL)
IL-1β~20~150~50
IL-6~50~4000~1000
TNF-α~10~120~40
IFN-γ~5~60~20

Data are approximated from graphical representations in Yu et al., 2022.[6]

Table 2: Effect of Cortistatin-14 on Brain Cytokine Levels

CytokineControl Group (pg/mg protein)Sepsis Group (pg/mg protein)Sepsis + CST-14 (500 µg/kg) Group (pg/mg protein)
IL-1β~5~25~10
IL-6~10~60~20
TNF-α~2~15~5
IFN-γ~1~8~3

Data are approximated from graphical representations in Yu et al., 2022.[6]

Conclusion

This compound represents a promising therapeutic agent for mitigating neuroinflammation. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies to further elucidate the therapeutic potential of this neuropeptide in various neurological disorders. Careful consideration of dosage, timing of administration, and appropriate outcome measures will be critical for advancing our understanding of Cortistatin-14's role in the CNS.

References

Application Notes and Protocols for Measuring Cortistatin-14 Bioactivity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortistatin-14 (CST-14) is a neuropeptide with significant structural and functional similarities to somatostatin-14 (SST-14).[1] It is expressed predominantly in the cerebral cortex and hippocampus.[2][3] CST-14 exhibits a broad range of biological activities, including neuronal depression, sleep modulation, and anti-inflammatory effects.[2][3][4] These activities are mediated through its interaction with all five somatostatin (B550006) receptor subtypes (sst1-sst5), the ghrelin receptor (GHS-R1a), and the Mas-related G protein-coupled receptor member X2 (MrgX2).[2][3][5][6] The promiscuous receptor engagement of CST-14 results in a unique pharmacological profile, distinct from that of somatostatin.[4]

These application notes provide detailed protocols for in vitro assays to characterize the bioactivity of Cortistatin-14, enabling researchers to investigate its mechanism of action and screen for novel therapeutic agents targeting its signaling pathways.

Signaling Pathways of Cortistatin-14

Cortistatin-14 initiates its biological effects by binding to a variety of G protein-coupled receptors (GPCRs). Its interaction with somatostatin receptors (sst1-5) typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] Conversely, its binding to the ghrelin receptor (GHS-R1a) can stimulate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively. Activation of the MrgX2 receptor by Cortistatin-14 also leads to an increase in intracellular calcium.[4][5][8]

Cortistatin-14 Signaling Pathways cluster_membrane Cell Membrane cluster_receptors Receptors cluster_intracellular Intracellular Signaling CST14 Cortistatin-14 sst sst(1-5) CST14->sst binds GHS_R1a GHS-R1a CST14->GHS_R1a binds MrgX2 MrgX2 CST14->MrgX2 binds AC Adenylyl Cyclase sst->AC inhibits PLC Phospholipase C GHS_R1a->PLC activates MrgX2->PLC activates cAMP cAMP AC->cAMP produces IP3 IP3 PLC->IP3 produces Ca2 Intracellular Ca²⁺ IP3->Ca2 releases

Cortistatin-14 binds to multiple GPCRs to initiate diverse intracellular signaling cascades.

Quantitative Data Summary

The following tables summarize the reported binding affinities (IC50) and functional potencies (EC50) of Cortistatin-14 for its various receptors.

Table 1: Cortistatin-14 Receptor Binding Affinities (IC50)

ReceptorIC50 (nM)Cell LineNotes
sst15CHOCompetitive binding against radiolabeled somatostatin-14.[2][3]
sst20.09CHOCompetitive binding against radiolabeled somatostatin-14.[2][3]
sst30.3CHOCompetitive binding against radiolabeled somatostatin-14.[2][3]
sst40.2CHOCompetitive binding against radiolabeled somatostatin-14.[2][3]
sst50.3CHOCompetitive binding against radiolabeled somatostatin-14.[2][3]

Table 2: Cortistatin-14 Functional Potencies (EC50)

ReceptorEC50 (nM)Assay TypeCell Line
MrgX225Calcium MobilizationHEK293
MrgX2~100-1000Calcium MobilizationU2OS

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of Cortistatin-14 or other test compounds for somatostatin receptors.

Radioligand Binding Assay Workflow prep Prepare cell membranes expressing sst receptors incubate Incubate membranes with radiolabeled ligand and - Unlabeled Cortistatin-14 - Test compound prep->incubate separate Separate bound from free radioligand via filtration incubate->separate quantify Quantify bound radioligand using scintillation counting separate->quantify analyze Analyze data to determine IC50 values quantify->analyze

Workflow for determining receptor binding affinity using a radioligand competition assay.

Materials:

  • Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing one of the human somatostatin receptor subtypes (sst1-5).

  • Radioligand: [125I]-Somatostatin-14 or other suitable radiolabeled sst receptor ligand.

  • Test Compound: Cortistatin-14 or other compounds to be tested.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Cocktail.

  • 96-well filter plates.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in lysis buffer and pellet the membranes by centrifugation. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of binding buffer (for total binding) or a high concentration of unlabeled somatostatin-14 (for non-specific binding).

    • 50 µL of various concentrations of Cortistatin-14 or test compound.

    • 50 µL of radioligand at a concentration near its Kd.

    • 100 µL of the cell membrane preparation (typically 10-20 µg of protein).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol measures the ability of Cortistatin-14 to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels, typically through sst receptor activation.

cAMP Assay Workflow cell_prep Culture cells expressing sst receptors pre_treat Pre-treat cells with Forskolin to stimulate cAMP production cell_prep->pre_treat treat Treat cells with varying concentrations of Cortistatin-14 pre_treat->treat lyse Lyse cells to release intracellular cAMP treat->lyse quantify Quantify cAMP levels using a competitive immunoassay (e.g., HTRF) lyse->quantify analyze Analyze data to determine IC50 for cAMP inhibition quantify->analyze Calcium Mobilization Assay Workflow cell_prep Culture cells expressing GHS-R1a or MrgX2 dye_load Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) cell_prep->dye_load treat Add varying concentrations of Cortistatin-14 dye_load->treat measure Measure the change in fluorescence intensity over time using a FLIPR or plate reader treat->measure analyze Analyze data to determine EC50 for calcium mobilization measure->analyze

References

Application Notes and Protocols for Studying Growth Hormone Secretion with Cortistatin-14 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortistatin-14 (B8083240) (CST-14) is a neuropeptide with significant structural and functional similarities to somatostatin-14 (SS-14).[1][2][3] It is a potent regulator of endocrine function, particularly in the inhibition of growth hormone (GH) secretion from the pituitary gland.[4][5][6][7][8] Cortistatin-14 binds to all five known somatostatin (B550006) receptor subtypes (SST1-5) and also interacts with the ghrelin receptor (GHS-R1a) and the Mas-related G protein-coupled receptor X2 (MRGPRX2).[7][9][10] This broad receptor profile makes Cortistatin-14 TFA a valuable tool for investigating the complex mechanisms governing GH secretion.

These application notes provide a comprehensive overview of the use of this compound in studying growth hormone secretion, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols.

Mechanism of Action

Cortistatin-14 exerts its inhibitory effect on GH secretion primarily through its interaction with somatostatin receptors on pituitary somatotrophs.[7] Binding of CST-14 to these G protein-coupled receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] This signaling cascade ultimately suppresses both basal and stimulated GH release, including that induced by Growth Hormone-Releasing Hormone (GHRH) and ghrelin.[4][5][6][7][11]

Interestingly, while sharing inhibitory pathways with somatostatin, CST-14 also binds to the ghrelin receptor, suggesting a potential for more complex regulatory interactions.[7][10][11]

Data Presentation

The following tables summarize the quantitative effects of Cortistatin-14 on growth hormone secretion as reported in various studies.

Table 1: In Vitro Inhibition of Growth Hormone (GH) Secretion by Cortistatin-14

Cell TypeCortistatin-14 ConcentrationIncubation TimeInhibition of Basal GH SecretionInhibition of Stimulated GH Secretion (Stimulant)Reference
Human Fetal Pituitary Cells10 nM4 hoursUp to 65%-[4][5][7]
Human GH-cell Adenomas10 nMNot SpecifiedInhibition in 6 of 13 adenomas30-50% (GHRH, ghrelin analog)[4][5][7]
Human Mixed GH-PRL Adenomas10 nMNot SpecifiedInhibition in 2 of 3 adenomas-[4][5][7]

Table 2: In Vivo Inhibition of Growth Hormone (GH) Secretion by Cortistatin-14

SpeciesCortistatin-14 AdministrationEffect on Basal GH SecretionEffect on Stimulated GH Secretion (Stimulant)Reference
Human2.0 µg/kg/h IVSignificant inhibition (P < 0.01)Significant inhibition (P < 0.01) (GHRH)[6][11]
Human2.0 µg/kg/h IV-Significant inhibition (P < 0.05) (Ghrelin)[6][11]
RatNot SpecifiedPotent and effective inhibition-[8]

Table 3: Receptor Binding Affinities of Cortistatin-14

Receptor SubtypeIC50 (nM)Reference
sst15[9]
sst20.09[9]
sst30.3[9]
sst40.2[9]
sst50.3[9]
MRGPRX2EC50 = 25[9][12]
GHS-R1aBinds[9]

Experimental Protocols

Protocol 1: In Vitro Inhibition of GH Secretion from Cultured Pituitary Cells

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on GH secretion from primary pituitary cell cultures.

Materials:

  • This compound

  • Primary pituitary cell cultures (e.g., from human fetal tissue or rodent models)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Growth Hormone-Releasing Hormone (GHRH) or Ghrelin (for stimulated secretion studies)

  • Phosphate Buffered Saline (PBS)

  • Enzyme-linked immunosorbent assay (ELISA) kit for GH quantification

Procedure:

  • Cell Culture: Plate primary pituitary cells in 24-well plates at a desired density and culture in complete medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO2 incubator. Allow cells to adhere and stabilize for 48-72 hours.

  • Starvation: Prior to treatment, gently wash the cells with PBS and replace the culture medium with serum-free medium for 2-4 hours to establish a baseline.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Dilute the stock solution to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM) in serum-free medium.

  • Basal Secretion: For studying the effect on basal GH secretion, add the different concentrations of this compound to the cells and incubate for a defined period (e.g., 4 hours).

  • Stimulated Secretion: To investigate the effect on stimulated GH secretion, pre-incubate the cells with this compound for a short period (e.g., 30 minutes) before adding a stimulant like GHRH (e.g., 10 nM) or ghrelin (e.g., 10 nM). Incubate for an additional period (e.g., 4 hours).

  • Sample Collection: After the incubation period, collect the cell culture supernatant from each well.

  • GH Quantification: Measure the concentration of GH in the collected supernatants using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Express the results as a percentage of the control (untreated) or stimulated control group. Perform statistical analysis to determine the significance of the observed inhibition.

Protocol 2: In Vivo Assessment of this compound on GH Secretion in a Rodent Model

This protocol provides a framework for an in vivo experiment to evaluate the effect of this compound on GH secretion in rats.

Materials:

  • This compound

  • Male Sprague-Dawley rats

  • Anesthetic (e.g., ketamine/xylazine)

  • Catheters for intravenous administration and blood sampling

  • Saline solution (0.9% NaCl)

  • Growth Hormone-Releasing Hormone (GHRH) (optional)

  • Blood collection tubes with anticoagulant

  • Centrifuge

  • ELISA kit for rat GH quantification

Procedure:

  • Animal Preparation: Acclimatize the rats to the experimental conditions for at least one week. On the day of the experiment, anesthetize the rats and insert catheters into the jugular vein for intravenous infusion and blood sampling.

  • Baseline Sampling: Collect a baseline blood sample (t= -30 min and t=0 min).

  • Infusion: Begin a continuous intravenous infusion of either saline (control group) or this compound (e.g., 2.0 µg/kg/h).

  • Blood Sampling: Collect blood samples at regular intervals (e.g., 15, 30, 60, 90, 120 minutes) throughout the infusion period.

  • Stimulated Secretion (Optional): To assess the effect on stimulated GH release, a bolus of GHRH (e.g., 1.0 µg/kg) can be administered intravenously at a specific time point during the this compound infusion.

  • Sample Processing: Immediately after collection, centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • GH Quantification: Measure the plasma GH concentrations using a specific rat GH ELISA kit.

  • Data Analysis: Plot the GH concentration over time for both the control and treatment groups. Calculate the area under the curve (AUC) to quantify the total GH secretion. Perform statistical analysis to compare the treatment group to the control group.

Visualizations

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying the effects of this compound.

Cortistatin14_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CST14 Cortistatin-14 SSTR SSTR CST14->SSTR Binds GHSR GHS-R1a CST14->GHSR Binds GHRH GHRH GHRHR GHRH-R GHRH->GHRHR Ghrelin Ghrelin Ghrelin->GHSR Gi Gi SSTR->Gi Gs Gs GHRHR->Gs Gq Gq GHSR->Gq AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit PKA (Inhibition) cAMP_decrease->PKA_inhibit GH_inhibit GH Secretion (Inhibition) PKA_inhibit->GH_inhibit AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate cAMP_increase_GHRH ↑ cAMP AC_stimulate->cAMP_increase_GHRH PKA_stimulate PKA (Stimulation) cAMP_increase_GHRH->PKA_stimulate GH_stimulate_GHRH GH Secretion (Stimulation) PKA_stimulate->GH_stimulate_GHRH PLC PLC Gq->PLC IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Ca_increase ↑ [Ca2+]i IP3_DAG->Ca_increase GH_stimulate_Ghrelin GH Secretion (Stimulation) Ca_increase->GH_stimulate_Ghrelin

Caption: Signaling pathways of Cortistatin-14 in pituitary somatotrophs.

Experimental_Workflow start Start culture Culture Pituitary Cells (48-72h) start->culture starve Serum Starvation (2-4h) culture->starve treatment Add this compound (± Stimulant) starve->treatment incubation Incubate (e.g., 4h) treatment->incubation collect Collect Supernatant incubation->collect quantify Quantify GH (ELISA) collect->quantify analyze Data Analysis quantify->analyze end End analyze->end

Caption: In vitro experimental workflow for studying GH secretion.

References

Application of Cortistatin-14 TFA in Pain Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortistatin-14 (CST-14) is a cyclic neuropeptide that has emerged as a promising therapeutic candidate for the management of pain, particularly inflammatory and neuropathic pain.[1][2][3] Structurally similar to somatostatin (B550006), CST-14 exerts its effects through a multi-targeted mechanism, interacting with somatostatin receptors (SSTRs) as well as the ghrelin receptor (GHSR1a).[1][4] Its potent anti-inflammatory and analgesic properties, demonstrated in various preclinical models, make it a molecule of significant interest in pain research and drug development.[2][4] The trifluoroacetate (B77799) (TFA) salt of CST-14 is a common formulation used in research settings. These application notes provide a comprehensive overview of the use of Cortistatin-14 TFA in key pain research models, including detailed protocols and data presentation.

Mechanism of Action in Pain Modulation

Cortistatin-14 alleviates pain through both central and peripheral actions.[1] Its analgesic effects are attributed to its ability to:

  • Inhibit neuronal excitability: CST-14 acts on primary nociceptive neurons in the dorsal root ganglia and GABAergic interneurons in the dorsal horn of the spinal cord to dampen pain signals.[1][5]

  • Modulate inflammatory responses: CST-14 has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammatory pain.[6]

  • Interfere with pain signaling cascades: The binding of CST-14 to its receptors, primarily SSTR2, activates Gαi-coupled proteins, leading to the inhibition of intracellular signaling pathways crucial for neuronal sensitization, including the protein kinase A (PKA) and ERK pathways.[1][4] This, in turn, decreases the release of nociceptive peptides like Calcitonin Gene-Related Peptide (CGRP).[4][7]

Data Presentation: Efficacy of this compound in Preclinical Pain Models

The following tables summarize the quantitative data from key studies investigating the analgesic effects of this compound in various rodent models of pain.

Table 1: Efficacy of this compound in Inflammatory Pain Models

Pain ModelSpeciesAdministration RouteDoseKey FindingsReference
Formalin-induced acute inflammatory painMouseIntrathecal (i.t.)10 ngSignificantly reduced both neurogenic (Phase I) and inflammatory (Phase II) pain responses.[3][8][3][8]
Intraplantar (i.pl.)100 ngAttenuated both phases of formalin-induced pain.[8][8]
Intraperitoneal (i.p.)1 µgDecreased pain behavior in both phases.[8][8]
Carrageenan-induced paw edemaMouseIntraplantar (i.pl.) or Intraperitoneal (i.p.)Not specifiedAttenuated mechanical hyperalgesia.[7][7]
Complete Freund's Adjuvant (CFA)-induced chronic inflammatory painMouseIntrathecal (i.t.), Intraplantar (i.pl.), or SystemicNot specifiedAlleviated chronic thermal hyperalgesia and mechanical hypersensitivity.[5][5]
Acetic acid-induced visceral painMouseIntraperitoneal (i.p.)1 µgReduced the number of writhing episodes.[5][5]
Intrathecal (i.t.)10 ngDecreased abdominal constrictions.[5][5]

Table 2: Efficacy of this compound in Neuropathic Pain Models

Pain ModelSpeciesAdministration RouteDoseKey FindingsReference
Chronic Constriction Injury (CCI) of the sciatic nerveMouseSubcutaneous (s.c.)1 µg (every other day)Attenuated thermal hyperalgesia and mechanical allodynia.[9][9]
Intraperitoneal (i.p.)2 µg (every other day)Reduced thermal hyperalgesia and mechanical allodynia.[9][9]
Spared Nerve Injury (SNI)MouseSubcutaneous (s.c.)1 µg (every other day)Alleviated thermal hyperalgesia and mechanical allodynia.[8][9][8][9]
Diabetic neuropathyMouseNot specifiedNot specifiedReduced neuropathic pain manifestations.[3][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the application of this compound in pain research.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions.

Materials:

  • This compound

  • Complete Freund's Adjuvant (CFA)

  • Sterile saline

  • Mice (e.g., C57BL/6)

  • Syringes with 28-30G needles

  • Behavioral testing equipment (von Frey filaments, Hargreaves apparatus)

Procedure:

  • Baseline Behavioral Testing: Prior to CFA injection, habituate the mice to the testing environment and perform baseline measurements for mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test).

  • Induction of Inflammation: Anesthetize the mice. Inject 20 µL of CFA (undiluted or emulsified 1:1 with saline) into the plantar surface of one hind paw.[10][11]

  • This compound Administration: Prepare a stock solution of this compound in sterile saline. Administer CST-14 via the desired route (e.g., intraperitoneal, intrathecal, or intraplantar injection) at the specified dose and time points as per the experimental design.

  • Post-Induction Behavioral Testing: At various time points after CFA injection (e.g., 24, 48, and 72 hours, and then weekly), assess mechanical allodynia and thermal hyperalgesia in both the ipsilateral (injected) and contralateral paws.[10]

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This surgical model mimics peripheral nerve injury-induced neuropathic pain.

Materials:

  • This compound

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps)

  • 4-0 chromic gut sutures

  • Mice (e.g., C57BL/6)

  • Behavioral testing equipment

Procedure:

  • Baseline Behavioral Testing: Perform baseline behavioral assessments as described for the CFA model.

  • Surgical Procedure: Anesthetize the mouse. Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.[12] Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve with about 1 mm spacing between them.[13] The ligatures should be tight enough to cause a slight constriction of the nerve without arresting blood flow. Close the muscle and skin layers with sutures.[12]

  • This compound Administration: Administer this compound according to the experimental design (e.g., daily or every other day, starting from a specific post-operative day).

  • Post-Surgical Behavioral Testing: Assess mechanical allodynia and thermal hyperalgesia at regular intervals following surgery (e.g., on days 3, 7, 14, and 21) to monitor the development and modulation of neuropathic pain.[6]

Behavioral Assays

a) Von Frey Test for Mechanical Allodynia:

  • Place the mouse in a transparent plastic chamber on an elevated mesh floor and allow it to acclimate for at least 30 minutes.[7][8]

  • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.[7]

  • A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.[7]

  • The 50% withdrawal threshold is determined using the up-down method.

b) Hargreaves Test for Thermal Hyperalgesia:

  • Place the mouse in a glass-floored chamber and allow it to acclimate.

  • A movable infrared heat source is positioned under the glass floor, directly beneath the hind paw to be tested.[5]

  • The latency for the mouse to withdraw its paw from the heat source is recorded.[5] A cut-off time (e.g., 20-35 seconds) is set to prevent tissue damage.[5][14]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Cortistatin-14 in Pain Modulation

G cluster_stimulus Painful Stimulus (Inflammation/Nerve Injury) cluster_neuron Nociceptive Neuron cluster_cst14 Cortistatin-14 Action Inflammatory Mediators Inflammatory Mediators PKA PKA Inflammatory Mediators->PKA activates Nerve Injury Nerve Injury ERK ERK Nerve Injury->ERK activates CGRP Release CGRP Release PKA->CGRP Release promotes Neuronal Hyperexcitability Neuronal Hyperexcitability ERK->Neuronal Hyperexcitability promotes Pain Transmission Pain Transmission CGRP Release->Pain Transmission Neuronal Hyperexcitability->Pain Transmission CST-14 CST-14 SSTR2/GHSR1a SSTR2/GHSR1a CST-14->SSTR2/GHSR1a binds to Gαi Gαi SSTR2/GHSR1a->Gαi activates Gαi->PKA inhibits Gαi->ERK inhibits

Caption: Cortistatin-14 signaling in pain modulation.

Experimental Workflow for In Vivo Pain Study

G cluster_setup Experimental Setup cluster_model Pain Model Induction cluster_treatment Treatment cluster_assessment Assessment Animal Acclimation Animal Acclimation Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimation->Baseline Behavioral Testing CFA Injection CFA Injection Baseline Behavioral Testing->CFA Injection CCI Surgery CCI Surgery Baseline Behavioral Testing->CCI Surgery CST-14 TFA Administration CST-14 TFA Administration CFA Injection->CST-14 TFA Administration Vehicle Control Vehicle Control CFA Injection->Vehicle Control CCI Surgery->CST-14 TFA Administration CCI Surgery->Vehicle Control Post-treatment Behavioral Testing Post-treatment Behavioral Testing CST-14 TFA Administration->Post-treatment Behavioral Testing Vehicle Control->Post-treatment Behavioral Testing Data Analysis Data Analysis Post-treatment Behavioral Testing->Data Analysis

Caption: Workflow for a typical in vivo pain study.

Logical Relationship of Cortistatin-14's Analgesic Mechanism

G Cortistatin-14 Cortistatin-14 Receptor Binding Receptor Binding Cortistatin-14->Receptor Binding initiates Inhibition of Pro-inflammatory Cytokines Inhibition of Pro-inflammatory Cytokines Cortistatin-14->Inhibition of Pro-inflammatory Cytokines leads to Inhibition of Nociceptive Signaling Inhibition of Nociceptive Signaling Receptor Binding->Inhibition of Nociceptive Signaling results in Analgesia Analgesia Inhibition of Pro-inflammatory Cytokines->Analgesia contributes to Inhibition of Nociceptive Signaling->Analgesia contributes to

Caption: Cortistatin-14's multifaceted analgesic mechanism.

References

Application Note and Protocols: Flow Cytometry Analysis of Immune Cells Treated with Cortistatin-14 TFA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cortistatin-14 (CST-14) is a neuropeptide with significant immunomodulatory and anti-inflammatory properties. Structurally similar to somatostatin (B550006), CST-14 exerts its effects through binding to all five somatostatin receptors (sst1-5), the growth hormone secretagogue receptor (GHS-R1a), and the Mas-related G protein-coupled receptor X2 (MRGPRX2). Evidence suggests that CST-14 can suppress pro-inflammatory responses and promote a regulatory immune phenotype, making it a compound of interest for therapeutic development in autoimmune and inflammatory diseases.

Flow cytometry is a powerful technique for the multi-parametric analysis of individual cells in a heterogeneous population. It is an indispensable tool for characterizing the effects of therapeutic compounds on the immune system. This document provides detailed protocols for the analysis of immune cells treated with Cortistatin-14 TFA using flow cytometry, including methods for immunophenotyping, analysis of activation markers, and intracellular cytokine staining.

Data Presentation

The following tables summarize the expected quantitative effects of Cortistatin-14 on various immune cell populations based on its known biological activities. These tables are intended to serve as a guide for data analysis and interpretation.

Table 1: Expected Effects of this compound on T Cell Subsets

T Cell SubsetMarker PanelExpected Effect of this compound
Helper T CellsCD3+ CD4+No significant change in overall percentage
Cytotoxic T CellsCD3+ CD8+No significant change in overall percentage
Regulatory T Cells (Tregs)CD3+ CD4+ CD25+ FoxP3+Increase in percentage[1]

Table 2: Expected Effects of this compound on T Cell Activation Markers

Activation MarkerCell TypeExpected Effect of this compound
CD25 (IL-2Rα)CD4+ and CD8+ T CellsPotential decrease in expression on activated non-regulatory T cells
CD69CD4+ and CD8+ T CellsPotential decrease in expression on activated T cells

Table 3: Expected Effects of this compound on Intracellular Cytokine Production

CytokineProducing Cell TypeExpected Effect of this compound
IFN-γTh1 Cells, CD8+ T CellsDecrease in percentage of positive cells[1]
IL-17Th17 CellsDecrease in percentage of positive cells[1]
TNF-αT Cells, MonocytesDecrease in percentage of positive cells
IL-2T CellsDecrease in percentage of positive cells[1]
IL-10Monocytes, TregsIncrease in percentage of positive cells

Experimental Protocols

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.

Materials:

  • Whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with PBS.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer at the interface undisturbed.

  • Collect the mononuclear cell layer and transfer to a new 50 mL conical tube.

  • Wash the cells by adding 40 mL of PBS and centrifuging at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in RPMI-1640 with 10% FBS.

  • Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

Protocol 2: In Vitro Treatment of PBMCs with this compound

This protocol outlines the in vitro treatment of PBMCs with this compound prior to flow cytometry analysis.

Materials:

  • Isolated PBMCs

  • RPMI-1640 medium with 10% FBS

  • This compound (lyophilized)

  • Sterile, nuclease-free water or appropriate solvent for this compound reconstitution

  • Cell culture plates (96-well or other suitable format)

  • Optional: T cell activation stimuli (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)

Procedure:

  • Reconstitute the lyophilized this compound to a stock concentration of 1 mM in sterile, nuclease-free water. Aliquot and store at -80°C.

  • Seed the isolated PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in RPMI-1640 with 10% FBS.

  • Prepare serial dilutions of this compound to achieve final concentrations ranging from 1 nM to 1 µM.

  • Add the desired concentrations of this compound to the cell cultures. Include a vehicle control (the solvent used to reconstitute the peptide).

  • If investigating the effect on activated cells, add a T cell stimulus (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio) to the appropriate wells.

  • Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically.

Protocol 3: Flow Cytometry Staining for T Cell Subsets and Activation Markers

This protocol provides a method for staining surface markers on T cells.

Materials:

  • Treated PBMCs

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69)

  • Fc block (to prevent non-specific antibody binding)

  • Flow cytometer

Procedure:

  • Harvest the treated cells and transfer to FACS tubes.

  • Wash the cells with 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 100 µL of FACS buffer containing Fc block. Incubate for 10 minutes at 4°C.

  • Add the pre-titrated amounts of fluorochrome-conjugated antibodies to the cells.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of FACS buffer.

  • Resuspend the cells in 300-500 µL of FACS buffer.

  • Acquire the samples on a flow cytometer.

Protocol 4: Intracellular Cytokine Staining

This protocol describes the staining of intracellular cytokines in T cells and monocytes.

Materials:

  • Treated PBMCs

  • Brefeldin A and Monensin (protein transport inhibitors)

  • Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm)

  • Permeabilization/Wash buffer

  • Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-17, anti-TNF-α, anti-IL-10) and surface markers.

Procedure:

  • Four to six hours before the end of the cell culture incubation, add Brefeldin A and Monensin to the cell cultures to block cytokine secretion.

  • Harvest the cells and perform surface staining as described in Protocol 3.

  • After the final wash of the surface staining, resuspend the cells in 100 µL of Fixation/Permeabilization solution.

  • Incubate for 20 minutes at 4°C in the dark.

  • Wash the cells with 1 mL of Permeabilization/Wash buffer and centrifuge at 500 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 100 µL of Permeabilization/Wash buffer containing the pre-titrated intracellular cytokine antibodies.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 1 mL of Permeabilization/Wash buffer.

  • Resuspend the cells in 300-500 µL of FACS buffer.

  • Acquire the samples on a flow cytometer.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling pathways activated by Cortistatin-14 in immune cells.

Cortistatin14_Signaling CST14 Cortistatin-14 SSTR Somatostatin Receptor (sst1-5) CST14->SSTR MRGPRX2 MRGPRX2 CST14->MRGPRX2 GHSR1a GHS-R1a CST14->GHSR1a Gi Gαi SSTR->Gi Gq Gαq MRGPRX2->Gq GHSR1a->Gq AC Adenylate Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA ↓ PKA cAMP->PKA Ca_PKC ↑ Ca2+ & PKC IP3_DAG->Ca_PKC CREB ↓ CREB Activation PKA->CREB NFkB ↓ NF-κB Activation Ca_PKC->NFkB Immune_Response ↓ Pro-inflammatory Cytokine Production ↑ Anti-inflammatory Cytokine Production ↓ T Cell Proliferation CREB->Immune_Response NFkB->Immune_Response

Caption: Cortistatin-14 signaling pathways in immune cells.

Experimental Workflow

Flow_Cytometry_Workflow Start Start: Whole Blood Sample PBMC_Isolation PBMC Isolation (Density Gradient Centrifugation) Start->PBMC_Isolation Cell_Culture In Vitro Culture with This compound (± Activation Stimuli) PBMC_Isolation->Cell_Culture Surface_Staining Surface Marker Staining (e.g., CD3, CD4, CD8, CD25, CD69) Cell_Culture->Surface_Staining Intracellular_Staining Fixation, Permeabilization & Intracellular Cytokine Staining (e.g., IFN-γ, IL-17, TNF-α, IL-10) Surface_Staining->Intracellular_Staining Acquisition Flow Cytometry Data Acquisition Intracellular_Staining->Acquisition Analysis Data Analysis: - Gating - Population Percentages - MFI Quantification Acquisition->Analysis End End: Quantitative Results Analysis->End

Caption: Experimental workflow for flow cytometry analysis.

References

Troubleshooting & Optimization

Cortistatin-14 tfa peptide aggregation issues and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with Cortistatin-14 TFA peptide aggregation. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary functions?

Cortistatin-14 is a neuropeptide with significant structural similarity to somatostatin-14. It is known to bind to all five somatostatin (B550006) receptors (SSTR1-5) and the ghrelin receptor. Its functions are diverse, including neuronal depression, sleep modulation, and anti-inflammatory effects. The trifluoroacetate (B77799) (TFA) salt is a common counterion used during the purification process of the synthetic peptide.

Q2: What is peptide aggregation, and why is it a concern for this compound?

Peptide aggregation is a process where individual peptide molecules self-associate to form larger, often insoluble, structures. For this compound, aggregation can lead to a loss of biological activity, reduced solubility, and can interfere with experimental results. In therapeutic applications, aggregates can potentially induce an immunogenic response.

Q3: How should I properly store this compound to minimize aggregation?

Proper storage is crucial for maintaining the integrity of this compound.

  • Lyophilized Powder: Store at -20°C or -80°C in a desiccated environment, protected from light.

  • Reconstituted Solutions: It is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the solution into single-use volumes and store at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles.

Q4: What is the recommended solvent for reconstituting this compound?

The choice of solvent can significantly impact the solubility and stability of the peptide.

  • Initial Solubilization: For most applications, sterile, nuclease-free water is a suitable solvent. Some suppliers suggest that sonication may be necessary to achieve a clear solution, indicating that the peptide may have a tendency to be difficult to dissolve.[1]

  • Organic Solvents: For stock solutions, dimethyl sulfoxide (B87167) (DMSO) can be used. However, be aware that hygroscopic DMSO can negatively impact solubility.

Always refer to the manufacturer's specific instructions on the product datasheet for the recommended solvent and concentration.

Troubleshooting Guides

Problem 1: My this compound solution is cloudy or shows visible precipitates upon reconstitution.

Possible Causes and Solutions:

  • Incomplete Dissolution: The peptide may not be fully dissolved.

    • Solution: Gently vortex the solution. If cloudiness persists, sonicate the vial in a water bath for short intervals (10-20 seconds) until the solution becomes clear. Be cautious not to overheat the sample.[1]

  • Peptide Aggregation: The peptide may be aggregating in the chosen buffer.

    • Solution:

      • pH Adjustment: The net charge of the peptide is influenced by pH. Try dissolving the peptide in a buffer with a pH further away from its isoelectric point (pI). The pI of Cortistatin-14 is likely to be basic due to the presence of multiple lysine (B10760008) residues. Therefore, using a slightly acidic buffer (e.g., pH 4-6) may improve solubility.

      • Use of Chaotropic Agents: In some instances, low concentrations of chaotropic agents like guanidinium (B1211019) chloride or urea (B33335) can help disaggregate the peptide. However, these are denaturing agents and may affect the peptide's biological activity. Use with caution and for analytical purposes primarily.

      • Excipients: Consider the addition of excipients known to reduce peptide aggregation, such as certain amino acids (e.g., arginine, glycine), sugars (e.g., mannitol, sucrose), or non-ionic surfactants (e.g., polysorbate 80). The optimal excipient and its concentration will need to be determined empirically.

  • Concentration is too high: You may be trying to dissolve the peptide at a concentration above its solubility limit in that specific solvent.

    • Solution: Try dissolving the peptide at a lower concentration. Refer to the manufacturer's datasheet for solubility information.

Problem 2: I am observing a loss of biological activity of my this compound over time.

Possible Causes and Solutions:

  • Aggregation: Soluble oligomers, which may not be visible, can form and are often non-functional.

    • Solution: Analyze the peptide solution for the presence of aggregates using techniques like Size-Exclusion Chromatography (SEC-HPLC) or Dynamic Light Scattering (DLS). If aggregates are detected, refer to the solutions for "Problem 1" to optimize your handling and storage protocol to prevent their formation.

  • Chemical Degradation: The peptide may be degrading due to oxidation or hydrolysis, especially if not stored properly.

    • Solution:

      • Proper Storage: Ensure the peptide is stored as recommended (see FAQ 3).

      • Fresh Solutions: Always endeavor to use freshly prepared solutions for your experiments to minimize the impact of chemical degradation.

      • High-Quality Solvents: Use high-purity, sterile solvents for reconstitution.

Quantitative Data on Factors Influencing Peptide Aggregation

The following table summarizes general quantitative parameters that are known to influence peptide aggregation. These are starting points, and optimal conditions for this compound should be determined experimentally.

ParameterGeneral Range/ValueImpact on AggregationNotes
Peptide Concentration > 1 mg/mLHigher concentrations increase the likelihood of intermolecular interactions leading to aggregation.Start with the lowest feasible concentration for your experiment.
pH Near the isoelectric point (pI)Peptides are least soluble and most prone to aggregation at their pI due to minimal net charge and electrostatic repulsion.The pI of Cortistatin-14 is predicted to be basic. Using a buffer with a pH at least 2 units away from the pI is recommended.
Temperature Elevated temperatures (> 37°C)Increased temperature can promote hydrophobic interactions and increase the rate of aggregation.Store solutions at recommended temperatures and avoid heat shock.
Ionic Strength VariableThe effect of ionic strength is peptide-dependent. For some peptides, high ionic strength can screen charges and promote aggregation, while for others it can increase solubility.Test a range of buffer ionic strengths (e.g., 50 mM to 150 mM NaCl) to find the optimal condition for this compound.
Agitation Vigorous shaking or stirringMechanical stress can induce aggregation, particularly at air-water interfaces.Handle peptide solutions gently. Avoid vigorous vortexing for extended periods.

Experimental Protocols

Thioflavin T (ThT) Assay for Aggregation Monitoring

This assay is used to detect the formation of amyloid-like fibrils, a common form of peptide aggregation.

Materials:

  • This compound peptide

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (Excitation ~440 nm, Emission ~485 nm)

Protocol:

  • Prepare a fresh solution of this compound in the desired buffer at the concentration to be tested.

  • In a 96-well plate, add the this compound solution to the wells.

  • Add ThT from the stock solution to each well to a final concentration of 10-20 µM.

  • Include control wells containing only the buffer and ThT (blank).

  • Seal the plate to prevent evaporation.

  • Incubate the plate at a specific temperature (e.g., 37°C) with or without shaking, depending on the experimental design.

  • Monitor the fluorescence intensity over time. An increase in fluorescence indicates the formation of amyloid-like aggregates.

Size-Exclusion Chromatography (SEC-HPLC) for Aggregate Quantification

SEC-HPLC separates molecules based on their size and is an excellent method for quantifying soluble aggregates.

Materials:

  • HPLC system with a UV detector

  • Size-exclusion column suitable for peptides (e.g., with a pore size of ~100-150 Å)

  • Mobile phase (e.g., 0.1% TFA in acetonitrile/water, or a phosphate buffer with salt)

  • This compound sample

Protocol:

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Prepare the this compound sample in the mobile phase.

  • Inject a known concentration of the sample onto the column.

  • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Aggregates will elute earlier than the monomeric peptide. The area under each peak corresponds to the relative amount of each species.

  • Quantify the percentage of monomer, dimer, and higher-order aggregates.

Visualizations

cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Amino Acid Sequence Amino Acid Sequence This compound Monomer This compound Monomer Aggregated this compound Aggregated this compound Amino Acid Sequence->Aggregated this compound Hydrophobicity Hydrophobicity Hydrophobicity->Aggregated this compound Net Charge (pI) Net Charge (pI) Net Charge (pI)->Aggregated this compound Secondary Structure Propensity Secondary Structure Propensity Secondary Structure Propensity->Aggregated this compound Concentration Concentration Concentration->Aggregated this compound pH pH pH->Aggregated this compound Temperature Temperature Temperature->Aggregated this compound Ionic Strength Ionic Strength Ionic Strength->Aggregated this compound Mechanical Stress Mechanical Stress Mechanical Stress->Aggregated this compound Excipients Excipients Excipients->Aggregated this compound Inhibits This compound Monomer->Aggregated this compound Aggregation

Caption: Factors influencing this compound peptide aggregation.

cluster_workflow Troubleshooting Workflow for this compound Aggregation Start Problem: Cloudy Solution or Loss of Activity Check_Handling Review Handling Protocol: - Fresh Solution? - Correct Solvent? - Appropriate Concentration? Start->Check_Handling Check_Storage Verify Storage Conditions: - Correct Temperature? - Desiccated? - Aliquoted? Check_Handling->Check_Storage Characterize_Aggregation Characterize Aggregation: - SEC-HPLC - DLS - ThT Assay Check_Storage->Characterize_Aggregation Optimize_Buffer Optimize Buffer Conditions: - Adjust pH (away from pI) - Modify Ionic Strength Characterize_Aggregation->Optimize_Buffer Aggregation Detected Add_Excipients Incorporate Stabilizing Excipients: - Sugars (Mannitol) - Amino Acids (Arginine) - Surfactants (Polysorbate) Optimize_Buffer->Add_Excipients Re-evaluate Re-evaluate Peptide Performance Add_Excipients->Re-evaluate Re-evaluate->Optimize_Buffer Problem Persists End Resolution Re-evaluate->End Problem Solved

Caption: A logical workflow for troubleshooting aggregation issues with this compound.

References

Overcoming poor solubility of Cortistatin-14 tfa in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cortistatin-14 TFA. We understand that researchers can face challenges with the solubility of synthetic peptides, and this guide is designed to provide clear, actionable solutions to ensure you can successfully prepare your this compound solutions for downstream experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound difficult to dissolve in aqueous buffers like PBS or sterile water?

A1: Several factors contribute to the poor solubility of this compound:

  • Amino Acid Composition: Cortistatin-14 is a 14-amino acid peptide with a mix of hydrophobic and charged residues. The hydrophobic amino acids can make it resistant to dissolving in purely aqueous solutions.[1]

  • TFA Counter-ions: The peptide is supplied as a trifluoroacetate (B77799) (TFA) salt, a result of the synthesis and purification process.[2][3] TFA binds to the positively charged residues of the peptide, which can influence its conformation and reduce solubility in aqueous buffers.[2] Dissolving the peptide in unbuffered water can also create an acidic solution, which may not be optimal for solubility.

  • Aggregation: Peptides, especially at higher concentrations, have a tendency to aggregate. This is often driven by hydrophobic interactions and can be difficult to reverse.[4]

Q2: What is the recommended first step for dissolving this compound?

A2: The most reliable method is to first use a small amount of a water-miscible organic solvent to get the peptide into solution before diluting with your aqueous buffer.[4][5] This is often called the "organic first" method.

  • Recommended Solvents: Dimethylformamide (DMF) is preferred for peptides like Cortistatin-14 that contain cysteine residues, as Dimethyl sulfoxide (B87167) (DMSO) can potentially oxidize the side chains.[4][6][7]

  • Procedure: Start by adding a minimal volume of DMF (e.g., 20-50 µL) to the lyophilized peptide. Once fully dissolved, slowly add your desired aqueous buffer (e.g., PBS) dropwise while gently vortexing until you reach the final desired concentration.[4]

Q3: How does pH affect the solubility of this compound?

A3: The pH of the solution significantly impacts peptide solubility by altering the charge of its acidic and basic residues.[1] Cortistatin-14 has a net positive charge due to its arginine (Arg) and lysine (B10760008) (Lys) residues.

  • Acidic Conditions: In acidic solutions (pH < 7), these basic residues are protonated, increasing the overall positive charge and generally promoting solubility in aqueous environments.[4][5]

  • Basic Conditions: In basic solutions (pH > 7), the peptide may be less soluble. However, since Cortistatin-14 contains cysteine, alkaline conditions should be avoided as they can promote disulfide bond formation and oxidation.[8]

Q4: Can I use vortexing or sonication to aid dissolution?

A4: Yes, but with caution.

  • Vortexing: Gentle vortexing is recommended, especially when adding the aqueous buffer to the organic solvent stock.

  • Sonication: A brief period of sonication in a water bath can help break up aggregates and enhance solubility.[1][9] However, excessive sonication can generate heat, which may degrade the peptide. Always centrifuge the solution after sonication to pellet any undissolved material.[1]

Q5: The TFA in my peptide preparation is interfering with my cell-based assays. What can I do?

A5: TFA can be cytotoxic at certain concentrations and may interfere with biological assays.[2][3] If you suspect TFA interference, a salt exchange procedure is necessary. The most common method is to replace the TFA counter-ion with hydrochloride (HCl) or acetate. This typically involves dissolving the peptide in a solution containing the new acid (e.g., 100 mM HCl), followed by repeated lyophilization cycles.[4][10][11]

Troubleshooting Guide for Poor Solubility

If you are experiencing issues dissolving your this compound, follow this step-by-step guide. Always start by attempting to dissolve a small test amount of the peptide before using the entire stock.[1][7]

Step 1: Initial Preparation
  • Allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator before opening. This prevents condensation from forming on the peptide, which can reduce stability.[4][6]

  • Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[12]

Step 2: The "Organic First" Standard Protocol

This is the recommended starting point for Cortistatin-14.

  • Add a minimal volume of DMF (e.g., 20-50 µL) to the peptide.

  • Gently vortex until the peptide is completely dissolved.

  • Slowly add your desired aqueous buffer (e.g., PBS, pH 7.4) drop-by-drop to the dissolved peptide solution while gently mixing.[4]

  • If the solution remains clear, continue adding the buffer to your final target concentration. If the solution becomes cloudy or precipitates form, you have exceeded the peptide's solubility limit in that specific buffer system.

Step 3: pH-Assisted Solubilization

If the standard protocol fails, adjusting the pH of the aqueous buffer may help.

  • Since Cortistatin-14 is a basic peptide, an acidic buffer may improve solubility.

  • Dissolve a new test amount of peptide in a minimal volume of DMF as described above.

  • Prepare a slightly acidic aqueous buffer, such as 10% acetic acid in sterile water.

  • Slowly add the acidic buffer to the DMF/peptide solution. If this works, you can then adjust the final pH as needed for your experiment, being careful not to cause precipitation.

Data Presentation: Recommended Solvents and Strategies
Method Solvent/Buffer Best For Key Considerations
Standard Protocol 1. DMF (minimal volume)2. Aqueous Buffer (e.g., PBS, pH 7.4)Initial attempts for all applications.DMF is recommended over DMSO for Cys-containing peptides to avoid oxidation.[4][7] The final organic solvent concentration should ideally be kept low (<1%) for cell-based assays.[4]
pH-Assisted 1. DMF (minimal volume)2. Acidic Buffer (e.g., 10% Acetic Acid)Peptides that fail to dissolve in neutral buffers.Useful for basic peptides like Cortistatin-14.[5] TFA is an acid, so adding more may not always be beneficial.[7]
Last Resort Denaturing Agents (e.g., 6M Guanidine HCl, 8M Urea)Severely aggregated or insoluble peptides.These agents will denature the peptide and are incompatible with most biological assays. Use only if the peptide will be used in denaturing conditions (e.g., SDS-PAGE).[4]

Experimental Protocols

Protocol 1: Preparation of a 1 mM this compound Stock Solution
  • Calculate Required Volume: The molecular weight of Cortistatin-14 is approximately 1721.03 g/mol . For 1 mg of peptide, the volume of solvent needed for a 1 mM stock is calculated as follows:Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)Volume (µL) = (0.001 g / 1721.03 g/mol ) / 0.001 mol/L * 1,000,000 µL/L ≈ 581 µL.

  • Initial Dissolution: Add 50 µL of high-purity DMF to the vial containing 1 mg of lyophilized this compound.

  • Mix: Vortex gently for 10-20 seconds until the peptide is fully dissolved and the solution is clear.

  • Dilution: Slowly add 531 µL of sterile PBS (pH 7.4) dropwise to the DMF solution while gently vortexing.

  • Final Check: Inspect the solution for any signs of precipitation. If it remains clear, the 1 mM stock is ready.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]

Visualizations

G cluster_0 start Start: Lyophilized This compound prep 1. Equilibrate vial to RT 2. Centrifuge briefly start->prep test Use a small test amount prep->test dissolve_dmf Dissolve in minimal volume of DMF test->dissolve_dmf add_buffer Slowly add aqueous buffer (e.g., PBS) dissolve_dmf->add_buffer check_sol Is solution clear? add_buffer->check_sol success Solution Ready Aliquot and Store at -20°C check_sol->success Yes fail Precipitation Occurs check_sol->fail No ph_method Try pH-Assisted Method: Use 10% Acetic Acid fail->ph_method last_resort Last Resort: Use Denaturing Agent (Assay dependent) ph_method->last_resort

Caption: Troubleshooting workflow for dissolving this compound.

G cluster_peptide Peptide Properties cluster_solvent Solvent Properties center This compound Solubility seq Amino Acid Sequence (Hydrophobicity) center->seq influenced by charge Net Positive Charge (Arg, Lys residues) center->charge influenced by structure Cyclic Structure center->structure influenced by ph Solution pH center->ph dependent on organic Organic Co-solvents (DMF, DMSO) center->organic improved by tfa TFA Counter-ion center->tfa affected by seq->organic charge->ph tfa->charge

Caption: Key factors influencing the solubility of this compound.

References

Cortistatin-14 tfa stability in different experimental media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cortistatin-14 trifluoroacetate (B77799) (TFA). The information addresses common issues related to the stability of this neuropeptide in various experimental media.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Cortistatin-14 TFA in experimental media?

Cortistatin-14 is a cyclic neuropeptide that is known to have limited stability in biological fluids. It has a reported short half-life of approximately 2 minutes in plasma due to rapid degradation by endopeptidases[1]. This inherent instability can be a significant factor in experimental variability. Therefore, it is crucial to handle the peptide appropriately and consider its stability in the design of your experiments.

Q2: What are the main factors that can affect the stability of this compound in my experiments?

Several factors can influence the stability of this compound in your experimental setup:

  • Enzymatic Degradation: The primary cause of Cortistatin-14 degradation in biological media (e.g., cell culture media containing serum, plasma) is enzymatic activity. Peptidases and proteases present in these media can cleave the peptide, rendering it inactive.

  • pH of the Medium: The pH of your experimental buffer or medium can affect the stability of the peptide. While specific data for Cortistatin-14 is limited, peptide stability is generally pH-dependent. It is advisable to maintain a physiological pH (around 7.2-7.4) for most cell-based assays[2].

  • Temperature: Higher temperatures can accelerate the degradation of peptides[3]. For short-term storage of stock solutions, it is recommended to keep them at -20°C or -80°C. During experiments, it is important to minimize the time the peptide is kept at room temperature or 37°C.

  • Presence of TFA Counterion: The trifluoroacetate (TFA) counterion, a remnant from peptide synthesis and purification, can sometimes influence the biological activity and physicochemical properties of the peptide. In some cases, TFA has been reported to affect cell proliferation and other cellular assays. For sensitive applications, consider exchanging the TFA for a more biocompatible counterion like acetate (B1210297) or hydrochloride.

Q3: How should I store my this compound to ensure its stability?

Proper storage is critical for maintaining the integrity of your this compound:

  • Lyophilized Powder: Store the lyophilized powder at -20°C or -80°C for long-term stability.

  • Stock Solutions: Once dissolved, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of the stock solution in various solvents will vary, so it is best to consult the manufacturer's recommendations.

Q4: Can I expect this compound to be stable in serum-free cell culture medium?

While serum is a major source of proteases, some cell types can secrete their own proteases into the culture medium. Therefore, even in serum-free conditions, the stability of this compound may be compromised over time. It is recommended to determine the stability of the peptide in your specific serum-free medium and cell culture conditions.

Troubleshooting Guides

Problem: Inconsistent or lower-than-expected biological activity of this compound.

Possible Cause 1: Degradation of the peptide in the experimental medium.

  • Troubleshooting Steps:

    • Minimize Incubation Time: Reduce the incubation time of your experiment to the shortest duration possible that still allows for the observation of the desired biological effect.

    • Use Protease Inhibitors: Consider adding a broad-spectrum protease inhibitor cocktail to your experimental medium. However, be cautious as these inhibitors may interfere with your assay. Run appropriate controls to test for any off-target effects of the inhibitors themselves.

    • Perform a Stability Test: Conduct a preliminary experiment to determine the half-life of this compound in your specific experimental medium. This can be done by incubating the peptide in the medium for different durations, followed by analysis using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to quantify the amount of intact peptide remaining.

Possible Cause 2: Suboptimal storage or handling of the peptide.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure that the lyophilized powder and stock solutions have been stored at the recommended temperatures.

    • Avoid Repeated Freeze-Thaw Cycles: Use single-use aliquots of your stock solution to prevent degradation from repeated temperature changes.

    • Use Freshly Prepared Solutions: Whenever possible, prepare fresh dilutions of this compound from a frozen stock solution immediately before use.

Possible Cause 3: Interference from the TFA counterion.

  • Troubleshooting Steps:

    • Perform a Counterion Exchange: If you suspect TFA is interfering with your assay, you can perform a counterion exchange to replace TFA with hydrochloride or acetate. Several commercial kits and protocols are available for this purpose.

    • Run a TFA Control: Include a control group in your experiment where you add TFA alone (at a concentration equivalent to that present in your peptide solution) to assess its direct effect on your cells or assay system.

Quantitative Data on Cortistatin-14 Stability

Quantitative data on the stability of this compound in various experimental media is not extensively available in the literature. The most cited stability information is its short half-life in plasma.

MediumConditionHalf-lifeReference
PlasmaIn vivo / In vitro~ 2 minutes[1]
Serum-supplemented DMEM37°CUnstable (qualitative)[1]

Note: The stability in serum-supplemented media is expected to be low due to high enzymatic activity. Researchers should empirically determine the stability in their specific experimental system.

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol provides a general framework for determining the stability of this compound in a specific experimental medium.

1. Materials:

  • This compound

  • Experimental medium of interest (e.g., PBS, DMEM, RPMI-1640)

  • HPLC system with a C18 column

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes

  • Incubator or water bath

2. Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., sterile water or DMSO) to a known concentration (e.g., 1 mg/mL).

  • Incubation:

    • Add a known amount of the this compound stock solution to your experimental medium to achieve the desired final concentration.

    • Incubate the samples at the desired temperature (e.g., 37°C).

    • At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the sample.

  • Sample Quenching: Immediately stop any potential enzymatic degradation by adding a quenching solution (e.g., an equal volume of 1% TFA in acetonitrile) to the collected aliquot. This will precipitate proteins and inactivate enzymes.

  • Sample Preparation for HPLC:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the supernatant onto a C18 reverse-phase HPLC column.

    • Use a gradient of water/acetonitrile containing 0.1% TFA to elute the peptide.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound based on its retention time (determined by injecting a fresh standard).

    • Quantify the peak area of the intact peptide at each time point.

    • Calculate the percentage of the remaining peptide at each time point relative to the amount at time 0.

    • Plot the percentage of remaining peptide versus time to determine the degradation profile and calculate the half-life.

Visualizations

Cortistatin14_Signaling_Pathways cluster_receptors Receptors cluster_peptide cluster_effects Downstream Effects SSTR Somatostatin Receptors (SSTR1-5) Inhibition_GH Inhibition of Growth Hormone Secretion SSTR->Inhibition_GH Neuroprotection Neuroprotection SSTR->Neuroprotection Anticonvulsant Anticonvulsant Activity SSTR->Anticonvulsant GHSR Ghrelin Receptor (GHSR1a) GHSR->Inhibition_GH MRGPRX2 Mas-Related G Protein-Coupled Receptor X2 Anti_inflammatory Anti-inflammatory Effects MRGPRX2->Anti_inflammatory CST14 Cortistatin-14 CST14->SSTR Binds CST14->GHSR Binds CST14->MRGPRX2 Binds Sleep_Modulation Sleep Modulation CST14->Sleep_Modulation Distinct from Somatostatin

Caption: Overview of Cortistatin-14 signaling pathways and its diverse biological effects mediated through various receptors.

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation A Prepare this compound Stock Solution B Spike into Experimental Medium A->B C Incubate at Desired Temperature B->C D Collect Aliquots at Different Time Points C->D E Quench Enzymatic Activity D->E F Centrifuge and Collect Supernatant E->F G Analyze by HPLC or LC-MS F->G H Quantify Intact Peptide G->H I Determine Degradation Profile & Half-life H->I

References

Technical Support Center: Troubleshooting Inconsistent Results with Cortistatin-14 TFA Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cortistatin-14 (CST-14) TFA experiments. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide clear guidance for obtaining consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is Cortistatin-14 TFA, and why is the TFA salt form a concern?

Cortistatin-14 is a neuropeptide with significant structural and functional similarities to somatostatin-14. It is often supplied as a trifluoroacetate (B77799) (TFA) salt, which results from the use of trifluoroacetic acid during peptide synthesis and purification. While common, residual TFA can be a source of experimental inconsistency. It can be cytotoxic even at low concentrations, alter the peptide's conformation and solubility, and interfere with biological assays by lowering the pH of the experimental medium.[1] For sensitive applications like cell-based assays, it is often recommended to use Cortistatin-14 with a different counter-ion, such as hydrochloride (HCl) or acetate (B1210297).

Q2: My cell viability assays with this compound are showing inconsistent results, including increased cell death. What could be the cause?

Inconsistent results in cell viability assays are a common issue when using peptides with TFA salts. Residual TFA is known to be cytotoxic and can inhibit cell proliferation in a dose-dependent manner.[1] This effect can mask the true biological activity of Cortistatin-14. It is crucial to differentiate between the effects of the peptide and the TFA counter-ion.

Q3: How can I be sure that the observed effects in my experiments are from Cortistatin-14 and not the TFA?

To confirm that the biological effects are due to Cortistatin-14, it is essential to run proper controls. A "TFA only" control, using a TFA salt solution at the same concentration as in your peptide stock, should be included in your experiments. This will help you assess the impact of the counter-ion on your specific cell line or assay system. If significant effects are observed with the TFA control, it is advisable to switch to a different salt form of Cortistatin-14, such as acetate or HCl.

Q4: What is the best way to dissolve and store this compound?

For optimal solubility and stability, this compound should be dissolved in sterile, distilled water. One supplier suggests it is soluble up to 0.70 mg/ml in water.[2] For long-term storage, it is recommended to store the lyophilized peptide at -20°C. Once reconstituted, the solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3] A stock solution stored at -20°C should be used within a month, while at -80°C it can be stable for up to six months.[3]

Troubleshooting Guides

Issue: High Variability in Cell Proliferation Assays

Possible Cause: Residual TFA in the Cortistatin-14 sample is causing cytotoxicity, leading to inconsistent inhibition of cell growth that can be mistaken for the peptide's effect.

Troubleshooting Workflow:

start Inconsistent Cell Proliferation Results tfa_control Run 'TFA only' Control (at equivalent concentration) start->tfa_control is_tfa_toxic Is the TFA control cytotoxic? tfa_control->is_tfa_toxic tfa_removal Perform TFA Removal (e.g., HCl exchange) is_tfa_toxic->tfa_removal Yes other_factors Investigate Other Factors: - Cell line variability - Assay conditions - Reagent quality is_tfa_toxic->other_factors No retest Re-test with TFA-free Cortistatin-14 tfa_removal->retest issue_resolved Issue Resolved retest->issue_resolved contact_support Contact Technical Support for further assistance other_factors->contact_support

Caption: Troubleshooting workflow for inconsistent cell proliferation assays.

Issue: Low or No Biological Activity of Cortistatin-14

Possible Cause: The peptide may have degraded due to improper storage or handling, or the pH of the assay buffer may be suboptimal due to the acidic nature of TFA.

Troubleshooting Steps:

  • Verify Peptide Integrity: Check the expiration date and storage conditions of your Cortistatin-14 stock. If possible, verify the peptide's integrity using mass spectrometry.

  • pH Adjustment: Measure the pH of your final assay solution after adding the this compound stock. If the pH has shifted, adjust it to the optimal range for your assay.

  • Use a Fresh Stock: Prepare a fresh stock solution from lyophilized powder.

  • Consider a Different Salt Form: If the issue persists, consider using an acetate or HCl salt of Cortistatin-14 to rule out TFA-related interference.

Quantitative Data Summary

The presence of different counter-ions can affect the physicochemical properties and biological activity of peptides. Below is a summary of expected differences between TFA, HCl, and acetate salts of peptides.

PropertyTFA SaltHCl SaltAcetate Salt
Purity High purity achievable with RP-HPLC.High purity.High purity.
Solubility Generally good in water and aqueous buffers.Generally good in water and aqueous buffers.May have slightly lower solubility in some cases.
Stability Can be less stable in solution over time compared to HCl salts.Generally considered more stable in solution.Stability can be sequence-dependent.
Cytotoxicity Can be cytotoxic at concentrations as low as 10 nM.[1]Significantly less cytotoxic than TFA salts.[4]Generally considered biocompatible and less toxic than TFA.
Biological Activity May show reduced or altered activity due to TFA interference.[1]Often shows more consistent and reliable biological activity.[4]Preferred for in vivo and cell-based assays due to biocompatibility.

Experimental Protocols

Protocol for TFA Removal from Cortistatin-14

This protocol describes a common method to exchange trifluoroacetate counter-ions with chloride ions.

Materials:

  • Lyophilized Cortistatin-14 (TFA salt)

  • Milli-Q or deionized water

  • 100 mM Hydrochloric acid (HCl) solution

  • Lyophilizer

Procedure:

  • Dissolve the peptide in Milli-Q water at a concentration of 1-2 mg/mL.

  • Add the 100 mM HCl solution to the peptide solution to a final HCl concentration of 10 mM.

  • Allow the solution to stand at room temperature for 1-2 minutes.

  • Flash-freeze the solution in liquid nitrogen or in a freezer at -80°C.

  • Lyophilize the frozen sample overnight until all the solvent is removed.

  • Repeat steps 1-5 at least two more times to ensure complete removal of TFA.

  • After the final lyophilization, reconstitute the Cortistatin-14 HCl in the desired buffer for your experiment.

Protocol for a Cortistatin-14 Receptor Binding Assay

This protocol is adapted for a competitive binding assay using CHO-K1 cells expressing the human somatostatin (B550006) receptor 2 (sst2).

Materials:

  • CHO-K1 cells stably expressing human sst2

  • Assay Buffer: 50 mM Tris-HCl (pH 7.8), 1 mM EGTA, 5 mM MgCl₂, and a protease inhibitor cocktail (e.g., leupeptin, pepstatin, bacitracin).[5]

  • Radiolabeled ligand (e.g., ¹²⁵I-Tyr¹¹-Somatostatin-14)

  • Unlabeled Cortistatin-14 (TFA-free)

  • 96-well microplates

Procedure:

  • Prepare membranes from CHO-K1-sst2 cells.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radiolabeled ligand at a fixed concentration (e.g., at its Kd), and 50 µL of unlabeled Cortistatin-14 at various concentrations.

  • Add 50 µL of the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Determine the IC₅₀ value of Cortistatin-14 by non-linear regression analysis of the competition binding data.

Protocol for a Cortistatin-14 Functional Assay (cAMP Measurement)

This protocol describes how to measure the effect of Cortistatin-14 on intracellular cyclic AMP (cAMP) levels in HEK293 cells.

Materials:

  • HEK293 cells

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • Cortistatin-14 (TFA-free)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

  • Seed HEK293 cells in a 96-well plate and grow to 80-90% confluency.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with various concentrations of Cortistatin-14 for 15-30 minutes at 37°C.

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) for 15-30 minutes at 37°C to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.

  • Determine the EC₅₀ value of Cortistatin-14 for the inhibition of forskolin-stimulated cAMP production.

Signaling Pathway and Experimental Workflow Diagrams

Cortistatin-14 Signaling Pathway

Cortistatin-14 primarily signals through G-protein coupled receptors (GPCRs), including somatostatin receptors (sst1-5) and the ghrelin receptor (GHSR1a). Binding to these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This in turn modulates the activity of Protein Kinase A (PKA), which can affect downstream targets such as the transcription factor CREB (cAMP response element-binding protein).[][7][8]

CST14 Cortistatin-14 GPCR GPCRs (sst1-5, GHSR1a) CST14->GPCR Binds to AC Adenylyl Cyclase GPCR->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates/Inhibits CREB CREB Phosphorylation PKA->CREB Phosphorylates CellularResponse Cellular Response (e.g., Inhibition of Proliferation) CREB->CellularResponse Regulates Gene Expression leading to

Caption: Cortistatin-14 signaling pathway.

General Experimental Workflow

The following diagram illustrates a typical workflow for conducting in vitro experiments with Cortistatin-14.

start Start: Lyophilized this compound reconstitute Reconstitute in Sterile Water start->reconstitute tfa_exchange Optional: TFA Exchange (HCl or Acetate) reconstitute->tfa_exchange stock_solution Prepare Stock Solution reconstitute->stock_solution Direct Use tfa_exchange->stock_solution assay_prep Assay Preparation (e.g., Receptor Binding, cAMP, Viability) stock_solution->assay_prep cell_culture Cell Culture (e.g., CHO-sst2, HEK293) cell_culture->assay_prep treatment Treat Cells with Cortistatin-14 assay_prep->treatment incubation Incubation treatment->incubation data_acquisition Data Acquisition (e.g., Scintillation Counting, Plate Reader) incubation->data_acquisition data_analysis Data Analysis (IC50/EC50 Calculation) data_acquisition->data_analysis end End: Results Interpretation data_analysis->end

Caption: General experimental workflow for Cortistatin-14 in vitro assays.

References

Technical Support Center: The Impact of the TFA Counterion on Cortistatin-14 Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cortistatin-14. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues arising from the trifluoroacetic acid (TFA) counterion commonly present in commercially available synthetic Cortistatin-14.

Frequently Asked Questions (FAQs)

Q1: What is TFA and why is it present in my Cortistatin-14 sample?

A1: Trifluoroacetic acid (TFA) is a strong acid used extensively during solid-phase peptide synthesis (SPPS) for cleaving the newly synthesized peptide from the solid resin support and during purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[2][6] While most of the free TFA is removed during the final lyophilization (freeze-drying) process, it often remains as a counterion, electrostatically bound to positively charged amino acid residues (like Lysine) within the Cortistatin-14 sequence.[6] Therefore, synthetic peptides like Cortistatin-14 are typically supplied as a TFA salt.

Q2: How can the TFA counterion potentially affect my experiments with Cortistatin-14?

A2: The TFA counterion can influence your experimental results in several ways:

  • Alteration of Biological Activity: TFA itself can have biological effects. Studies on other peptides have shown that the TFA salt form can exhibit different biological activity compared to other salt forms like acetate (B1210297) or hydrochloride (HCl).[1][2][4] This could manifest as a decrease or, in some cases, an increase in the observed potency of Cortistatin-14.

  • Cell Viability and Proliferation: TFA can be cytotoxic or can affect cell proliferation rates, which can confound results in cell-based assays.[1][4][7] For example, TFA has been reported to inhibit the proliferation of osteoblasts and chondrocytes at nanomolar concentrations.[1][4]

  • Physicochemical Properties: The TFA counterion can affect the solubility, stability, and secondary structure of peptides.[2][6]

  • Assay Interference: As a strong acid, TFA can lower the pH of your assay buffer if not adequately buffered, potentially affecting enzyme activity or receptor-ligand interactions.[1] It can also interfere with certain analytical techniques, such as infrared spectroscopy.[2]

Q3: Are there any FDA-approved peptide drugs that use a TFA salt?

A3: Yes, there are a few FDA-approved peptide drugs on the market as TFA salts, such as bivalirudin (B194457) and corticorelin, which have been used without major issues related to the counterion.[8] However, for research purposes where sensitive biological assays are employed, the potential for TFA interference should be carefully considered.[8]

Q4: Should I switch to a different salt form of Cortistatin-14?

A4: If you observe unexpected or inconsistent results, or if your assay is particularly sensitive, considering a different salt form like acetate or HCl may be beneficial.[6][8] Acetate salts are a common choice for biological studies.[8] However, this requires an additional counterion exchange step, which can lead to some loss of peptide material.[6]

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected activity of Cortistatin-14 in cell-based assays.
  • Possible Cause: The TFA counterion may be exerting a cytotoxic or anti-proliferative effect on your cells, masking the true activity of Cortistatin-14.[1][4]

  • Troubleshooting Steps:

    • Run a TFA Control: Prepare a control experiment where you treat your cells with TFA alone at the same concentration present in your Cortistatin-14 treatment group. This will help you determine the baseline effect of the counterion on your cells.

    • Perform a Dose-Response Curve for TFA: To understand the sensitivity of your specific cell line to TFA, perform a dose-response experiment with a range of TFA concentrations.

    • Consider Counterion Exchange: If TFA is found to be problematic, perform a counterion exchange to replace TFA with a more biocompatible counterion like acetate or HCl.[6][9]

    • Source an Alternative Salt Form: If available, purchase Cortistatin-14 as an acetate or HCl salt for comparison.

Problem 2: Poor reproducibility of experimental results between different batches of Cortistatin-14.
  • Possible Cause: The amount of residual TFA can vary between different synthesis batches, leading to variability in the biological response.[7]

  • Troubleshooting Steps:

    • Quantify TFA Content: If possible, have the TFA content of your peptide batches quantified. This can often be done by the supplier or through specialized analytical services.

    • Normalize Peptide Concentration: When comparing batches, ensure you are comparing equivalent molar amounts of the active peptide, not just the total weight of the lyophilized powder which includes the counterion.

    • Implement Counterion Exchange: For critical experiments, performing a counterion exchange on all batches will ensure consistency.

Data on the Impact of TFA on Peptide Biological Activity

As no direct comparative data for Cortistatin-14 is available, the following table summarizes findings from studies on other peptides to illustrate the potential impact of the TFA counterion.

PeptideAssaySalt FormObservationReference
AmylinOsteoblast ProliferationTFA SaltNo proliferative effect observed.[1][4]
HCl SaltSignificant increase in cell number.[1][4]
CalcitoninOsteoblast ProliferationTFA SaltAnti-proliferative effect observed.[1][4]
HCl SaltProliferative effect observed.[1][4]
PexigananHemolytic ActivityAcetate SaltHigher hemolysis observed.[2]
TFA SaltLower hemolysis compared to acetate.[2]
HCl SaltLower hemolysis compared to acetate.[2]
CAMELAntistaphylococcal Activity & CytotoxicityHCl SaltHighest selectivity index.[2]
Acetate SaltLower selectivity index.[2]
TFA SaltIntermediate selectivity index.[2]

Experimental Protocols

Counterion Exchange Protocol (TFA to HCl)

This protocol is a general guideline for exchanging the TFA counterion for hydrochloride.

Materials:

  • Cortistatin-14 TFA salt

  • 100 mM Hydrochloric Acid (HCl) solution

  • Distilled, deionized water

  • Lyophilizer

Procedure:

  • Dissolve the this compound salt in distilled water to a concentration of approximately 1 mg/mL.[6]

  • Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[6]

  • Allow the solution to stand at room temperature for a few minutes.[9]

  • Flash-freeze the solution using liquid nitrogen or a -80°C freezer.[6][9]

  • Lyophilize the frozen sample until all the solvent is removed.

  • To ensure complete exchange, repeat the process of dissolving in dilute HCl, freezing, and lyophilizing 2-3 more times.[6]

In Vitro Anti-Inflammatory Activity Assay in Macrophages

This protocol is a general method to assess the anti-inflammatory effects of Cortistatin-14.

Materials:

  • RAW 264.7 or primary macrophages

  • Lipopolysaccharide (LPS)

  • Cortistatin-14 (TFA or other salt form)

  • Cell culture medium (e.g., DMEM)

  • ELISA kits for TNF-α and IL-10

Procedure:

  • Seed macrophages in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of Cortistatin-14 for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentrations of the pro-inflammatory cytokine TNF-α and the anti-inflammatory cytokine IL-10 using specific ELISA kits.

  • A significant decrease in TNF-α and/or an increase in IL-10 in the presence of Cortistatin-14 indicates anti-inflammatory activity.

Receptor Binding Assay (Competitive)

This is a generalized protocol for a competitive binding assay to determine the affinity of Cortistatin-14 for its receptors (e.g., somatostatin (B550006) receptor subtype 2, sst2).

Materials:

  • Cell membranes from cells expressing the receptor of interest (e.g., sst2)

  • Radiolabeled ligand (e.g., [125I]-Somatostatin-14)

  • Unlabeled Cortistatin-14

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand with the cell membranes in the presence of increasing concentrations of unlabeled Cortistatin-14.

  • Incubate at room temperature for a defined period to reach binding equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of Cortistatin-14 that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value, which can be used to calculate the binding affinity (Ki).

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key signaling pathways and a typical experimental workflow for investigating the impact of the TFA counterion.

Cortistatin14_Signaling Cortistatin-14 Signaling Pathways sst2 sst2 Gi Gi sst2->Gi GHSR1a GHSR1a Gq Gq GHSR1a->Gq Cortistatin14 Cortistatin-14 Cortistatin14->sst2 Cortistatin14->GHSR1a AC Adenylyl Cyclase Gi->AC K_channel ↑ K+ Channel Activity Gi->K_channel Ca_channel ↓ Ca2+ Channel Activity Gi->Ca_channel cAMP ↓ cAMP AC->cAMP PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca2+ IP3_DAG->Ca_release TFA_Troubleshooting_Workflow Troubleshooting Workflow for TFA Counterion Effects start Start: Inconsistent/ Unexpected Results with This compound Salt tfa_control Run 'TFA Only' Control in Biological Assay start->tfa_control tfa_effect Does TFA alone show a biological effect? tfa_control->tfa_effect yes_tfa Yes tfa_effect->yes_tfa no_tfa No tfa_effect->no_tfa tfa_interference Conclusion: TFA is likely interfering with the assay. yes_tfa->tfa_interference other_factors Investigate other experimental factors (e.g., peptide stability, solubility, assay conditions). no_tfa->other_factors remediation Remediation Strategy tfa_interference->remediation ion_exchange Perform Counterion Exchange (e.g., to Acetate or HCl salt) remediation->ion_exchange source_alt Source Cortistatin-14 with an alternative counterion remediation->source_alt retest Re-run experiment with TFA-free Cortistatin-14 ion_exchange->retest source_alt->retest problem_solved Problem Resolved retest->problem_solved Yes problem_persists Problem Persists retest->problem_persists No problem_persists->other_factors

References

Validating Cortistatin-14 tfa purity and integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cortistatin-14 trifluoroacetate (B77799) (TFA).

Frequently Asked Questions (FAQs)

1. What is the expected purity of Cortistatin-14 TFA?

Commercially available this compound typically has a purity of ≥95% as determined by High-Performance Liquid Chromatography (HPLC)[1][2][3][4]. Always refer to the certificate of analysis provided by the supplier for batch-specific purity information.

2. What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C in its lyophilized form[1][2][3]. Once reconstituted, it is recommended to make aliquots and store them at -20°C or colder to avoid repeated freeze-thaw cycles.

3. How should I reconstitute this compound?

This compound is soluble in water[1][2]. For a stock solution, reconstitute the lyophilized powder in sterile, nuclease-free water to a concentration of 0.7 to 1 mg/mL[1][2]. If solubility issues arise, gentle vortexing or sonication may be used. It is advisable to prepare fresh solutions and use them promptly[5].

4. What is the molecular weight of this compound?

The molecular weight of the Cortistatin-14 peptide is approximately 1721.03 g/mol [1][3]. The presence of trifluoroacetic acid (TFA) as a counter-ion will increase the overall formula weight. The exact mass will be specified on the product's datasheet.

5. What are the known biological targets of Cortistatin-14?

Cortistatin-14 is known to bind to all five somatostatin (B550006) receptors (sst1-sst5), the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHS-R1a), and the Mas-related G protein-coupled receptor X2 (MRGPRX2)[1][3][5][6].

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Suggested Solution
No peak or very low peak intensity - Sample degradation: The peptide may have degraded due to improper storage or handling. - Poor solubility: The peptide may not be fully dissolved in the injection solvent. - Adsorption: The peptide may be adsorbing to vials or tubing. - Incorrect detection wavelength: The UV detector is not set to an appropriate wavelength for peptide bond detection (typically 210-220 nm).- Ensure proper storage at -20°C and minimize freeze-thaw cycles. - Use a mobile phase-like solvent for injection; sonicate briefly if necessary. - Use low-adsorption vials and tubing. - Set the detector to 214 nm or 220 nm for optimal peptide detection.
Unexpected peaks ("ghost peaks") - Contamination: Impurities in the mobile phase, injection solvent, or from the HPLC system itself. - Carryover: Residual sample from a previous injection. - Air bubbles: Degassing of the mobile phase may be incomplete.- Use high-purity solvents and freshly prepared mobile phases. - Run a blank gradient (injection of solvent only) to identify system-related peaks[7]. - Implement a robust needle wash protocol between injections. - Ensure mobile phases are properly degassed.
Peak tailing - Column overload: Injecting too much sample. - Secondary interactions: Interaction of the basic peptide with acidic silanol (B1196071) groups on the column packing. - Column degradation: The column may be nearing the end of its lifespan.- Reduce the amount of sample injected. - Ensure the mobile phase contains an ion-pairing agent like TFA (0.1%) to minimize secondary interactions. - Replace the column.
Peak fronting - Sample solvent stronger than mobile phase: The solvent used to dissolve the sample is stronger than the initial mobile phase conditions. - Sample overload: Injecting a high concentration of the peptide.- Dissolve the sample in the initial mobile phase or a weaker solvent. - Dilute the sample before injection.
Mass Spectrometry (MS) Analysis
Problem Potential Cause Suggested Solution
Low signal intensity (ion suppression) - Presence of TFA: Trifluoroacetic acid is a strong ion-pairing agent that can suppress the MS signal[8]. - High salt concentration: Non-volatile salts in the sample can interfere with ionization.- If possible, replace TFA in the mobile phase with a more MS-friendly ion-pairing agent like 0.1% formic acid[8]. - Desalt the sample using a C18 ZipTip or similar solid-phase extraction method before MS analysis[9].
Unexpected mass signals - Adduct formation: The peptide may form adducts with cations like sodium (+22 Da), potassium (+38 Da), or with TFA (+114 Da). - Contaminants: Common contaminants like polyethylene (B3416737) glycol (PEG) can appear as a series of peaks separated by 44 Da.- Review the mass spectrum for expected adducts. - Use high-purity solvents and avoid plasticware that can leach contaminants. Clean the MS system if PEG contamination is suspected[9].
No peptide signal - Sample loss during preparation: The peptide may have been lost during desalting or other sample preparation steps. - Instrument not calibrated: The mass spectrometer may require calibration.- Ensure the sample is acidified (pH < 3) with formic or trifluoroacetic acid before desalting to ensure binding to the C18 resin[9]. - Calibrate the instrument using a known standard.

Experimental Protocols

HPLC Purity Analysis

This protocol provides a general method for determining the purity of this compound using reversed-phase HPLC.

Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA), HPLC-grade

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Reconstitute this compound in Mobile Phase A to a concentration of 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 214 nm

    • Injection Volume: 20 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0 5
      25 65
      27 95
      30 95
      31 5

      | 35 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of Cortistatin-14 as the percentage of the main peak area relative to the total area of all peaks.

Mass Spectrometry Integrity Analysis

This protocol outlines a general procedure for confirming the molecular weight of Cortistatin-14 using LC-MS.

Materials:

  • This compound

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • Formic acid (FA), LC-MS grade

  • C18 reversed-phase column suitable for LC-MS

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA in water

    • Mobile Phase B: 0.1% FA in acetonitrile

  • Sample Preparation:

    • Reconstitute this compound in Mobile Phase A to a concentration of 0.1 mg/mL.

  • LC-MS Conditions:

    • Use a similar gradient as described in the HPLC protocol, adjusting the flow rate for the specific column dimensions.

    • MS Settings (Positive Ion Mode):

      • Scan Range: m/z 300-2000

      • Capillary Voltage: ~3.5 kV

      • Source Temperature: ~120°C

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to determine the monoisotopic mass of the peptide.

    • Compare the observed mass to the theoretical mass of Cortistatin-14.

    • Look for common adducts.

NMR Structural Integrity Analysis

This protocol describes a general approach for 1D ¹H NMR analysis to confirm the presence of the peptide and check for major structural impurities.

Materials:

  • This compound

  • Deuterated water (D₂O) or a suitable deuterated solvent

Procedure:

  • Sample Preparation:

    • Dissolve ~1-5 mg of this compound in 0.5 mL of D₂O.

  • NMR Acquisition:

    • Acquire a 1D ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Use water suppression techniques if necessary.

  • Data Analysis:

    • Analyze the spectrum for characteristic peptide resonances, such as those in the amide (δ 7-9 ppm), aromatic (δ 6.5-8 ppm), and aliphatic (δ 0.5-4.5 ppm) regions.

    • The presence of a complex pattern of peaks in these regions is indicative of a peptide structure. Significant unexpected peaks may suggest impurities.

Quantitative Data Summary

Parameter Typical Value Analytical Method
Purity≥95%HPLC
Molecular Weight (peptide)~1721.03 DaMass Spectrometry
Solubility in Water0.7 - 1.0 mg/mLVisual Inspection
Common MS Adducts+22 Da (Na⁺), +38 Da (K⁺)Mass Spectrometry

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Validation cluster_results Data Interpretation reconstitute Reconstitute Lyophilized This compound dilute Dilute for Analysis reconstitute->dilute nmr NMR (Structure) reconstitute->nmr Structural Check hplc HPLC (Purity) dilute->hplc Purity Check ms Mass Spectrometry (Integrity) dilute->ms Mass Verification purity_data Purity ≥95% hplc->purity_data mass_data Correct Mass ms->mass_data structure_data Expected Spectrum nmr->structure_data

Caption: Workflow for validating this compound purity and integrity.

cortistatin_signaling cluster_receptors Cell Membrane Receptors CST14 Cortistatin-14 MRGPRX2 MRGPRX2 CST14->MRGPRX2 Binds & Activates SSTRs Somatostatin Receptors (sst1-5) CST14->SSTRs Binds GHSR Ghrelin Receptor (GHS-R1a) CST14->GHSR Binds Gq Gq Protein MRGPRX2->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Leads to Cellular_Response Cellular Response (e.g., Mast Cell Degranulation) Ca_PKC->Cellular_Response Triggers

References

Best practices for long-term storage of Cortistatin-14 tfa solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guidance, and frequently asked questions for the long-term storage and handling of Cortistatin-14 trifluoroacetate (B77799) (TFA) solutions. Adherence to these guidelines is critical for ensuring the stability, activity, and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for lyophilized Cortistatin-14 TFA powder?

For long-term stability, lyophilized this compound should be stored at -20°C or -80°C.[1][2] When stored under these conditions, the peptide can be stable for extended periods.

Q2: How should I prepare a stock solution of this compound?

It is recommended to first allow the lyophilized powder to equilibrate to room temperature in a desiccator before opening the vial to prevent condensation.[3] For initial reconstitution, sterile, purified water is a suitable solvent.[4] If solubility is an issue, a small amount of an organic solvent like DMSO can be used, followed by dilution with your aqueous buffer. For in vivo studies, PBS can be used as a solvent.

Q3: What is the recommended storage condition for this compound solutions?

Once reconstituted, it is crucial to store this compound solutions at low temperatures to minimize degradation. For short-term storage (up to one month), -20°C is recommended. For longer-term storage (up to six months), -80°C is the preferred temperature.[1][5] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials before freezing.[2]

Q4: Can I store this compound solutions at 4°C?

Long-term storage of peptide solutions at 4°C is not recommended due to the increased risk of degradation and microbial contamination. If temporary storage at 4°C is necessary, it should be for no longer than a few days.

Q5: What is the stability of Cortistatin-14 in biological fluids?

Cortistatin-14 has a very short half-life in plasma, estimated to be approximately 2 minutes.[6][7] This rapid degradation is due to the presence of endopeptidases in biological fluids. This is a critical factor to consider when designing and interpreting in vivo experiments.

Q6: What is the impact of the TFA counterion on my experiments?

Trifluoroacetic acid (TFA) is often used in the purification of synthetic peptides and remains as a counterion in the final product. While generally not problematic for many applications, TFA can influence the peptide's secondary structure and may have biological effects in some sensitive assays. If TFA interference is a concern, methods for its removal are available.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of Peptide Activity 1. Improper storage of the solution (e.g., at 4°C or room temperature). 2. Repeated freeze-thaw cycles of the stock solution. 3. Degradation in biological media during the experiment.1. Ensure solutions are stored at -80°C for long-term storage and aliquot to minimize freeze-thaw cycles. 2. Prepare fresh dilutions from a properly stored stock solution for each experiment. 3. For in vivo or cell culture experiments, consider the short half-life of Cortistatin-14 and design experiments accordingly (e.g., more frequent administration).
Precipitation of the Peptide Solution 1. The peptide concentration is too high for the chosen solvent. 2. The pH of the solution is at the isoelectric point of the peptide.1. Try dissolving the peptide at a lower concentration. 2. If using a buffer, ensure the pH is sufficiently different from the peptide's isoelectric point. Sonication may also aid in dissolution.
Inconsistent Experimental Results 1. Inaccurate initial weighing of the lyophilized powder due to moisture absorption. 2. Degradation of the stock solution over time.1. Always allow the peptide vial to warm to room temperature in a desiccator before opening and weighing. 2. Use a freshly thawed aliquot for each experiment to ensure consistent peptide concentration and activity.

Quantitative Data Summary

The following table summarizes the recommended storage conditions for this compound solutions based on available manufacturer data.

Storage Condition Duration Solvent
-20°CUp to 1 monthWater, PBS, or other appropriate buffers
-80°CUp to 6 monthsWater, PBS, or other appropriate buffers

Note: This data is for guidance only. For critical applications, it is recommended to perform in-house stability studies.

Experimental Protocols

Protocol for Assessing this compound Solution Stability by HPLC

This protocol provides a general method for determining the stability of this compound in a specific solvent over time.

1. Materials:

  • This compound
  • High-purity solvent (e.g., sterile water, PBS, DMSO)
  • HPLC system with a C18 column
  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in acetonitrile
  • Low-protein binding microcentrifuge tubes

2. Procedure:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent.
  • Immediately after preparation (T=0), inject an aliquot of the solution into the HPLC system to obtain an initial purity profile.
  • Aliquot the remaining stock solution into multiple tubes and store them under the desired conditions (e.g., -20°C and -80°C).
  • At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw one aliquot from each storage condition.
  • Analyze the thawed aliquot by HPLC using the same method as the initial analysis.
  • Compare the peak area of the intact Cortistatin-14 at each time point to the initial peak area to determine the percentage of degradation.

3. HPLC Method:

  • Column: C18, 5 µm, 4.6 x 250 mm
  • Mobile Phase: A gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be 5-95% B over 30 minutes.
  • Flow Rate: 1 mL/min
  • Detection: UV at 220 nm or 280 nm

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis start Start prep_sol Prepare Cortistatin-14 TFA Stock Solution start->prep_sol initial_hplc T=0 HPLC Analysis prep_sol->initial_hplc aliquot Aliquot Solution initial_hplc->aliquot store_neg20 Store at -20°C aliquot->store_neg20 store_neg80 Store at -80°C aliquot->store_neg80 thaw_20 Thaw -20°C Aliquot (at time points) store_neg20->thaw_20 thaw_80 Thaw -80°C Aliquot (at time points) store_neg80->thaw_80 hplc_20 HPLC Analysis thaw_20->hplc_20 hplc_80 HPLC Analysis thaw_80->hplc_80 compare Compare Peak Areas to T=0 hplc_20->compare hplc_80->compare end End compare->end

Caption: Workflow for assessing this compound solution stability.

troubleshooting_workflow start Inconsistent Experimental Results check_storage Check Storage Conditions of Stock Solution start->check_storage improper_storage Improper Storage? check_storage->improper_storage aliquot_and_freeze Aliquot and Store at -80°C improper_storage->aliquot_and_freeze Yes check_handling Review Peptide Handling Procedure improper_storage->check_handling No end Consistent Results aliquot_and_freeze->end moisture_issue Equilibrated to Room Temp in Desiccator Before Use? check_handling->moisture_issue correct_handling Implement Correct Handling Procedure moisture_issue->correct_handling No fresh_aliquot Used a Freshly Thawed Aliquot? moisture_issue->fresh_aliquot Yes correct_handling->end use_fresh Always Use a Fresh Aliquot fresh_aliquot->use_fresh No fresh_aliquot->end Yes use_fresh->end

Caption: Troubleshooting inconsistent experimental results.

References

Interpreting unexpected physiological responses to Cortistatin-14 tfa

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cortistatin-14 trifluoroacetate (B77799) (CST-14 tfa). This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected physiological responses during experiments with CST-14 tfa.

Frequently Asked Questions (FAQs)

Q1: What is Cortistatin-14 (CST-14) and how does it fundamentally differ from Somatostatin-14 (SST-14)?

Cortistatin-14 is a neuropeptide that shares significant structural and functional similarities with Somatostatin-14 (SST-14)[1]. Both are cyclic peptides, and CST-14 shares 11 of the 14 amino acids found in SST-14[1][2]. While both peptides bind to all five somatostatin (B550006) receptors (SSTRs), CST-14 possesses distinct physiological functions. These unique properties include inducing slow-wave sleep, reducing locomotor activity, and activating certain cation-selective currents that do not respond to somatostatin[2]. These differences are attributed to CST-14's ability to bind to other receptors not recognized by SST-14[1][3].

Q2: What are all the known receptors for CST-14?

CST-14 has a broader receptor binding profile than SST-14. It is known to be an agonist for:

  • Somatostatin Receptors (SSTRs): Binds with high potency to all five subtypes (sst1-sst5)[1].

  • Ghrelin Receptor (GHSR1a): CST-14, unlike SST-14, is an agonist for the growth hormone secretagogue receptor, also known as the ghrelin receptor[4].

  • Mas-Related G-Protein Coupled Receptor X2 (MrgX2): CST-14 is a potent agonist of MrgX2, which is expressed in mast cells and dorsal root ganglia.

  • GABA-A Receptors: Some evidence suggests CST-14's effects may be mediated through interactions with the GABAergic system[5].

Q3: The product is "Cortistatin-14 tfa". What is TFA and can it impact experimental results?

TFA stands for trifluoroacetic acid. It is a strong acid commonly used during the final cleavage step of solid-phase peptide synthesis and as an ion-pairing agent in purification by reverse-phase HPLC[6]. As a result, the final lyophilized peptide is often a trifluoroacetate (TFA) salt, where TFA anions are bound to positively charged groups on the peptide[6]. It is crucial to consider that TFA itself can have biological effects, including toxicity or suppression of cell proliferation at certain concentrations. If you observe unexpected cytotoxicity or results that are difficult to reproduce, the presence of TFA as a counter-ion is a potential confounding factor that may need to be addressed by exchanging it for a more biocompatible counter-ion like acetate (B1210297) or hydrochloride[6].

Troubleshooting Guide

Problem: My experimental results are inconsistent across different batches of CST-14 tfa.

  • Possible Cause 1: Peptide Purity and Integrity. Purity can vary between batches. Ensure you have the certificate of analysis for each lot and that the purity meets the requirements of your assay (typically ≥95%).

  • Possible Cause 2: Counter-ion Variability. The amount of TFA salt can differ between batches, potentially altering the peptide's net weight and biological activity.

  • Solution:

    • Always purchase from a reputable supplier and request the certificate of analysis.

    • If high reproducibility is critical, consider performing a counter-ion exchange to a hydrochloride or acetate salt for all batches.

    • Ensure accurate peptide quantification, preferably by amino acid analysis, rather than relying solely on weight.

Problem: I'm observing physiological effects that are not characteristic of Somatostatin receptor activation (e.g., effects on appetite, mast cell degranulation).

  • Possible Cause: Activation of Non-SSTR Receptors. These effects are likely due to CST-14's agonist activity at other receptors.

  • Solution:

    • Ghrelin-like effects: If you observe effects on growth hormone release or metabolism, consider that CST-14 binds to the ghrelin receptor (GHSR1a)[4]. You can use a GHSR1a antagonist, such as [D-Lys3]-GHRP-6, to block these specific effects and confirm the pathway[5].

    • Inflammatory or Nociceptive effects: If you observe localized inflammation, itching, or unexpected immune cell activation, this may be mediated by the MrgX2 receptor, particularly on mast cells[7].

    • Neuronal Inhibition/Depression: Effects on neuronal activity, particularly antidepressant-like or anticonvulsant actions, may involve SSTRs (sst2 and sst3) and potentially the GABAergic system[1][5][8].

Problem: I expected a purely anti-inflammatory effect, but my results are ambiguous.

  • Possible Cause 1: Model-Specific Receptor Expression. The net effect of CST-14 depends on the relative expression of its various receptors (SSTRs, GHSR1a, MrgX2) in your specific cell type or tissue model. While CST-14 shows potent systemic anti-inflammatory effects in models of sepsis and arthritis[9][10], its activation of MrgX2 on mast cells could potentially trigger localized pro-inflammatory responses.

  • Possible Cause 2: Dose-dependency. As with many signaling molecules, the dose of CST-14 can determine the outcome. A high, non-physiological dose might trigger off-target effects or receptor desensitization.

  • Solution:

    • Perform a thorough dose-response curve to identify the optimal concentration.

    • Characterize the expression levels of SSTRs, GHSR1a, and MrgX2 in your experimental model.

    • Use selective antagonists for each receptor class to dissect which pathway is responsible for the observed effect.

Quantitative Data: Receptor Binding Profile

The following table summarizes the known binding affinities and potencies of CST-14 for its primary receptors.

Receptor TargetParameterValue (nM)SpeciesNotes
sst₁ IC₅₀5Human
sst₂ IC₅₀0.09HumanHighest affinity among SSTRs.
sst₃ IC₅₀0.3Human
sst₄ IC₅₀0.2Human
sst₅ IC₅₀0.3Human
MrgX2 EC₅₀25HumanPotent agonist activity.
GHSR1a BindingYesHumanBinds to the GH secretagogue receptor[4].

Visualizing CST-14 Mechanisms

CST14_Signaling_Pathways Figure 1: Overview of Major CST-14 Signaling Pathways cluster_SSTR Somatostatin-like Actions cluster_GHSR Ghrelin-like Actions cluster_MRGPRX2 Immune/Nociceptive Actions SSTRs SSTR₁, SSTR₂, SSTR₃, SSTR₄, SSTR₅ Gi Gαi/o Protein SSTRs->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP GHSR1a Ghrelin Receptor (GHSR1a) Gq Gαq Protein GHSR1a->Gq PLC Phospholipase C Gq->PLC Ca ↑ Intracellular Ca²⁺ PLC->Ca MrgX2 MrgX2 Receptor Gqi Gαq/i Protein MrgX2->Gqi Degran Mast Cell Degranulation Gqi->Degran CST14 Cortistatin-14 CST14->SSTRs CST14->GHSR1a CST14->MrgX2

Caption: Major signaling pathways activated by Cortistatin-14.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Unexpected CST-14 Results Start Unexpected or Inconsistent Experimental Result CheckPeptide Step 1: Verify Peptide Quality - Check Certificate of Analysis - Confirm Purity (≥95%) - Ensure proper storage (-20°C) Start->CheckPeptide Start Here CheckSol Step 2: Review Protocol - Confirm solubility in buffer - Verify final concentration - Prepare solutions fresh CheckPeptide->CheckSol ConsiderTFA Step 3: Consider Counter-ion Effects - Is cytotoxicity observed? - Are results hard to reproduce? - Potential Solution: Ion exchange to HCl/Acetate CheckSol->ConsiderTFA InvestigateReceptor Step 4: Investigate Receptor Profile - Is the effect non-SSTR like? - Action via GHSR1a or MrgX2? - Use selective antagonists to dissect pathway ConsiderTFA->InvestigateReceptor Outcome Refined Hypothesis and Experiment Design InvestigateReceptor->Outcome

References

Validation & Comparative

A Comparative Analysis of the Anticonvulsant Properties of Cortistatin-14 and Somatostatin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticonvulsant effects of Cortistatin-14 and Somatostatin (B550006), supported by experimental data and detailed methodologies.

Cortistatin-14 (CST-14) and Somatostatin-14 (SRIF-14) are structurally and functionally related neuropeptides that exhibit significant anticonvulsant properties.[1][2] Both peptides bind to all five somatostatin receptor subtypes (sst1–sst5), which are expressed in key brain regions associated with seizures, such as the hippocampus.[1][3] This guide delves into a comparative analysis of their anticonvulsant efficacy, mechanisms of action, and the experimental protocols used to evaluate these effects.

Quantitative Comparison of Anticonvulsant Effects

The anticonvulsant effects of Cortistatin-14 and Somatostatin have been evaluated in rodent models of epilepsy, most notably the pilocarpine-induced seizure model. This model mimics features of human temporal lobe epilepsy. The following table summarizes the key quantitative findings from a study comparing the intrahippocampal administration of CST-14 and SRIF-14 in rats.

Treatment GroupDoseTotal Seizure Severity Score (TSSS) (Mean ± SEM)Statistical Significance vs. Control (Pilocarpine only)
Pilocarpine (B147212) Control12 mM17.8 ± 0.8N/A
Cortistatin-140.1 µM14.4 ± 3.3Not Significant
Cortistatin-141 µM4.6 ± 2.7P < 0.05
Cortistatin-14 (1 µM) + sst2 Antagonist (cyanamid15486)100 nM18.7 ± 3.9Not Significant (Effect of CST-14 reversed)
Cortistatin-14 (1 µM) + sst3 Antagonist (SST3-ODN-8)100 nM15.7 ± 3.1Not Significant (Effect of CST-14 reversed)

Data extracted from Aourz et al., 2014.[1]

As the data indicates, a 1 µM intrahippocampal perfusion of Cortistatin-14 significantly attenuates pilocarpine-induced seizure severity in rats.[1] Notably, the anticonvulsant action of CST-14 is reversed by the co-administration of selective antagonists for the sst2 and sst3 receptors, highlighting the critical role of these receptor subtypes in mediating its effects.[1] While direct comparative quantitative data for Somatostatin-14 from the same study is presented narratively, it is established that SRIF-14 is also a potent anticonvulsant, with its effects in rats being primarily mediated by sst2 receptors.[1][4]

Signaling Pathways and Mechanism of Action

Both Cortistatin-14 and Somatostatin-14 exert their anticonvulsant effects by activating somatostatin receptors, which are G-protein coupled receptors (GPCRs).[5][6] Upon binding, these receptors initiate a cascade of intracellular events that ultimately lead to a reduction in neuronal excitability. The primary anticonvulsant actions are mediated through the sst2 and, in the case of Cortistatin-14, also the sst3 receptor subtypes.[1]

The activation of these receptors leads to:

  • Inhibition of adenylyl cyclase: This results in decreased intracellular cyclic AMP (cAMP) levels.

  • Modulation of ion channels: This includes the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. The resulting hyperpolarization of the neuronal membrane and reduced calcium influx decrease the likelihood of action potential firing and neurotransmitter release.

While both peptides utilize the same family of receptors, functional differences in their signaling have been suggested, which may be attributed to factors like receptor heterodimerization.[1]

GIST_Signaling_Pathway cluster_cst Cortistatin-14 cluster_sst Somatostatin-14 cluster_receptors Receptors cluster_downstream Downstream Effects CST Cortistatin-14 sst2 sst2 Receptor CST->sst2 sst3 sst3 Receptor CST->sst3 SRIF Somatostatin-14 SRIF->sst2 AC Adenylyl Cyclase Inhibition sst2->AC K_channel K+ Channel Activation sst2->K_channel Ca_channel Ca2+ Channel Inhibition sst2->Ca_channel sst3->AC sst3->K_channel sst3->Ca_channel Reduced_Excitability Reduced Neuronal Excitability AC->Reduced_Excitability Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Ca_channel->Reduced_Excitability Hyperpolarization->Reduced_Excitability

Caption: Signaling pathways of Cortistatin-14 and Somatostatin-14.

Experimental Protocols

The evaluation of the anticonvulsant properties of Cortistatin-14 and Somatostatin predominantly utilizes the pilocarpine-induced seizure model in rodents. This model is well-established for studying temporal lobe epilepsy.

Pilocarpine-Induced Seizure Model in Rats

Objective: To induce status epilepticus (SE) to test the efficacy of anticonvulsant compounds.

Materials:

  • Male Wistar rats

  • Pilocarpine hydrochloride

  • Scopolamine (B1681570) methyl nitrate (B79036) (to reduce peripheral cholinergic effects)

  • Test compounds (Cortistatin-14, Somatostatin-14, receptor antagonists)

  • Saline solution

  • Intracerebral guide cannulae

  • Microdialysis probes

  • EEG recording equipment

Procedure:

  • Surgical Implantation: Rats are anesthetized and stereotaxically implanted with a guide cannula into the hippocampus for intracerebral drug administration. EEG electrodes are also implanted to monitor brain electrical activity.

  • Recovery: Animals are allowed a recovery period of at least one week post-surgery.

  • Pre-treatment: To minimize peripheral cholinergic effects of pilocarpine, rats are pre-treated with scopolamine methyl nitrate (e.g., 1 mg/kg, intraperitoneally) 30 minutes prior to pilocarpine administration.[7]

  • Drug Administration: The test compound (e.g., Cortistatin-14 or Somatostatin-14) is administered via intrahippocampal perfusion through a microdialysis probe for a set duration before seizure induction.

  • Seizure Induction: Pilocarpine (e.g., 12 mM) is perfused through the microdialysis probe to induce seizures.[1]

  • Behavioral and EEG Monitoring: Following pilocarpine administration, animals are continuously observed for behavioral signs of seizures, which are scored using a standardized scale (e.g., Racine scale).[8] Simultaneously, EEG recordings are taken to monitor epileptiform activity.

  • Data Analysis: The primary endpoints for assessing anticonvulsant efficacy include the latency to the first seizure, seizure duration, and the total seizure severity score (TSSS).

GIST_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Surgery Surgical Implantation (Cannula & Electrodes) Recovery Post-operative Recovery (≥ 1 week) Surgery->Recovery Scopolamine Scopolamine Pre-treatment (30 min prior) Recovery->Scopolamine Drug_Admin Intrahippocampal Perfusion (CST-14 / SRIF-14) Scopolamine->Drug_Admin Pilocarpine Pilocarpine Infusion (Seizure Induction) Drug_Admin->Pilocarpine Monitoring Behavioral & EEG Monitoring Pilocarpine->Monitoring Data_Analysis Data Analysis (TSSS, Latency, Duration) Monitoring->Data_Analysis

Caption: Experimental workflow for anticonvulsant testing.

Conclusion

Both Cortistatin-14 and Somatostatin-14 are potent endogenous anticonvulsants. Experimental evidence strongly indicates that their effects are mediated through somatostatin receptors, with sst2 playing a crucial role for both peptides. Cortistatin-14's anticonvulsant action in rats also involves the sst3 receptor subtype. The pilocarpine-induced seizure model provides a robust platform for the continued investigation and comparison of these and other novel anticonvulsant therapies. Further research is warranted to fully elucidate any functional differences in the signaling pathways of these two neuropeptides and to explore their therapeutic potential in the management of epilepsy.

References

Cortistatin-14 TFA: A Comparative Analysis of its Efficacy in Preclinical Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Cortistatin-14 trifluoroacetate (B77799) (TFA), a neuropeptide with significant anticonvulsant potential, against other established antiepileptic drugs (AEDs) and somatostatin (B550006) analogs in widely used preclinical seizure models. All quantitative data is summarized in structured tables for clear comparison, and detailed experimental methodologies are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the underlying mechanisms and study designs.

Overview of Cortistatin-14 and its Anticonvulsant Properties

Cortistatin-14 (CST-14) is a neuropeptide that bears structural and functional similarities to somatostatin-14 (SRIF). It has been demonstrated to exhibit potent anticonvulsant and neuroprotective effects in various preclinical models of epilepsy.[1][2] The primary mechanism of action for its anticonvulsant activity is mediated through the activation of somatostatin receptors, specifically the sst2 and sst3 subtypes, while it does not involve the ghrelin receptor.[1][3] This targeted action suggests a potential for therapeutic intervention in seizure disorders with a distinct pharmacological profile compared to classical AEDs.

Comparative Efficacy in the Pilocarpine-Induced Seizure Model

The pilocarpine (B147212) model is a well-established method for inducing status epilepticus (SE) and subsequent spontaneous recurrent seizures, mimicking features of human temporal lobe epilepsy. The following table summarizes the efficacy of Cortistatin-14 TFA and comparator compounds in this model.

CompoundSpeciesAdministration RouteEffective DoseObserved EffectCitation
This compound Rat, MouseIntrahippocampal Perfusion1 µMSignificant decrease in total seizure duration.[1][1]
Diazepam RatIntraperitoneal (i.p.)5 - 30 mg/kgTerminates SE, with higher doses showing lower mortality.[4][5][4][5]
Levetiracetam (B1674943) MouseIntraperitoneal (i.p.)200 mg/kgAborts SE with significantly improved survival rates compared to diazepam.[6][6]
Carbamazepine (B1668303) RatIntraperitoneal (i.p.)40 mg/kgPositive effect on a simple object-discrimination task in epileptic rats.[7][7]
Valproate RatIntraperitoneal (i.p.)286 mg/kg (ED50)Prevented the increase in hippocampal ecto-nucleotidase activities.[8][8]
Octreotide RatNot Specified50 - 100 µg/kg (for 7 days)More effective than diazepam in preventing acute PTZ-induced seizures (a different model, but relevant somatostatin analog data).[9][9]

Comparative Efficacy in the Kainic Acid-Induced Seizure Model

The kainic acid model is another widely used rodent model of temporal lobe epilepsy that induces seizures and subsequent neurodegeneration. The table below compares the efficacy of this compound and other agents in this model.

CompoundSpeciesAdministration RouteEffective DoseObserved EffectCitation
This compound RatIntracerebroventricular (i.c.v.)1 and 10 nmolAttenuated seizure activity and inhibited neuronal loss in the cortex and hippocampus.[2][2]
Diazepam MouseIntraperitoneal (i.p.)10 mg/kgReduced mortality and showed the same seizure rate as the no-diazepam group in one study.[10] In another, 25 mg/kg followed by 12.5 mg/kg rapidly terminated seizures when administered early.[11][10][11]
Levetiracetam RatIntraperitoneal (i.p.)54 mg/kg (minimum active dose)Potent protection against secondarily generalized activity from focal seizures.[6][6]
Carbamazepine RatIntraperitoneal (i.p.)30 and 100 mg/kgSignificantly reduced motor seizure frequency.[1][12][1][12]
Valproate RatIntraperitoneal (i.p.)300 mg/kgAmeliorated seizure behavior (latency, score, number, and duration of seizures).[13][13]
Somatostatin-14 Not SpecifiedNot SpecifiedNot SpecifiedThe loss of SST-containing hilar interneurons is a hallmark of the epileptic hippocampus in the kainate model, suggesting a role for endogenous somatostatin in seizure control.[14][14]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway of Cortistatin-14 in Seizure Inhibition

Cortistatin14_Signaling_Pathway CST14 Cortistatin-14 sst2 sst2 Receptor CST14->sst2 sst3 sst3 Receptor CST14->sst3 G_protein Gi/o Protein sst2->G_protein sst3->G_protein AC Adenylyl Cyclase G_protein->AC inhibits K_channel ↑ K+ Channel Activity G_protein->K_channel Ca_channel ↓ Ca2+ Channel Activity G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Neurotransmission ↓ Excitatory Neurotransmission cAMP->Neurotransmission K_channel->Neurotransmission Ca_channel->Neurotransmission Anticonvulsant_Effect Anticonvulsant Effect Neurotransmission->Anticonvulsant_Effect

Caption: Cortistatin-14 signaling pathway in seizure inhibition.

Experimental Workflow for Pilocarpine-Induced Seizure Model

Pilocarpine_Workflow start Start scopolamine (B1681570) Administer Scopolamine (to reduce peripheral cholinergic effects) start->scopolamine pilocarpine Administer Pilocarpine (e.g., 30-40 mg/kg i.p. in rats) scopolamine->pilocarpine seizure_monitoring Monitor for Seizure Activity (Racine scale) pilocarpine->seizure_monitoring se Status Epilepticus (SE) (sustained seizures) seizure_monitoring->se treatment Administer Test Compound (e.g., this compound or comparator) se->treatment termination Terminate SE (e.g., with Diazepam) treatment->termination observation Observe for Spontaneous Recurrent Seizures (SRS) termination->observation end Endpoint Analysis (e.g., seizure frequency, duration, neuroprotection) observation->end

Caption: Workflow for the pilocarpine-induced seizure model.

Experimental Workflow for Kainic Acid-Induced Seizure Model

Kainic_Acid_Workflow start Start pretreatment Pre-treatment with Test Compound (e.g., this compound i.c.v.) start->pretreatment kainic_acid Administer Kainic Acid (e.g., 10 mg/kg i.p. in rats) pretreatment->kainic_acid seizure_monitoring Monitor for Seizure Activity kainic_acid->seizure_monitoring behavioral_assessment Behavioral Assessment (e.g., seizure severity scoring) seizure_monitoring->behavioral_assessment histology Histological Analysis (e.g., neuronal loss in hippocampus) behavioral_assessment->histology end Endpoint Analysis (neuroprotection, seizure suppression) histology->end

Caption: Workflow for the kainic acid-induced seizure model.

Detailed Experimental Protocols

Pilocarpine-Induced Seizure Model in Rats
  • Animal Preparation: Adult male Wistar or Sprague-Dawley rats are typically used.[5][15]

  • Pre-treatment: To reduce the peripheral cholinergic effects of pilocarpine, animals are pre-treated with scopolamine methyl nitrate (B79036) (1 mg/kg, i.p.) 30 minutes prior to pilocarpine administration.[16]

  • Induction of Status Epilepticus (SE): Pilocarpine hydrochloride is administered intraperitoneally (i.p.) at a dose of 30-40 mg/kg.[5] If seizures do not occur within 30 minutes, subsequent injections of 10 mg/kg can be given.[5]

  • Seizure Monitoring: Animals are observed for behavioral seizures, which are typically scored using the Racine scale. The onset of SE is defined as continuous seizure activity.

  • Compound Administration: Test compounds, such as this compound or comparators, are administered at a predetermined time relative to SE induction. For intrahippocampal studies, a guide cannula is stereotaxically implanted prior to the experiment.

  • Termination of SE: To control the duration of SE and reduce mortality, a benzodiazepine (B76468) such as diazepam (e.g., 5-10 mg/kg, i.p.) is administered.[4][17]

  • Long-term Monitoring: Following the acute phase, animals are monitored for the development of spontaneous recurrent seizures (SRS) over several weeks.

Kainic Acid-Induced Seizure Model in Mice
  • Animal Preparation: Adult male mice (e.g., C57BL/6) are used.[10]

  • Compound Administration: For intracerebroventricular (i.c.v.) administration of compounds like this compound, a guide cannula is stereotaxically implanted into a lateral ventricle. The compound is infused 10 minutes prior to kainic acid injection.[2] For systemic administration, compounds are typically given via intraperitoneal (i.p.) injection.

  • Seizure Induction: Kainic acid is administered systemically (e.g., 10-30 mg/kg, i.p.) or via direct intracerebral injection.[2]

  • Behavioral and Electrophysiological Monitoring: Seizure activity is monitored and scored. For more detailed analysis, electroencephalogram (EEG) recordings can be performed.

  • Endpoint Analysis: Three days after kainic acid injection, animals are euthanized, and brain tissue is collected for histological analysis to assess the extent of neuronal damage and neuroprotection.[2]

Conclusion

The available preclinical data strongly suggest that this compound is a promising anticonvulsant agent with a distinct mechanism of action compared to traditional AEDs. Its efficacy in both the pilocarpine and kainic acid models of temporal lobe epilepsy highlights its potential for further investigation. The targeted engagement of sst2 and sst3 receptors offers a novel therapeutic avenue for seizure control. Direct, head-to-head comparative studies with standardized dosing regimens are warranted to fully elucidate the therapeutic window and relative efficacy of this compound in comparison to existing and emerging antiepileptic therapies.

References

Unraveling the Specificity of Cortistatin-14's Anti-Inflammatory Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cortistatin-14 (CST-14), a neuropeptide with structural similarities to somatostatin-14 (SST-14), has emerged as a potent anti-inflammatory agent with a unique pharmacological profile. This guide provides an objective comparison of CST-14's anti-inflammatory performance against other alternatives, supported by experimental data. We delve into the specificity of its action, detailing the experimental protocols used to validate its efficacy and exploring the intricate signaling pathways it modulates.

At a Glance: Cortistatin-14's Anti-Inflammatory Edge

CST-14 exhibits a broader receptor binding profile than its counterpart, SST-14, which contributes to its distinct and, in some cases, more potent anti-inflammatory effects. While both peptides interact with all five somatostatin (B550006) receptor subtypes (sst1-5), CST-14 also uniquely binds to the ghrelin receptor (GHS-R1a) and the Mas-related G protein-coupled receptor X2 (MRGPRX2). This multi-receptor engagement is believed to be the cornerstone of its enhanced and specific anti-inflammatory actions.

Comparative Analysis of Anti-Inflammatory Potency

To quantify the anti-inflammatory efficacy of Cortistatin-14, its performance has been evaluated in various in vitro and in vivo models and compared with other known anti-inflammatory agents.

In Vitro Inhibition of Pro-Inflammatory Cytokines

A key measure of anti-inflammatory activity is the ability to suppress the production of pro-inflammatory cytokines by immune cells, such as macrophages, upon stimulation with bacterial lipopolysaccharide (LPS).

CompoundTarget CellStimulantCytokine InhibitedIC50 / Effective ConcentrationReference
Cortistatin-14 Peritoneal MacrophagesLPSTNF-α, IL-6, NOMaximal effect at 10⁻⁸ M[1]
Cortistatin-14 Murine Peritoneal MacrophagesEndotoxinIL-1βSignificantly greater inhibition than SST-14[2]
Somatostatin-14 Peritoneal MacrophagesLPSTNF-α, IL-6, NOLess potent than CST-14 at 10⁻⁸ M[1]
Dexamethasone (B1670325) VariousVariousBroad-spectrumVaries by cell type and stimulus[3]

Note: Direct comparative IC50 values for CST-14 and Dexamethasone in the same study for cytokine inhibition were not available in the searched literature. Dexamethasone is a potent steroidal anti-inflammatory drug with a different mechanism of action.

In Vivo Anti-Inflammatory Efficacy

The carrageenan-induced paw edema model in rodents is a standard assay to evaluate the in vivo efficacy of anti-inflammatory compounds.

CompoundAnimal ModelEdema InhibitionDosageTime PointReference
Cortistatin-14 MouseSimilar attenuation to SST-14Not specifiedNot specified[2]
Somatostatin-14 MouseSimilar attenuation to CST-14Not specifiedNot specified[2]
Dexamethasone RatSignificant reduction10 mg/kg2-4 hours[4]

Note: The available literature indicates that both CST-14 and SST-14 attenuate carrageenan-induced paw edema, but a direct quantitative comparison with dexamethasone under identical experimental conditions was not found.

Deciphering the Signaling Pathways

The specificity of Cortistatin-14's anti-inflammatory action is rooted in its ability to activate multiple signaling cascades through its diverse receptor interactions.

CST14_Signaling_Pathway CST14 Cortistatin-14 sst_receptors sst1-5 Receptors CST14->sst_receptors GHS_R1a Ghrelin Receptor (GHS-R1a) CST14->GHS_R1a MRGPRX2 MRGPRX2 CST14->MRGPRX2 Gi Gi sst_receptors->Gi Gq Gq GHS_R1a->Gq MRGPRX2->Gi MRGPRX2->Gq AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA NFkB_inhibition Inhibition of NF-κB Pathway PKA->NFkB_inhibition IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Ca²⁺ IP3_DAG->Ca2 Ca2->NFkB_inhibition Cytokine_reduction ↓ Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) NFkB_inhibition->Cytokine_reduction

Cortistatin-14's multi-receptor signaling cascade.

A pivotal mechanism underlying CST-14's anti-inflammatory effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes.

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB phosphorylates IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB inhibits NFkB_active Active NF-κB (p50/p65) IkB->NFkB_active degrades, releasing Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression activates CST14 Cortistatin-14 CST14->IKK inhibits

Inhibition of the NF-κB pathway by Cortistatin-14.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.

In Vitro: LPS-Stimulated Macrophage Cytokine Inhibition Assay

This assay assesses the ability of a test compound to inhibit the production of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

2. Compound Treatment:

  • Prepare serial dilutions of Cortistatin-14, Somatostatin-14, and other reference compounds (e.g., Dexamethasone) in DMEM.

  • Remove the culture medium from the cells and replace it with fresh medium containing the test compounds at various concentrations.

  • Incubate the cells for 1-2 hours.

3. LPS Stimulation:

  • Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control group (no compound) and a negative control group (no LPS).

  • Incubate the plates for 24 hours.

4. Cytokine Quantification (ELISA):

  • Centrifuge the plates to pellet the cells and collect the culture supernatants.

  • Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest. After blocking, add the culture supernatants and standards. Then, add a biotinylated detection antibody, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Finally, add a substrate solution (e.g., TMB) and stop the reaction. Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

in_vitro_workflow start Start culture Culture & Seed RAW 264.7 Macrophages start->culture treat Pre-treat with Cortistatin-14 or Control Compounds culture->treat stimulate Stimulate with LPS (1 µg/mL) for 24h treat->stimulate collect Collect Culture Supernatants stimulate->collect elisa Quantify Cytokines (TNF-α, IL-6, IL-1β) by ELISA collect->elisa analyze Analyze Data & Calculate % Inhibition elisa->analyze end End analyze->end

Workflow for in vitro cytokine inhibition assay.
In Vivo: Carrageenan-Induced Paw Edema Model

This model is used to assess the acute anti-inflammatory activity of a compound in vivo.

1. Animals:

  • Use male Wistar rats or Swiss albino mice, weighing 180-220g.

  • Acclimatize the animals for at least one week before the experiment.

2. Compound Administration:

  • Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., Dexamethasone, 10 mg/kg), and test compound groups (Cortistatin-14 at various doses).

  • Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.

3. Induction of Edema:

  • Inject 0.1 mL of a 1% (w/v) solution of λ-carrageenan in sterile saline into the sub-plantar region of the right hind paw of each animal.

4. Measurement of Paw Edema:

  • Measure the paw volume of each animal using a plethysmometer at baseline (0 hours) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • The increase in paw volume is calculated as the difference between the volume at each time point and the baseline volume.

5. Data Analysis:

  • Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Analyze the data using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test.

Conclusion: A Specific and Potent Anti-Inflammatory Candidate

The evidence presented in this guide underscores the specificity and potency of Cortistatin-14 as an anti-inflammatory agent. Its unique ability to engage multiple receptor systems, including the ghrelin and MRGPRX2 receptors in addition to the somatostatin receptors, distinguishes it from Somatostatin-14 and other anti-inflammatory compounds. This multi-pronged mechanism of action, particularly its effective inhibition of the NF-κB pathway, results in a robust suppression of pro-inflammatory cytokine production. While direct comparative data with steroidal anti-inflammatory drugs like dexamethasone is still emerging, the existing in vitro and in vivo studies strongly support Cortistatin-14 as a promising candidate for further investigation and development in the treatment of inflammatory diseases. The detailed protocols provided herein offer a standardized framework for researchers to further validate and expand upon these findings.

References

Unveiling the Promiscuity of Cortistatin-14: A Comparative Guide to its Neuropeptide Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive and objective comparison of the cross-reactivity of Cortistatin-14 (CST-14) with other neuropeptide receptors. The information is supported by quantitative experimental data, detailed methodologies, and visual diagrams illustrating the pertinent signaling pathways and experimental workflows.

Cortistatin-14, a neuropeptide with significant structural similarities to somatostatin-14, demonstrates a broad spectrum of binding affinities to all five somatostatin (B550006) receptor subtypes (sst1-sst5). Beyond its well-established interaction with somatostatin receptors, CST-14 also engages with other neuropeptide receptors, most notably the ghrelin receptor (GHS-R1a) and the Mas-related G protein-coupled receptor X2 (MRGPRX2). This guide elucidates the binding characteristics and functional implications of these interactions.

Quantitative Analysis of Cortistatin-14 Receptor Interactions

The following table summarizes the binding affinities and functional potencies of Cortistatin-14 across a range of neuropeptide receptors, providing a clear comparison of its cross-reactivity.

Receptor FamilyReceptor SubtypeParameterValue (nM)
Somatostatin sst1IC505[1][2][3]
sst2IC500.09[1][2][3]
sst3IC500.3[1][2][3]
sst4IC500.2[1][2][3]
sst5IC500.3[1][2][3]
Ghrelin GHS-R1aAffinity460-540
Mas-related GPCR MRGPRX2EC5025[1][2][3]

Note: The affinity for GHS-R1a was converted from the reported value of 4.6-5.4 x 10-7 mol/l for ease of comparison.

Detailed Experimental Methodologies

The following sections provide in-depth protocols for the key experimental assays used to determine the cross-reactivity of Cortistatin-14.

1. Radioligand Competition Binding Assay for Somatostatin Receptors (sst1-sst5)

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of Cortistatin-14 for each of the five human somatostatin receptor subtypes.

  • Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing individual human somatostatin receptor subtypes (hsst1, hsst2, hsst3, hsst4, or hsst5).

  • Radioligand: A subtype-selective or universal somatostatin receptor radioligand such as [125I]Tyr11-Somatostatin-14 or [125I]Tyr3-Octreotide is utilized. The concentration of the radioligand is typically kept close to its dissociation constant (Kd) for the respective receptor.

  • Assay Buffer: A standard buffer composition includes 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EGTA, 0.1% Bovine Serum Albumin (BSA), and a cocktail of protease inhibitors (e.g., aprotinin, leupeptin, bacitracin) to prevent peptide degradation.

  • Procedure:

    • Cell membranes are prepared from the stable cell lines expressing the receptor of interest.

    • In a 96-well plate format, a fixed concentration of the radioligand is added to each well.

    • Increasing concentrations of unlabeled Cortistatin-14 are then added to compete for binding to the receptor.

    • Non-specific binding is determined in a parallel set of wells containing a saturating concentration of unlabeled somatostatin-14.

    • The binding reaction is initiated by the addition of the cell membrane preparation.

    • The mixture is incubated at a controlled temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, which separates the membrane-bound radioligand from the free radioligand.

    • The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: The IC50 value, representing the concentration of Cortistatin-14 that inhibits 50% of the specific binding of the radioligand, is calculated using non-linear regression analysis of the resulting competition curve.

2. Radioligand Competition Binding Assay for the Ghrelin Receptor (GHS-R1a)

This assay determines the binding affinity of Cortistatin-14 for the human ghrelin receptor.

  • Tissue Preparation: Membranes are prepared from human pituitary glands.

  • Radioligand: [125I]Tyr-Ala-hexarelin is used as the radiolabeled ligand.

  • Procedure:

    • Pituitary membranes are incubated with a fixed concentration of [125I]Tyr-Ala-hexarelin.

    • Increasing concentrations of unlabeled Cortistatin-14 are added to the incubation mixture.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled hexarelin (B1671829).

    • Bound and free radioligand are separated via filtration.

    • The amount of bound radioactivity is measured.

  • Data Analysis: The affinity of Cortistatin-14 is determined by its ability to displace the radiolabeled hexarelin from the ghrelin receptors.

3. Functional Assay for the MRGPRX2 Receptor via Calcium Mobilization

This assay measures the functional potency (EC50) of Cortistatin-14 at the human MRGPRX2 receptor by quantifying the increase in intracellular calcium.

  • Cell Line: HEK293 cells stably expressing the human MRGPRX2 receptor are used.[1][2][3]

  • Assay Principle: The MRGPRX2 receptor is coupled to the Gq protein. Upon activation by an agonist, it stimulates phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and a subsequent increase in intracellular calcium concentration ([Ca2+]i).[4]

  • Procedure:

    • MRGPRX2-expressing HEK293 cells are seeded in a 96-well plate.

    • The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM.

    • Following an incubation period that allows for dye loading and de-esterification, the cells are washed with an appropriate assay buffer.

    • Increasing concentrations of Cortistatin-14 are added to the wells to stimulate the receptors.

    • The fluorescence intensity is monitored over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium levels.

  • Data Analysis: The EC50 value, which is the concentration of Cortistatin-14 that elicits 50% of the maximum response, is determined by plotting the change in fluorescence against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Visual Representations of Pathways and Protocols

Signaling Pathways of Cortistatin-14

Cortistatin-14_Signaling_Pathways cluster_sst Somatostatin Receptors cluster_ghrelin Ghrelin Receptor cluster_mrgprx2 Mas-related GPCR CST14 Cortistatin-14 sst1 sst1 CST14->sst1 sst2 sst2 CST14->sst2 sst3 sst3 CST14->sst3 sst4 sst4 CST14->sst4 sst5 sst5 CST14->sst5 GHSR1a GHS-R1a CST14->GHSR1a MRGPRX2 MRGPRX2 CST14->MRGPRX2 Gi_sst Gαi/o sst1->Gi_sst activate sst2->Gi_sst activate sst3->Gi_sst activate sst4->Gi_sst activate sst5->Gi_sst activate AC_inhibit Adenylyl Cyclase Inhibition Gi_sst->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Gq_ghrelin Gαq/11 GHSR1a->Gq_ghrelin activate PLC_ghrelin Phospholipase C Gq_ghrelin->PLC_ghrelin IP3_DAG ↑ IP3 & DAG PLC_ghrelin->IP3_DAG Ca_increase_ghrelin ↑ Intracellular Ca²⁺ IP3_DAG->Ca_increase_ghrelin Gq_mrgprx2 Gαq MRGPRX2->Gq_mrgprx2 activate PLC_mrgprx2 Phospholipase C Gq_mrgprx2->PLC_mrgprx2 Ca_increase_mrgprx2 ↑ Intracellular Ca²⁺ PLC_mrgprx2->Ca_increase_mrgprx2

Caption: Signaling pathways activated by Cortistatin-14.

Experimental Workflow for Receptor Cross-Reactivity Assessment

Receptor_Cross_Reactivity_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (e.g., Calcium Mobilization) prep_membranes Prepare Receptor-Expressing Cell Membranes incubate Incubate Membranes with Radioligand & Competing CST-14 prep_membranes->incubate separate Separate Bound & Free Ligand (Filtration) incubate->separate quantify Quantify Bound Radioactivity separate->quantify analyze_binding Analyze Data (IC50/Ki) quantify->analyze_binding plate_cells Plate Receptor-Expressing Cells load_dye Load Cells with Calcium-Sensitive Dye plate_cells->load_dye stimulate Stimulate with CST-14 load_dye->stimulate measure Measure Fluorescence stimulate->measure analyze_functional Analyze Data (EC50) measure->analyze_functional

Caption: Experimental workflow for assessing receptor cross-reactivity.

References

A Comparative Analysis of Cortistatin-14's Affinity for Somatostatin Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity of Cortistatin-14 (B8083240) (CST-14) for the five somatostatin (B550006) receptor subtypes (SSTR1-SSTR5). Cortistatin-14, an endogenous neuropeptide, exhibits significant structural and functional similarities to somatostatin-14 (SST-14), playing a crucial role in various physiological processes through its interaction with SSTRs.[1][2][3] This document presents quantitative binding data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate a deeper understanding of Cortistatin-14's receptor interaction profile.

Quantitative Binding Affinity of Cortistatin-14 for SSTR Subtypes

Cortistatin-14 demonstrates a broad binding profile, with high affinity for all five SSTR subtypes. The following table summarizes the inhibitory concentration (IC50) values, which represent the concentration of Cortistatin-14 required to inhibit 50% of the binding of a radiolabeled ligand to the specific SSTR subtype. Lower IC50 values indicate higher binding affinity.

Receptor SubtypeIC50 (nM)
SSTR15
SSTR20.09
SSTR30.3
SSTR40.2
SSTR50.3

Data sourced from Tocris Bioscience and R&D Systems.

As the data indicates, Cortistatin-14 exhibits the highest affinity for the SSTR2 subtype, with sub-nanomolar potency. Its affinity for SSTR3, SSTR4, and SSTR5 is also in the sub-nanomolar range, while its affinity for SSTR1 is slightly lower but still potent. This broad-spectrum, high-affinity binding to SSTRs underscores the functional overlap between Cortistatin-14 and Somatostatin-14.[2]

Experimental Protocols

The determination of Cortistatin-14's binding affinity for SSTR subtypes is typically achieved through competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.

Protocol: Competitive Radioligand Binding Assay for SSTR Subtypes

1. Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing a single human SSTR subtype (e.g., HEK293 or CHO cells).
  • Radioligand: A radiolabeled somatostatin analog with high affinity for the SSTR subtype being assayed (e.g., [125I-Tyr11]-Somatostatin-14).[4]
  • Competitor Ligand: Unlabeled Cortistatin-14.
  • Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.[4]
  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[4]
  • Filtration Apparatus: 96-well microplates and a cell harvester with glass fiber filters (e.g., Whatman GF/C).[4][5]
  • Scintillation Counter: For measuring radioactivity.

2. Procedure:

  • Assay Setup: All incubations are performed in triplicate in a 96-well plate.
  • Total Binding: Cell membranes, radioligand, and assay buffer are combined in designated wells.
  • Non-specific Binding: Cell membranes, radioligand, assay buffer, and a high concentration of unlabeled somatostatin (e.g., 1 µM) are combined in designated wells to determine the level of non-specific binding.[4]
  • Competitive Binding: Cell membranes, radioligand, and increasing concentrations of unlabeled Cortistatin-14 are combined in the remaining wells.
  • Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[4]
  • Filtration: The incubation is terminated by rapid filtration through the glass fiber filters, which traps the cell membranes with the bound radioligand.[4]
  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.[4]
  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.
  • The data is then plotted as the percentage of specific binding versus the logarithm of the Cortistatin-14 concentration.
  • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

Upon binding to SSTRs, which are G-protein-coupled receptors (GPCRs), Cortistatin-14, much like somatostatin, initiates a cascade of intracellular signaling events.[6][7] The primary downstream effect is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] This, in turn, modulates various cellular processes, including hormone secretion and cell proliferation.[9][10][11]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SSTR SSTR Subtype G_protein Gi/o Protein SSTR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion CST14 Cortistatin-14 CST14->SSTR Binding ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion) PKA->Cellular_Response Modulation

Caption: General signaling pathway of Cortistatin-14 via SSTR subtypes.

The following diagram illustrates a typical workflow for a competitive binding assay used to determine the binding affinity of Cortistatin-14 for SSTR subtypes.

Experimental_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, CST-14) start->prepare_reagents setup_assay Set up 96-well plate (Total, Non-specific, Competitive Binding) prepare_reagents->setup_assay incubate Incubate at 37°C setup_assay->incubate filter_wash Filter and Wash incubate->filter_wash count_radioactivity Count Radioactivity filter_wash->count_radioactivity analyze_data Analyze Data (Calculate IC50) count_radioactivity->analyze_data end End analyze_data->end

Caption: Workflow for a competitive SSTR binding assay.

Conclusion

Cortistatin-14 is a high-affinity ligand for all five somatostatin receptor subtypes, with a particularly high potency at SSTR2. This broad interaction profile, similar to that of somatostatin-14, highlights its potential as a significant modulator of the somatostatin system. The provided data and protocols offer a foundational resource for researchers investigating the physiological roles of Cortistatin-14 and for professionals in drug development exploring SSTRs as therapeutic targets. Further functional assays are recommended to fully elucidate the downstream consequences of Cortistatin-14 binding to each SSTR subtype.

References

Unveiling the Role of Cortistatin-14 in Sleep Modulation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals objectively comparing the performance of Cortistatin-14 with alternative sleep-modulating compounds, supported by experimental data and detailed methodologies.

Cortistatin-14 (CST-14), a neuropeptide with significant structural homology to somatostatin, has emerged as a potent modulator of sleep, primarily by promoting slow-wave sleep (SWS). This guide provides a detailed comparison of the sleep-modulating effects of CST-14 with other endogenous and exogenous compounds, offering a valuable resource for researchers investigating novel therapeutic avenues for sleep disorders. The information presented herein is based on a thorough review of published findings, with a focus on quantitative data and experimental protocols to facilitate the replication and extension of these studies.

Comparative Analysis of Sleep-Modulating Compounds

To provide a clear and objective comparison, the following tables summarize the quantitative effects of Cortistatin-14 and selected alternative compounds—Oleamide (B13806), Insulin (B600854), and Cholecystokinin (B1591339) (CCK)—on key sleep architecture parameters in rats. These alternatives were chosen based on their established roles in sleep regulation and the availability of comparable experimental data.

CompoundAdministration RouteDoseChange in Slow-Wave Sleep (SWS) / Non-REM (NREM) SleepChange in REM SleepSpeciesReference
Cortistatin-14 Intracerebroventricular (i.c.v.)100 ngSelective increase in deep SWSNo significant changeRat[1][2]
Oleamide Intraperitoneal (i.p.)10 and 20 mg/kgIncreased slow-wave sleep 2No significant changeRat[3][4]
Insulin Intracerebroventricular (i.c.v.)Chronic InfusionSelective increase of 25% in SWSNo changeRat[5]
Cholecystokinin (CCK-8) Intraperitoneal (i.p.)1, 10, or 20 µg/kgReduced latency to first episode of non-REM sleepNo change in total REM sleepRat[6]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate the findings and build upon existing knowledge.

Intracerebroventricular (ICV) Cannula Implantation and Injection

This protocol is essential for the central administration of compounds like Cortistatin-14 and Insulin directly into the brain's ventricular system.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Surgical drill

  • Guide cannula and dummy cannula

  • Dental cement and anchor screws

  • Injection pump and Hamilton syringe

  • Sterile saline

  • Test compound (e.g., Cortistatin-14)

Procedure:

  • Anesthetize the animal and mount it in the stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Using stereotaxic coordinates, drill a small hole over the target ventricle (e.g., for rats, approximately 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5 mm ventral from the skull surface for the lateral ventricle).

  • Implant the guide cannula to the desired depth and secure it with dental cement and anchor screws.

  • Insert the dummy cannula to keep the guide cannula patent.

  • Allow the animal to recover for at least one week before any injections.

  • For injection, gently restrain the animal, remove the dummy cannula, and insert the injection cannula connected to the syringe pump.

  • Infuse the test compound at a slow, controlled rate (e.g., 0.5-1.0 µL/min).

  • After infusion, leave the injector in place for a brief period to prevent backflow, then replace the dummy cannula.

Electroencephalogram (EEG) and Electromyogram (EMG) Recording and Analysis

This protocol is fundamental for monitoring and analyzing sleep architecture in rodents.

Materials:

  • EEG/EMG recording system (amplifiers, filters, data acquisition software)

  • Skull screw electrodes for EEG

  • Wire electrodes for EMG

  • Dental cement

  • Soldering iron and solder

Procedure:

  • During the same surgical procedure for ICV cannulation or in a separate surgery, implant EEG and EMG electrodes.

  • For EEG, place screw electrodes over the cortex (e.g., frontal and parietal regions).

  • For EMG, insert wire electrodes into the nuchal (neck) muscles.

  • Secure the electrodes to a headmount connector, which is then fixed to the skull with dental cement.

  • Allow for a recovery period of at least one week.

  • Habituate the animal to the recording chamber and tethered recording setup for several days.

  • Record EEG and EMG signals continuously for baseline and post-injection periods.

  • Analyze the recorded signals in epochs (e.g., 10-30 seconds) to score sleep stages (Wake, NREM, REM) based on the amplitude and frequency of the EEG and the presence or absence of EMG activity.

  • Quantify sleep parameters such as total sleep time, sleep efficiency, duration of each sleep stage, and sleep latency.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Cortistatin14_Signaling_Pathway CST14 Cortistatin-14 SSTRs Somatostatin Receptors (sst1-5) CST14->SSTRs GhrelinR Ghrelin Receptor (GHSR) CST14->GhrelinR GABA_Neuron GABAergic Interneuron SSTRs->GABA_Neuron Binds GhrelinR->GABA_Neuron Binds Pyramidal_Neuron Pyramidal Neuron GABA_Neuron->Pyramidal_Neuron Inhibits Ih_current Augmentation of h-current (Ih) Pyramidal_Neuron->Ih_current K_current Augmentation of K+ currents Pyramidal_Neuron->K_current Neuronal_Hyperpolarization Neuronal Hyperpolarization Ih_current->Neuronal_Hyperpolarization K_current->Neuronal_Hyperpolarization SWS_Promotion Slow-Wave Sleep Promotion Neuronal_Hyperpolarization->SWS_Promotion

Caption: Signaling pathway of Cortistatin-14 in sleep modulation.

Experimental_Workflow_Sleep_Study cluster_surgery Surgical Preparation cluster_recording Data Acquisition cluster_analysis Data Analysis Surgery ICV Cannula & EEG/EMG Electrode Implantation Recovery Post-operative Recovery (>= 1 week) Surgery->Recovery Habituation Habituation to Recording Chamber Recovery->Habituation Baseline Baseline EEG/EMG Recording Habituation->Baseline Injection ICV Injection (CST-14 or Vehicle) Baseline->Injection Post_Injection Post-Injection EEG/EMG Recording Injection->Post_Injection Scoring Sleep Stage Scoring (Wake, NREM, REM) Post_Injection->Scoring Quantification Quantification of Sleep Parameters Scoring->Quantification Statistics Statistical Analysis Quantification->Statistics

Caption: Experimental workflow for a rodent sleep modulation study.

References

A Comparative Guide to the Functional Profiles of Cortistatin-14 and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional performance of Cortistatin-14 (CST-14) and its natural and synthetic analogs, supported by experimental data. Cortistatin-14, a neuropeptide with high structural homology to Somatostatin-14 (SST-14), presents a unique pharmacological profile due to its broader receptor interaction. This document delves into the comparative binding affinities, functional potencies, and signaling pathways of CST-14 and its analogs to elucidate their distinct biological activities.

Data Presentation

The following tables summarize the quantitative data from various functional assays, offering a clear comparison between Cortistatin-14 and its principal natural analog, Somatostatin-14, as well as clinically relevant synthetic somatostatin (B550006) analogs.

Table 1: Comparative Receptor Binding Affinities (IC50, nM)
Compoundsst1sst2sst3sst4sst5GHS-R1a (Ghrelin Receptor)MrgX2
Cortistatin-14 (CST-14) 50.090.30.20.3BindsPotent Agonist
Somatostatin-14 (SST-14) ~1.5~0.2~1.1~1.5~0.9Does not bindDoes not bind
Octreotide >10000.6-1.2>1000>10006.3-30Does not bindDoes not bind
Lanreotide >10001.218>10003.5Does not bindDoes not bind
Pasireotide 1.51.00.2>1000.1Does not bindDoes not bind

Note: IC50 values represent the concentration of the ligand required to inhibit 50% of the specific binding of a radiolabeled ligand. Lower values indicate higher binding affinity. Data is compiled from multiple sources and slight variations may exist between different studies.

Table 2: Functional Potency in In Vitro Assays (EC50, nM)
CompoundAssayCell LineReceptorPotency (EC50, nM)
Cortistatin-14 (CST-14) MRGPRX2-mediated intracellular Ca2+ mobilizationHEK293MrgX225
Somatostatin-14 (SST-14) Inhibition of cAMP accumulationCHO-K1sst2~0.1
Octreotide Inhibition of GH releaseRat pituitary cellssst2~0.2
Pasireotide Inhibition of ACTH releaseAtT-20 cellssst5~0.4

Note: EC50 values represent the concentration of the agonist that provokes a response halfway between the baseline and maximum response. This data highlights the functional consequences of receptor binding.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by Cortistatin-14 and its analogs, as well as the general workflows for the experimental protocols described.

Experimental Workflow: Radioligand Binding Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection Membranes Cell Membranes with Receptors Incubate Incubate to Equilibrium Membranes->Incubate Radioligand Radiolabeled Ligand Radioligand->Incubate Competitor Unlabeled Ligand (CST-14 or Analog) Competitor->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash to Remove Unbound Ligand Filter->Wash Count Quantify Radioactivity Wash->Count

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: cAMP Functional Assay cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_lysis Cell Lysis cluster_detection Detection Cells Cells Expressing Receptor Stimulate Stimulate with Agonist/Antagonist Cells->Stimulate Lyse Lyse Cells to Release cAMP Stimulate->Lyse Detect Detect cAMP Levels (e.g., HTRF, ELISA) Lyse->Detect

Caption: General workflow for a cell-based cAMP functional assay.

CST-14/SST-14 Signaling via Somatostatin Receptors (sst1-5) CST14 CST-14 / SST-14 SSTR sst Receptor (1-5) CST14->SSTR Gi Gi/o Protein SSTR->Gi AC Adenylyl Cyclase Gi->AC GIRK GIRK Channels Gi->GIRK Gβγ Ca Ca2+ Channels Gi->Ca Gβγ cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA

Caption: Signaling pathway of CST-14/SST-14 via sst receptors.

CST-14 Signaling via Ghrelin Receptor (GHS-R1a) CST14 CST-14 GHSR1a GHS-R1a CST14->GHSR1a Gq Gq/11 Protein GHSR1a->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC

Caption: Signaling pathway of CST-14 via the ghrelin receptor.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

Radioligand Competition Binding Assay

This assay determines the binding affinity of a test compound (e.g., CST-14 or its analogs) by measuring its ability to displace a radiolabeled ligand from a receptor.

Materials:

  • Cell membranes prepared from cell lines expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells transfected with sst2).

  • Radioligand (e.g., [125I-Tyr11]-SST-14).

  • Unlabeled competitor ligands (CST-14, SST-14, Octreotide, etc.) at a range of concentrations.

  • Assay Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine.

  • Filtration apparatus (cell harvester).

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of cell membrane suspension.

    • Non-specific Binding: 50 µL of a high concentration of unlabeled SST-14 (e.g., 1 µM), 50 µL of radioligand, and 100 µL of cell membrane suspension.

    • Competitive Binding: 50 µL of competitor ligand at various concentrations, 50 µL of radioligand, and 100 µL of cell membrane suspension.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 37°C to reach binding equilibrium.

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor ligand. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis. The Ki value can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in G-protein coupled receptor signaling.

Materials:

  • Cells stably or transiently expressing the receptor of interest (e.g., HEK293 cells with sst2).

  • Test compounds (CST-14 or analogs).

  • Forskolin (B1673556) (an activator of adenylyl cyclase, used for Gi-coupled receptors).

  • Cell culture medium.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based kits).

  • Plate reader compatible with the detection kit.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well or 384-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate assay buffer.

  • Stimulation (for Gs-coupled receptors):

    • Remove the culture medium from the cells.

    • Add the diluted test compounds and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Stimulation (for Gi-coupled receptors):

    • Remove the culture medium.

    • Add the test compounds along with a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate basal cAMP production.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the protocol of the chosen cAMP detection kit.

    • Perform the detection reaction as per the manufacturer's instructions.

  • Measurement: Read the plate using a plate reader at the appropriate wavelength for the detection method used.

  • Data Analysis: Generate dose-response curves by plotting the signal (e.g., fluorescence ratio, absorbance, or luminescence) against the log concentration of the test compound. Calculate the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) values using a four-parameter logistic equation.

Conclusion

Cortistatin-14 demonstrates a more diverse pharmacological profile compared to its natural analog, Somatostatin-14, and the currently available synthetic somatostatin analogs. While sharing high affinity for the five somatostatin receptor subtypes, CST-14's unique ability to also target the ghrelin receptor and the MrgX2 receptor confers distinct functional properties. These differences are evident in its unique effects on sleep regulation and certain neuronal activities, which are not observed with SST-14. The data presented in this guide underscore the importance of considering this broader receptor interaction profile when designing and interpreting functional assays involving Cortistatin-14 and its analogs. For drug development professionals, the unique signaling pathways activated by CST-14 may present novel therapeutic opportunities that cannot be achieved with conventional somatostatin analogs.

Safety Operating Guide

Proper Disposal of Cortistatin-14 TFA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The responsible disposal of laboratory reagents is paramount for ensuring a safe working environment and maintaining regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of Cortistatin-14 trifluoroacetate (B77799) (TFA), a bioactive peptide. Due to the presence of the trifluoroacetate salt, specific handling and disposal procedures are necessary to mitigate potential hazards.

Core Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. While Cortistatin-14 TFA is not classified as a hazardous substance under the Globally Harmonized System (GHS), the trifluoroacetic acid (TFA) component can be corrosive and harmful to the environment.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes:

  • Safety Goggles: To protect the eyes from splashes.

  • Chemical-Resistant Gloves: Nitrile or other suitable gloves to prevent skin contact.

  • Laboratory Coat: To protect clothing and skin.

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol for this compound

This protocol outlines a general procedure for the safe disposal of this compound. It is imperative to consult and adhere to your institution's Environmental Health and Safety (EHS) guidelines, as local regulations may vary.[2][3]

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound powder, contaminated personal protective equipment (gloves, etc.), and labware (pipette tips, vials) in a designated, leak-proof, and clearly labeled hazardous waste container.[2][4]

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour liquid waste containing this compound directly down the drain.[5]

2. Chemical Inactivation (Optional, but Recommended):

To render the peptide biologically inactive, a chemical inactivation step can be performed. This is particularly important if the peptide was used in biological assays.

  • For Liquid Waste: In a chemical fume hood, a 10% bleach solution (sodium hypochlorite) can be added to the liquid waste.[5][6] The final concentration of bleach should be sufficient to ensure complete degradation of the peptide. Allow the mixture to react for at least 30 minutes.[5]

  • For Solid Waste: Solid waste can be immersed in a 10% bleach solution for at least 30 minutes to decontaminate surfaces.[5]

3. Neutralization (if applicable):

If a strong acid or base was used for inactivation, the waste solution must be neutralized to a pH between 6.0 and 8.0 before disposal.[6] This can be achieved by slowly adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions or a weak acid for basic solutions).

4. Final Disposal:

  • Once collected and, if applicable, inactivated and neutralized, the hazardous waste containers should be securely sealed.

  • Arrange for the disposal of the chemical waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2]

Quantitative Data for Chemical Inactivation

The following table provides general quantitative parameters for common chemical inactivation methods for peptides. Note that these are general guidelines and may need to be optimized for specific applications.

Inactivation ReagentConcentrationMinimum Contact TimeNotes
Sodium Hypochlorite (Bleach) 10% solution (final concentration of 0.5-1.0%)[6]30-60 minutes[5][6]Effective for many peptides but can be corrosive to some materials. Ensure adequate ventilation.[6]
Sodium Hydroxide (NaOH) 1 M solution30-60 minutes[6]A strong base that effectively denatures peptides. Requires neutralization before disposal.
Hydrochloric Acid (HCl) 1 M solution30-60 minutes[6]A strong acid that can also inactivate peptides. Requires neutralization before disposal.

Experimental Protocols

Protocol for Chemical Inactivation of Liquid this compound Waste:

  • Preparation: In a designated chemical fume hood, prepare a 10% bleach solution.

  • Inactivation: Slowly add the bleach solution to the liquid waste containing this compound in a suitable container. The final volume of the bleach solution should be at least equal to the volume of the peptide waste.

  • Reaction: Gently swirl the mixture and allow it to stand for a minimum of 30 minutes to ensure complete inactivation.

  • Neutralization (if required by local regulations): Check the pH of the solution. If necessary, neutralize it to a pH between 6.0 and 8.0.

  • Disposal: Transfer the treated waste to a properly labeled hazardous waste container for collection by your institution's EHS.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid inactivation_q Chemical Inactivation Required? collect_solid->inactivation_q collect_liquid->inactivation_q inactivate_liquid Perform Chemical Inactivation (e.g., with 10% Bleach) inactivation_q->inactivate_liquid Yes final_disposal Arrange for Disposal via Institutional EHS inactivation_q->final_disposal No neutralize Neutralize if Necessary inactivate_liquid->neutralize neutralize->final_disposal end End: Safe and Compliant Disposal final_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Protocols for Cortistatin-14 TFA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential guidance for the safe handling, use, and disposal of Cortistatin-14 trifluoroacetate (B77799) (TFA) salt in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Safety Ratings

Cortistatin-14 TFA is not classified as a hazardous substance according to the Globally Harmonized System (GHS). Standard precautions for handling laboratory chemicals should be observed.

The substance has been assigned the following safety ratings by the National Fire Protection Association (NFPA) and the Hazardous Materials Identification System (HMIS):

Rating System Health Fire Reactivity
NFPA 000
HMIS 000

Personal Protective Equipment (PPE)

While this compound is not classified as hazardous, adherence to standard laboratory safety protocols is essential. The following personal protective equipment is recommended:

Protection Type Recommended Equipment Purpose
Hand Protection Nitrile or latex glovesPrevents direct skin contact. The glove material should be impermeable and resistant to the product.
Eye Protection Safety glasses or gogglesProtects eyes from accidental splashes or aerosolized particles.
Body Protection Laboratory coatProtects skin and clothing from contamination.

Note: Due to a lack of specific testing, no recommendation for a particular glove material can be given. Standard laboratory gloves are generally sufficient. Respiratory protection is not required for normal handling.

Handling and Storage Procedures

Engineering Controls:

  • Work in a well-ventilated area, such as a standard laboratory fume hood, especially when handling powders to minimize inhalation of dust.

Handling:

  • Avoid direct contact with skin, eyes, and clothing.

  • Minimize dust generation and accumulation.

  • Follow general protective and hygienic measures for handling chemicals.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry place.

Accidental Release and First Aid Measures

Spill Response:

  • In case of a spill, mechanically pick up the material (e.g., sweep or vacuum).

  • Place the collected material into a suitable, closed container for disposal.

  • Avoid allowing the substance to enter sewers or surface/ground water.

First Aid:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • After Skin Contact: Wash the affected area with soap and plenty of water.

  • After Eye Contact: Rinse thoroughly with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • After Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice if you feel unwell.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Unused or waste material should be handled by a licensed professional waste disposal service. Do not dispose of down the drain or into the environment.

Experimental Workflow Diagram

The following diagram outlines the standard workflow for handling this compound in a research setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE (Gloves, Lab Coat, Safety Glasses) B Prepare Well-Ventilated Workspace (e.g., Fume Hood) A->B C Retrieve this compound from Storage B->C D Weigh Required Amount C->D Transfer to Weighing Vessel E Dissolve in Appropriate Solvent D->E F Perform Experiment E->F G Clean Workspace and Equipment F->G Post-Experiment H Dispose of Waste in Designated Chemical Waste Container G->H I Doff PPE H->I

Caption: Workflow for handling this compound.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.